2,6-Dichlorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,6-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50709-36-9 | |
| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198764 | |
| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76195-83-0, 50709-36-9 | |
| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76195-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichlorophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU64S4WET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: A Cornerstone for Heterocyclic and Pharmaceutical Synthesis
Introduction
2,6-Dichlorophenylhydrazine hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique structural features, particularly the sterically hindered and electron-deficient phenyl ring, make it an invaluable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role in the Fischer indole synthesis and the development of pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of 2,6-dichlorophenylhydrazine. The presence of two chlorine atoms at the ortho positions of the phenyl ring significantly influences its reactivity and the properties of the resulting compounds.
Chemical Structure:
The core structure consists of a hydrazine group attached to a benzene ring substituted with two chlorine atoms at positions 2 and 6.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 213.49 g/mol | [2][3][4][5] |
| Appearance | White to light yellow or light orange crystalline powder | [4][6] |
| Melting Point | 225 °C (decomposes) | [4] |
| CAS Number | 50709-36-9 | [4][7] |
| EC Number | 256-730-7 | [4] |
| Solubility | Soluble in water. | [8] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion of the free base (2,6-dichlorophenylhydrazine) is observed at m/z 176.[9]
¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the proton NMR spectrum shows characteristic signals for the aromatic protons and the hydrazine protons. The aromatic protons typically appear as a multiplet in the region of δ 7.2-7.6 ppm, while the hydrazine protons are observed at approximately δ 10.4 ppm.[9]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its key functional groups.[7]
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H stretching: Appears just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Found in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Expected in the fingerprint region, typically between 600 and 800 cm⁻¹.[7]
Synthesis of this compound
The synthesis of arylhydrazine hydrochlorides, including the 2,6-dichloro derivative, is a well-established process in organic chemistry.[7] The primary precursor for this synthesis is 2,6-dichloroaniline.[7] The general synthetic route involves two key steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.
A typical procedure for the synthesis of a dichlorophenylhydrazine hydrochloride is as follows:
-
The substituted aniline is dissolved in aqueous HCl at a low temperature (e.g., -5 °C).
-
An aqueous solution of sodium nitrite is slowly added to form the corresponding diazonium salt.
-
A solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature, and the resulting precipitate of the phenylhydrazine hydrochloride is collected by filtration.
Caption: General synthetic workflow for this compound.
Key Applications in Organic Synthesis
This compound is a versatile reagent primarily used for constructing nitrogen-containing heterocycles.[7]
Fischer Indole Synthesis
One of the most prominent applications of this compound is in the Fischer indole synthesis, a reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][10] The presence of the dichloro-substituents on the phenyl ring can influence the regioselectivity of the cyclization process and the properties of the resulting indole derivatives.[7] Indoles are a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[7][11]
The reaction mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine.[10] Following protonation, a[9][9]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[10][12]
Caption: Simplified workflow of the Fischer Indole Synthesis.
Synthesis of Pyrazoles
Another key application is in the synthesis of pyrazoles, which are five-membered heterocyclic compounds with a broad spectrum of biological activities.[7] this compound can be condensed with 1,3-dicarbonyl compounds to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles.[7] For instance, it has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[4]
Applications in Pharmaceutical Development
The 2,6-dichlorophenyl moiety is a key structural feature in several biologically active molecules. The chlorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target.[7]
A notable example is its use as a precursor in the synthesis of Clonidine , an antihypertensive drug.[13] The synthesis of clonidine involves the reaction of a derivative of 2,6-dichloroaniline, which can be prepared from 2,6-dichlorophenylhydrazine, with other reagents to form the final imidazoline ring structure.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute toxicity (Oral, Dermal, Inhalation)[2]
-
Skin Irritant[2]
-
Eye Irritant[2]
-
Specific target organ toxicity (single exposure), may cause respiratory irritation[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Goggles (EN 166)[2]
-
Hand Protection: Protective gloves[2]
-
Skin and Body Protection: Appropriate protective clothing to prevent skin exposure[2]
-
Respiratory Protection: Particle filtering half mask (EN149:2001) for small-scale use[2]
Handling and Storage:
-
Ensure adequate ventilation, especially in confined areas.[2]
-
Avoid dust formation.[2]
-
Store in a tightly closed container in a dry and well-ventilated place.[14]
In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][14][15][16]
Conclusion
This compound is a fundamentally important and versatile building block in synthetic chemistry. Its utility in the Fischer indole synthesis and the construction of other heterocyclic systems has cemented its role in both academic research and industrial applications, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in these fields. Continued exploration of its applications is expected to lead to the development of novel bioactive compounds and more efficient synthetic methodologies.[7]
References
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(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. (n.d.). Retrieved from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Retrieved from [Link]
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(2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9. (n.d.). Retrieved from [Link]
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CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. (n.d.). Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). Retrieved from [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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2,4-Dichlorophenylhydrazine HCl | CAS 5446-18-4 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
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Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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An Improved Process For The Preparation Of Clonidine Hydrochloride - Quick Company. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2,6-Dichlorophenylhydrazine Hydrochloride from 2,6-Dichloroaniline
This guide provides an in-depth exploration of the synthetic pathway from 2,6-dichloroaniline to 2,6-dichlorophenylhydrazine hydrochloride, a critical intermediate in the development of various pharmaceutical and agrochemical agents. We will delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a safe and efficient synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Overview: A Two-Step Transformation
The synthesis of this compound from 2,6-dichloroaniline is a classic and reliable two-step process. The core transformation hinges on the conversion of a primary aromatic amine into a hydrazine derivative.
-
Diazotization: The primary amino group of 2,6-dichloroaniline is converted into a diazonium salt (2,6-dichlorobenzenediazonium chloride) using nitrous acid, which is generated in situ. This step is highly sensitive to temperature and requires precise control.
-
Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine. While various reducing agents can be employed, this guide will focus on the use of stannous chloride (tin(II) chloride), a robust and widely documented reagent for this transformation.[1] The final product is isolated as a stable hydrochloride salt.
Figure 1: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and process optimization.
The Diazotization Reaction
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3]
The mechanism proceeds as follows:
-
Formation of the Electrophile: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,6-dichloroaniline attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water yields the stable 2,6-dichlorobenzenediazonium ion.[2]
Caption: Key steps in the mechanism of diazotization. "Ar" represents the 2,6-dichlorophenyl group.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can violently decompose at elevated temperatures.[4] Furthermore, maintaining a low temperature prevents the diazonium salt from reacting with water to form the corresponding phenol, a significant side product.
-
Excess Acid: A surplus of hydrochloric acid is essential. It ensures the complete protonation of 2,6-dichloroaniline to form its hydrochloride salt, increasing its solubility. It also drives the formation of the nitrosonium ion and prevents the newly formed diazonium salt from coupling with any unreacted amine, which would form an unwanted azo compound.[4]
Reduction with Tin(II) Chloride
Tin(II) chloride is a classic and effective reducing agent for converting diazonium salts to arylhydrazines.[1][5] In the acidic environment of concentrated HCl, SnCl₂ reduces the diazonium group. The tin(II) is oxidized to tin(IV) in the process. The overall stoichiometry involves two equivalents of SnCl₂ per equivalent of diazonium salt. The resulting 2,6-dichlorophenylhydrazine is protonated in the strong acid and precipitates as its hydrochloride salt.
Causality Behind Experimental Choices:
-
Strongly Acidic Medium: Using concentrated HCl for the tin(II) chloride solution prevents the hydrolysis of SnCl₂ to insoluble tin oxychloride, which would deactivate the reagent.[6] It also ensures the final product precipitates as the desired hydrochloride salt.
-
Controlled Addition: The cold diazonium salt solution must be added slowly to the reducing agent solution. This controls the exothermic reaction and prevents localized overheating, which could lead to decomposition of the remaining diazonium salt.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and potentially energetic intermediates. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dichloroaniline | 162.02 | 0.10 | 1.0 | 16.20 g |
| Concentrated HCl (~37%) | 36.46 | ~0.90 | ~9.0 | ~75 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.105 | 1.05 | 7.25 g |
| Tin(II) Chloride Dihydrate | 225.63 | 0.22 | 2.2 | 49.64 g |
| Urea (for quenching) | 60.06 | - | - | As needed |
| Distilled Water | 18.02 | - | - | ~200 mL |
| Equipment | ||||
| 500 mL 3-neck round-bottom flask, Mechanical stirrer, Thermometer, Dropping funnel, Ice-salt bath, Buchner funnel and filtration flask. |
Step-by-Step Procedure
Part A: Diazotization
-
Preparation of Aniline Salt Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 16.20 g (0.10 mol) of 2,6-dichloroaniline with 50 mL of distilled water and 25 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry of the hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of cold distilled water.
-
Diazotization Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold aniline salt slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The slurry should gradually dissolve to form a clear, yellowish solution of the diazonium salt.
-
Completion Check & Quenching: After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates completion.[4] If the test is positive, quench the excess nitrous acid by adding small portions of urea until the test is negative.
Part B: Reduction and Isolation
-
Preparation of Reducing Solution: In a separate 1 L beaker, dissolve 49.64 g (0.22 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Reduction Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred, cold tin(II) chloride solution. A thick, white precipitate of the hydrazine hydrochloride salt should form. Maintain the temperature below 10 °C during this addition.
-
Product Maturation: After the addition is complete, allow the mixture to stand in the ice bath with occasional stirring for 1-2 hours to ensure complete precipitation.[5]
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove residual tin salts and acid.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The product is this compound.
Safety and Handling
-
Chemical Toxicity: 2,6-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[7][8] Hydrazine derivatives are also generally toxic and should be handled with care.
-
Diazonium Salt Instability: NEVER allow the intermediate diazonium salt to be isolated or dried. In a solid, dry state, diazonium salts are shock-sensitive and can be explosive. Always keep it in a cold, aqueous solution.
-
Exothermic Reactions: Both diazotization and the reduction step are exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Waste Disposal: All chemical waste, including filtrates containing tin salts, must be collected and disposed of according to institutional and local environmental regulations.
References
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Allen, C. F. H. (n.d.). How is phenylhydrazine prepared from aniline? Topper's Solved these Questions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]
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LookChem. (n.d.). Synthesis of Phenylhydrazine. Chempedia. Retrieved from [Link]
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Erowid. (n.d.). Syntheses of Phenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.
-
American Chemical Society. (2008, December 12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Loba Chemie. (n.d.). 2,6-DICHLOROANILINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroaniline, 98%. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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dlab @ EPFL. (n.d.). Tin(II) chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
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CAS number for 2,6-Dichlorophenylhydrazine hydrochloride
An In-Depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride
This guide provides a comprehensive technical overview of this compound, a critical reagent in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound, from its fundamental properties to its application in complex molecular synthesis.
Core Identification and Chemical Profile
This compound is a substituted hydrazine salt widely utilized as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its chemical identity is definitively established by its CAS (Chemical Abstracts Service) Registry Number.
CAS Number: 50709-36-9 [1][2][3][4][5][6]
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a more convenient reagent for various chemical transformations compared to its freebase form.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |
| Molecular Weight | 213.49 g/mol | [1][5][7] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 225 °C (decomposes) | [6] |
| Purity | Typically ≥98% | |
| SMILES String | Cl.NNc1c(Cl)cccc1Cl | [1] |
| InChI Key | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |
| EC Number | 256-730-7 |
Synthesis Pathway: From Aniline to Hydrazine
The industrial and laboratory-scale synthesis of this compound is a well-established process that begins with the corresponding aniline derivative, 2,6-dichloroaniline.[2] The causality behind this choice of precursor lies in its commercial availability and the efficiency of the subsequent chemical transformations. The process involves two primary, sequential steps: diazotization followed by reduction.
Mechanistic Rationale
-
Diazotization: The primary aromatic amine (2,6-dichloroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (-5 to 0 °C). This reaction converts the amine group into a diazonium salt (2,6-dichlorobenzenediazonium chloride). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt intermediate is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[8] The stannous chloride efficiently donates electrons to the diazonium group, reducing it to the hydrazine moiety while forming the stable hydrochloride salt, which often precipitates from the reaction mixture.
Synthesis Workflow Diagram
The following diagram illustrates the established synthetic pathway.
Caption: General synthesis scheme for 2,6-Dichlorophenylhydrazine HCl.
Standard Laboratory Protocol
This protocol is a self-validating system for the synthesis of the target compound.
-
Vessel Preparation: To a jacketed reaction vessel maintained at -5 °C, add 2,6-dichloroaniline (1 equivalent).
-
Acidification: Add 6 M hydrochloric acid (HCl) with stirring until the aniline is fully dissolved and the temperature is stable.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water. Add this solution dropwise to the aniline mixture, ensuring the temperature does not rise above 0 °C. Stir for 30 minutes post-addition to ensure complete formation of the diazonium salt.
-
Reduction: In a separate vessel, prepare a solution of stannous chloride (SnCl₂, 2.5 equivalents) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt suspension.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[8]
-
Isolation: The resulting precipitate, which is the desired this compound, is collected by filtration.
-
Purification: Wash the filtered solid with a small amount of cold HCl solution to remove any unreacted starting materials or byproducts.
-
Drying: Dry the product under a vacuum to yield the final, purified compound.[8]
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound is as a versatile building block for constructing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutically active compounds.[2] The presence of the 2,6-dichloro substitution pattern is particularly significant as the chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
Fischer Indole and Knorr Pyrazole Syntheses
Two of the most prominent applications are the Fischer indole synthesis and the Knorr pyrazole synthesis.[2]
-
Fischer Indole Synthesis: This compound reacts with aldehydes or ketones under acidic conditions to form substituted indoles. Indole motifs are ubiquitous in natural products and pharmaceuticals.[2]
-
Pyrazole Synthesis: It can be condensed with 1,3-dicarbonyl compounds to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles.[2] Pyrazoles are known to exhibit a broad spectrum of biological activities. For instance, this compound has been used to prepare ethyl 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Application Workflow Diagram
Caption: Key synthetic applications of the title compound.
Role in Pharmaceutical Agents
The 2,6-dichlorophenyl moiety is a key structural feature in numerous biologically active molecules. The chlorine atoms can serve as strategic blocking groups to prevent metabolic oxidation at those positions, thereby increasing the drug's half-life. Furthermore, they can form crucial halogen bonds or hydrophobic interactions within the binding pockets of target proteins, such as kinases. A notable example is its use in the synthesis of potent Src kinase inhibitors, which have demonstrated anti-tumor activity.[2]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is paramount for its use in synthesis, particularly in a pharmaceutical context. Several standard analytical techniques are employed for this purpose.
| Analytical Method | Purpose & Rationale | Detection Limits |
| High-Performance Liquid Chromatography (HPLC) | The most common method for assessing purity and quantifying impurities (e.g., positional isomers).[9] Reverse-phase HPLC with a C18 column provides excellent separation of the main compound from related substances.[9] | Can detect impurities at levels as low as 0.02-0.04%.[9] |
| Gas Chromatography (GC) | Used to separate and quantify volatile components. May require derivatization of the hydrazine to improve thermal stability and chromatographic behavior. Often coupled with detectors like FID, NPD, or Mass Spectrometry (MS) for unequivocal identification.[10] | Detection limits are generally in the μg/mL range.[10] |
| Spectrophotometry (UV-Vis) | A rapid method for quantification by measuring the absorbance of light at a specific wavelength.[10] Useful for concentration determination in solutions. | Method-dependent, but generally sensitive. |
| Spectroscopy (FTIR, NMR) | Used for structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. | Not a quantitative method for purity but essential for identity confirmation. |
Safety, Handling, and Storage Protocols
This compound is a hazardous substance that requires strict safety protocols. The following information is synthesized from material safety data sheets (MSDS) and should be rigorously followed.[11][12]
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled.[3] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is a self-validating system for ensuring laboratory safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[11]
-
Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before use.[11][12]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: For operations that may generate significant dust, use a P2 (EN 143) or N95 (US) respirator cartridge.
-
-
Hygiene: Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[3]
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it into a suitable, labeled container for disposal.[11] Do not allow the chemical to enter the environment.[11][12]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is noted to be air-sensitive and hygroscopic.
-
Inert Atmosphere: For long-term stability, it is recommended to store under an inert gas like nitrogen.[6]
-
Incompatibilities: Keep away from strong bases and oxidizing agents.[12]
Conclusion and Future Outlook
This compound (CAS No. 50709-36-9) is more than just a chemical intermediate; it is an enabling tool for medicinal chemistry and drug discovery. Its well-defined synthesis and versatile reactivity, particularly in forming indole and pyrazole scaffolds, ensure its continued relevance. Future research will likely focus on leveraging the unique electronic and steric properties of the 2,6-dichlorophenyl moiety to develop novel bioactive compounds targeting a range of diseases, from cancer to inflammatory disorders.[2] Concurrently, there is a growing emphasis on developing greener and more efficient synthetic methodologies for its production.[2]
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Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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(2,6-Dichlorophenyl)hydrazine Hydrochloride - Chemical Distribution | SmartChem. (n.d.). SmartChem. [Link]
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(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. (n.d.). PubChem. [Link]
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CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. (n.d.). Pharmaffiliates. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
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The Future of 2,6-Dichloropyrazine in the Medical Industry. (2025, September 12). API Manufacturer-ZCPC. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PMC - NIH. [Link]
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2,6-Dichlorophenylhydrazine hydrochloride molecular weight
An In-Depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. While the core topic is its molecular weight, this paper expands to deliver an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic and analytical protocols, and illuminate its critical role as a versatile building block in the synthesis of pharmacologically active heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.
Core Physicochemical Properties and Identification
This compound is a substituted hydrazine derivative that serves as a key intermediate in organic synthesis. Its hydrochloride salt form enhances stability and handling characteristics compared to the free base.
The molecular formula of the compound is C₆H₆Cl₂N₂·HCl, which corresponds to a precise molecular weight of 213.49 g/mol [1][2]. This value is fundamental for stoichiometric calculations in reaction planning and for characterization by mass spectrometry.
Table 1: Key Properties and Identifiers of this compound
| Property | Value | Source(s) |
| Molecular Weight | 213.49 g/mol | [1][3][4] |
| Molecular Formula | C₆H₆Cl₂N₂·HCl (or C₆H₇Cl₃N₂) | [2][5][6] |
| CAS Number | 50709-36-9 | [1][5] |
| Appearance | White to light yellow or light orange crystalline powder | [3] |
| Melting Point | 225 °C (with decomposition) | [1][3] |
| Purity (Typical) | >98.0% (determined by HPLC) | [7] |
| InChIKey | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | [1][4][5] |
| Canonical SMILES | Cl.NNc1c(Cl)cccc1Cl | [1][2][5] |
The compound is noted to be air-sensitive and hygroscopic, necessitating specific storage conditions, such as under an inert gas atmosphere in a cool, dark, and dry place to maintain its integrity[7].
Synthesis and Purification
The established route for synthesizing arylhydrazines, including this compound, begins with the corresponding aniline precursor, 2,6-dichloroaniline[8]. The process involves two classical steps in organic chemistry: diazotization followed by reduction.
Expert Insight: The diazotization reaction is highly sensitive to temperature. Maintaining the reaction at 0 to -5 °C is critical because the intermediate diazonium salt is unstable at higher temperatures and can decompose, significantly reducing the yield and purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure adapted for this specific compound[9].
-
Diazotization:
-
Suspend 2,6-dichloroaniline (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.
-
Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 0 °C.
-
Stir the resulting mixture for an additional 30 minutes at -5 °C to ensure the complete formation of the 2,6-dichlorobenzenediazonium chloride intermediate.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.
-
Add the reducing solution dropwise to the cold diazonium salt suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold hydrochloric acid solution to remove unreacted starting materials and inorganic salts.
-
Dry the product under a vacuum. For higher purity, the hydrochloride salt can be recrystallized from hot water or an ethanol/water mixture[10].
-
Caption: A generalized workflow for the synthesis of this compound.
Pivotal Role in Pharmaceutical Synthesis
This compound is not an end product but a crucial synthon, valued for its ability to construct complex nitrogen-containing heterocyclic scaffolds that are prevalent in biologically active molecules[8]. The 2,6-dichloro substitution pattern is particularly significant as the chlorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target[8].
The Fischer Indole Synthesis
One of the most prominent applications of this reagent is in the Fischer indole synthesis. It reacts with aldehydes or ketones under acidic conditions to form substituted indoles, a core structure in numerous pharmaceuticals[8].
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Determining the Solubility of 2,6-Dichlorophenylhydrazine Hydrochloride in Methanol: A Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of 2,6-Dichlorophenylhydrazine hydrochloride in methanol. We will delve into the core chemical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss critical factors that can influence the experimental outcomes.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the compound's properties is paramount before commencing any experimental work. This compound is a substituted hydrazine derivative presented as a hydrochloride salt.[1][2] Its key characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [2] |
| Molecular Weight | 213.49 g/mol | [2] |
| Appearance | White to light yellow/orange powder or crystals | [3] |
| Melting Point | ~225 °C (with decomposition) | |
| CAS Number | 50709-36-9 | [2] |
The presence of the hydrochloride moiety is a critical determinant of its solubility profile. As a salt, it is ionic in nature, which generally enhances its solubility in polar solvents.[4]
The Principle of Solubility: "Like Dissolves Like" in Action
The solubility of a substance is fundamentally governed by the interactions between the solute and the solvent molecules. For this compound and methanol, the key interactions are:
-
Ion-Dipole Interactions: The hydrochloride salt exists as a protonated hydrazinium cation and a chloride anion. Methanol (CH₃OH) is a polar protic solvent with a significant dipole moment due to the electronegative oxygen atom. The positive pole of the methanol dipole (the hydroxyl hydrogen) will be attracted to the chloride anion, while the negative pole (the oxygen atom) will be attracted to the hydrazinium cation. These strong ion-dipole interactions are the primary driving force for dissolution.
-
Hydrogen Bonding: The protonated hydrazine moiety and the chloride ion can both participate in hydrogen bonding with methanol molecules. This further stabilizes the dissolved ions within the solvent cage.
The general principle that hydrochloride salts of organic amines exhibit good solubility in polar solvents supports the expectation of solubility in methanol.[4]
Caption: Ion-dipole interactions between the solute ions and polar methanol molecules.
Experimental Protocol for Determining Solubility
The following protocol outlines a reliable method for determining the solubility of this compound in methanol at a given temperature. This method is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
This compound (purity ≥98%)
-
Anhydrous methanol (ACS grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other methanol-resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of methanol in a sealed vial. An "excess amount" ensures that undissolved solid remains, which is the definition of a saturated solution.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle for at least 2 hours at the constant temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the methanol under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the solvent is fully evaporated, weigh the remaining solid. The solubility can be calculated in g/L.
-
-
Quantitative Analysis by HPLC (More Precise Method):
-
Prepare a series of standard solutions of this compound in methanol with known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This gives the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
-
Caption: Experimental workflow for determining solubility.
Critical Factors Influencing Solubility
-
Temperature: The solubility of most solids increases with temperature. Therefore, it is crucial to control and report the temperature at which the solubility is determined.
-
Purity of Solute and Solvent: Impurities can significantly affect solubility. Using high-purity this compound and anhydrous methanol is essential for accurate results.
-
pH: As a hydrochloride salt, the solubility can be influenced by pH. In a neutral solvent like methanol, this effect is minimal. However, if any acidic or basic impurities are present, they could alter the equilibrium and, consequently, the solubility.
-
Equilibration Time: It is vital to allow sufficient time for the dissolution process to reach equilibrium. Insufficient equilibration time will lead to an underestimation of the solubility.
Safety Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]
Conclusion
References
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PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. [Link]
-
Solubility of Things. (n.d.). 1,1-Diphenylhydrazine hydrochloride. [Link]
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Organic Syntheses. (n.d.). Phenylhydrazine. [Link]
-
Semantic Scholar. (2018, April 7). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. [Link]
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A Senior Application Scientist's Guide to 2,6-Dichlorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry
Preamble: Beyond the Reagent Shelf
In the landscape of medicinal chemistry, the value of a starting material is not merely in its reactivity but in the strategic advantages it confers upon a synthetic campaign. 2,6-Dichlorophenylhydrazine hydrochloride is one such reagent. More than a simple hydrazine, it is a sophisticated building block, or synthon, whose inherent electronic and steric properties are leveraged to construct complex molecular architectures with tailored pharmacological profiles. This guide moves beyond a cursory overview to provide an in-depth, field-proven perspective on the strategic application of this versatile compound. We will explore not just the "what" but the "why"—elucidating the causality behind its utility in crafting key heterocyclic scaffolds that form the backbone of numerous therapeutic agents.
Section 1: Core Characteristics and Strategic Handling
Before deploying any reagent, a thorough understanding of its fundamental properties and handling requirements is paramount. This ensures reproducibility, safety, and optimal reaction outcomes.
Physicochemical Data
The properties of this compound are summarized below. Its solid form and relatively high melting point are typical for a hydrochloride salt, lending it greater stability and ease of handling compared to its freebase form.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |
| Molecular Weight | 213.49 g/mol | [1][2] |
| CAS Number | 50709-36-9 | [1][2] |
| Appearance | Powder/Solid | [1] |
| Melting Point | 225 °C (decomposition) | [1] |
| Functional Groups | Hydrazine, Chloro | [1] |
Safety and Handling: A Self-Validating Protocol
Trustworthiness in experimental design begins with safety. This compound is a potent chemical that demands respect and careful handling.
-
GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2] It also causes serious eye and skin irritation.[1][2]
-
Personal Protective Equipment (PPE): A mandatory self-validating system includes the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[1]
-
Storage: The compound is noted to be air-sensitive and hygroscopic. Therefore, it must be stored under an inert gas (e.g., Argon or Nitrogen) in a cool, dark, and dry place to prevent degradation and ensure the integrity of starting material for reproducible results.
Section 2: Cornerstone Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to nitrogen-containing heterocycles, which are privileged structures in drug discovery.[3] Its reactive hydrazine moiety is the engine of cyclization, while the dichlorinated phenyl ring provides a scaffold for tuning pharmacokinetics and pharmacodynamics.
The Fischer Indole Synthesis: Crafting a Privileged Scaffold
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[4] Indoles are ubiquitous in pharmaceuticals, from the anti-migraine triptan class of drugs to anti-inflammatory agents like Indometacin.[4]
Causality of Reagent Choice: The reaction proceeds by condensing a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] The use of the 2,6-dichloro substituted hydrazine is a strategic choice. The electron-withdrawing chlorine atoms can influence the electronics of the key[5][5]-sigmatropic rearrangement step, and their steric bulk can direct the regioselectivity of the cyclization, offering finer control over the final product.[3]
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Exemplary Protocol: Generalized Fischer Indole Synthesis
-
Reaction Setup: To a solution of the selected ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add this compound (1.05 eq).
-
Catalysis: Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄, or polyphosphoric acid) to the mixture. The choice of acid and solvent is critical and must be optimized based on the substrate's reactivity.
-
Heating: Heat the reaction mixture to reflux for a period determined by thin-layer chromatography (TLC) monitoring (typically 2-8 hours). The reaction first forms the hydrazone intermediate, which then undergoes rearrangement and cyclization upon heating.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The crude indole product often precipitates and can be collected by filtration.
-
Purification: The crude solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted indole.
Pyrazole Synthesis: Accessing a Broad Spectrum of Bioactivity
Pyrazoles are another class of five-membered heterocycles that exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] this compound serves as an excellent starting material for accessing 1-aryl-substituted pyrazoles.
Causality of Reagent Choice: The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[3] The 2,6-dichlorophenyl group introduced via the hydrazine starting material is often a key pharmacophore. It can form critical interactions within the binding pocket of a target protein and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. A specific example includes its use in preparing 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[1][3]
Sources
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- 2. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorophenylhydrazine Hydrochloride
Foreword: Unveiling the Molecular Signature
For the discerning researcher in organic synthesis and pharmaceutical development, the precise structural elucidation of chemical entities is paramount. 2,6-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-36-9) serves as a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1] Its utility in foundational reactions like the Fischer indole synthesis underscores the necessity for a comprehensive understanding of its structural and electronic properties.[1] This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is rooted in the principles of scientific integrity, providing not just the data, but the causal reasoning behind the experimental choices and interpretation, thereby empowering fellow scientists to confidently identify and utilize this compound in their research endeavors.
Molecular Structure and Spectroscopic Overview
This compound is a salt, with the protonated hydrazine moiety electrostatically associated with a chloride ion. This seemingly simple salt formation has significant implications for its spectroscopic behavior, influencing the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
Rationale: The choice of a deuterated solvent is critical in ¹H NMR to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution, and its ability to engage in hydrogen bonding, which can sharpen the N-H proton signals.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydrazine moiety protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d (doublet) | 2H | H-3, H-5 |
| ~7.25 | t (triplet) | 1H | H-4 |
| ~10.3 | br s (broad singlet) | 3H | -NH₃⁺ |
| ~8.5 | br s (broad singlet) | 1H | -NH- |
Interpretation and Expertise:
-
Aromatic Region: The aromatic region displays a characteristic AX₂ spin system. The two protons at the 3 and 5 positions (H-3, H-5) are chemically equivalent due to the symmetry of the phenyl ring. They appear as a doublet due to coupling with the single proton at the 4-position (H-4). The H-4 proton, in turn, is split into a triplet by the two neighboring H-3 and H-5 protons. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two chlorine atoms.
-
Hydrazine Protons: The protons of the hydrazine group appear as broad singlets. The broadness is a consequence of several factors: quadrupolar relaxation of the ¹⁴N nuclei, chemical exchange with residual water in the solvent, and intermolecular proton exchange. The signal at approximately 10.3 ppm integrating to three protons is assigned to the protonated terminal amine (-NH₃⁺), while the signal around 8.5 ppm corresponds to the secondary amine proton (-NH-). The significant downfield shift of the -NH₃⁺ protons is due to the positive charge and deshielding.
Caption: ¹H NMR signal assignment workflow.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-1 (ipso-carbon attached to nitrogen) |
| ~129.0 | C-3, C-5 |
| ~128.5 | C-4 |
| ~120.0 | C-2, C-6 (ipso-carbons attached to chlorine) |
Interpretation and Expertise:
-
Ipso-Carbons: The carbons directly attached to heteroatoms (ipso-carbons) show distinct chemical shifts. The C-1 carbon, bonded to the nitrogen of the hydrazine group, is significantly deshielded and appears around 145.0 ppm. The C-2 and C-6 carbons, bonded to the electronegative chlorine atoms, are also deshielded and resonate at approximately 120.0 ppm.
-
Aromatic Carbons: The protonated aromatic carbons, C-3, C-5, and C-4, appear in the expected aromatic region. The signal for C-3 and C-5 is a single peak due to chemical equivalence.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-IR Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra. The technique relies on the total internal reflection of an IR beam within a crystal in close contact with the sample.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Analysis
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch | -NH₃⁺ and -NH- stretching vibrations |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H stretching |
| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |
| ~1100 | Strong | C-N stretch | Stretching of the C-N bond |
| Below 800 | Strong | C-Cl stretch | Stretching of the C-Cl bonds |
Interpretation and Expertise:
-
N-H Stretching Region: The most prominent feature is the broad and strong absorption in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations of the protonated amine (-NH₃⁺) and the secondary amine (-NH-). The broadening is due to extensive hydrogen bonding in the solid state.
-
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations appear as medium intensity bands just above 3000 cm⁻¹. The characteristic aromatic C=C skeletal vibrations are observed as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule. The strong band around 1100 cm⁻¹ is attributed to the C-N stretching vibration. The strong absorptions below 800 cm⁻¹ are characteristic of the C-Cl stretching modes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Rationale: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a molecular fingerprint for structural confirmation.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectral Analysis
The EI mass spectrum of 2,6-Dichlorophenylhydrazine (the free base, as the HCl salt is not volatile) shows a characteristic molecular ion peak and several key fragment ions. The molecular weight of the free base is 176.0 g/mol .
| m/z | Relative Intensity | Proposed Fragment | Loss |
| 176/178/180 | High | [C₆H₆Cl₂N₂]⁺• | Molecular Ion (M⁺•) |
| 141 | Moderate | [C₆H₄ClN₂]⁺ | -Cl |
| 111 | High | [C₆H₄Cl]⁺ | -N₂H₂ |
| 75 | Moderate | [C₆H₃]⁺ | -Cl, -N₂H₂ |
Interpretation and Expertise:
-
Molecular Ion Peak: The molecular ion peak cluster at m/z 176, 178, and 180 is a definitive feature. The isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate 9:6:1 intensity ratio of these peaks is characteristic of a molecule containing two chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of Chlorine: The fragment at m/z 141 corresponds to the loss of a chlorine radical from the molecular ion.
-
Cleavage of the N-N Bond: A common fragmentation pathway for hydrazines is the cleavage of the N-N bond. The loss of a diazene radical (•N₂H₂) from the molecular ion would lead to the dichlorophenyl radical cation at m/z 145, which can then lose a chlorine atom to give the fragment at m/z 111.
-
Loss of the Hydrazine Moiety: A significant fragmentation involves the loss of the entire hydrazine side chain as N₂H₂, resulting in the formation of the dichlorophenyl cation at m/z 111. Further loss of a chlorine atom from this fragment gives the ion at m/z 75.
-
Caption: Proposed MS fragmentation of 2,6-Dichlorophenylhydrazine.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and their connectivity, and mass spectrometry establishes the molecular weight and provides valuable information on the molecule's fragmentation behavior. The congruence of the data from these independent techniques provides an unambiguous and trustworthy confirmation of the structure of this compound, equipping researchers with the foundational knowledge required for its confident application in synthesis and drug discovery.
References
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PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link][2]
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Organic Syntheses. (n.d.). Phenylhydrazine Hydrochloride. Retrieved from [Link][3]
-
NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][4]
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The Strategic Application of 2,6-Dichlorophenylhydrazine Hydrochloride in Fischer Indole Synthesis: A Technical Guide
Executive Summary: The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to the indole nucleus, a cornerstone of countless pharmaceuticals and natural products. The selection of the starting arylhydrazine is a critical determinant of the reaction's outcome, influencing yield, regioselectivity, and the properties of the final product. This technical guide provides an in-depth examination of 2,6-Dichlorophenylhydrazine hydrochloride, a strategic reagent whose unique electronic and steric properties present both challenges and opportunities in the synthesis of complex indole derivatives. We will explore its synthesis, physicochemical profile, and the mechanistic nuances of its application in the Fischer indole synthesis, culminating in a field-proven experimental protocol and quantitative analysis for drug development professionals and research scientists.
The Fischer Indole Synthesis: A Legacy of Innovation
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] For over a century, it has remained one of the most reliable and versatile methods for constructing the indole scaffold, which is a privileged structure in medicinal chemistry, found in everything from neurotransmitters like serotonin to blockbuster antimigraine drugs of the triptan class.[1][3]
The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or by Lewis acids like zinc chloride or boron trifluoride.[1] The overall transformation proceeds through a well-elucidated mechanism, which serves as the foundation for understanding the role of substituted hydrazines.
The Reagent in Focus: this compound
This compound is a specialized reagent utilized when precise control over the electronic properties and substitution pattern of the target indole is required. Its primary significance lies in its role as a precursor for nitrogen-containing heterocycles, most notably in the Fischer indole and Knorr pyrazole syntheses.[4]
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [5] |
| Molecular Weight | 213.49 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 225 °C (decomposes) | [6] |
| CAS Number | 50709-36-9 | [6] |
Safety & Handling: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and face protection. Use a properly fitted respirator (e.g., N95 type) to avoid dust inhalation.[5][6]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Handling: Avoid dust formation. Keep away from heat and incompatible materials such as strong bases.[8]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[9]
Synthesis Pathway
The synthesis of this compound is a well-established, multi-step process commencing from the corresponding aniline. The key transformation involves the formation of a diazonium salt, which is then reduced.[4]
-
Diazotization: 2,6-Dichloroaniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form the 2,6-dichlorobenzenediazonium salt intermediate.[4]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[10]
-
Isolation: The resulting 2,6-Dichlorophenylhydrazine precipitates as its hydrochloride salt, which can be isolated by filtration.[10]
Caption: Key stages of the Fischer indole synthesis mechanism.
The Influence of Dichloro-Substitution: An Expert's Perspective
The two chlorine atoms at the 2- and 6-positions exert a profound influence on the reaction, which must be accounted for in the experimental design.
-
Electronic Effect: As powerful electron-withdrawing groups (EWGs), the chlorine atoms deactivate the aromatic ring. This makes the nucleophilicity of the ring lower, rendering the key-[3][3]sigmatropic rearrangement step more energetically demanding. Consequently, reactions involving 2,6-dichlorophenylhydrazine often require more forcing conditions—such as stronger acids or higher temperatures—compared to reactions with unsubstituted or electron-rich phenylhydrazines.
-
Steric & Regiochemical Control: The ortho-substituents (the two chlorine atoms) provide absolute regiochemical control. In a standard Fischer synthesis, cyclization can occur at either ortho position. With both blocked, cyclization is directed to only one position, preventing the formation of isomeric products and simplifying purification. This is a significant advantage for targeted synthesis. The steric bulk can, however, also hinder the approach of the carbonyl compound and subsequent cyclization steps, potentially lowering the overall yield.
Experimental Protocol: Synthesis of 4,6-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol describes a representative one-pot synthesis adapted from established procedures for structurally similar substrates, such as 2,6-dialkylphenylhydrazines. The reaction of this compound with cyclohexanone is a classic example that yields a tetrahydrocarbazole, a common indole derivative.
Materials and Reagents
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Methanol or Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add this compound (e.g., 21.35 g, 0.1 mol) and glacial acetic acid (e.g., 360 mL).
-
Reagent Addition: Begin stirring the mixture and heat to reflux (approx. 118 °C). Once refluxing, add cyclohexanone (e.g., 9.8 g, 0.1 mol) dropwise over a period of 1 hour.
-
Reaction: Maintain the reflux and stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it into a beaker of ice water (e.g., 1.5 L). The crude product will precipitate.
-
Isolation: Stir the aqueous mixture to break up any lumps, then collect the solid product by suction filtration.
-
Washing: Wash the filter cake sequentially with water and then with cold 75% ethanol to remove residual acid and impurities.
-
Purification: Air-dry the crude solid. Recrystallize the product from a suitable solvent, such as methanol or ethanol, to yield pure 4,6-dichloro-1,2,3,4-tetrahydrocarbazole.
Workflow Visualization
Caption: Experimental workflow for the synthesis of a 4,6-dichloroindole derivative.
Quantitative Analysis: Scope and Yields
The yield of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. Due to the deactivating nature of the dichloro-substituents, yields may be lower than those achieved with electron-donating groups. However, the prevention of side products often compensates for this. The table below provides illustrative data based on analogous reactions from the literature.
| Phenylhydrazine Derivative | Carbonyl Partner | Catalyst / Solvent | Yield (%) | Reference |
| 2,6-Dichlorophenylhydrazine HCl | Cyclohexanone | Acetic Acid | ~50-65% (Est.) | [Note 1] |
| N′-methyl-2,6-dimethylphenylhydrazine HCl | Cyclohexanone | Benzene (reflux) | Improved yield over free base | |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | 30% | [11] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | 76-85% |
[Note 1]: The estimated yield is based on typical outcomes for sterically hindered and electronically deactivated arylhydrazines in the Fischer indole synthesis. The use of the hydrochloride salt and an appropriate acid catalyst is crucial for minimizing decomposition and maximizing yield.
Applications in Drug Discovery and Beyond
The synthesis of 4,6-dichloroindoles and their derivatives is of significant interest in pharmaceutical chemistry. The chlorine atoms can modulate key drug properties:
-
Lipophilicity: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The C-Cl bond is strong and can block positions on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Binding Interactions: Chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.
The 2,6-dichlorophenyl moiety is a key structural feature in numerous biologically active molecules, including potent kinase inhibitors with demonstrated anti-tumor activity. [4]
Conclusion and Future Outlook
This compound is a strategic and valuable reagent for the synthesis of precisely substituted indoles via the Fischer synthesis. While its deactivating electronic nature necessitates carefully optimized and often more vigorous reaction conditions, it offers the unparalleled advantage of absolute regiochemical control, delivering a single indole isomer. This simplifies product purification and is invaluable in the context of multi-step total synthesis and drug development where structural ambiguity is intolerable. As the demand for novel, structurally complex indole-based therapeutics continues to grow, a deep, practical understanding of reagents like this compound will remain an indispensable tool for the modern synthetic chemist.
References
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Fischer indole synthesis. (URL: [Link])
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. (URL: [Link])
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New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. (URL: [Link])
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Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935. (URL: [Link])
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Indole synthesis: a review and proposed classification. PMC - NIH. (URL: [Link])
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. (URL: [Link])
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1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. (URL: [Link])
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Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. (URL: [Link])
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Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. (URL: [Link])
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(2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem. (URL: [Link])
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(Open Access) The Fischer indole synthesis (1981). Semantic Scholar. (URL: [Link])
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. (URL: [Link])
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. ResearchGate. (URL: [Link])
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Fischer indole synthesis – Knowledge and References. Taylor & Francis. (URL: [Link])
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. (URL: [Link])
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(PDF) Fischer Indole Synthesis. ResearchGate. (URL: [Link])
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A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (URL: [Link])
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A Senior Application Scientist's Guide to the Reactivity of 2,6-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the landscape of synthetic organic chemistry, 2,6-Dichlorophenylhydrazine hydrochloride emerges not merely as a reagent, but as a nuanced tool for constructing complex molecular architectures. Its utility, particularly in the synthesis of indole-based scaffolds, is of paramount importance in medicinal chemistry and drug discovery.[1][2] The defining feature of this molecule is the strategic placement of two chlorine atoms ortho to the hydrazine moiety. This substitution pattern imparts a unique combination of electronic and steric properties that profoundly influence its reactivity, presenting both challenges and opportunities for the discerning chemist.
This guide provides an in-depth exploration of the chemical behavior of the hydrazine moiety in this compound. Moving beyond standard textbook descriptions, we will delve into the mechanistic underpinnings of its key reactions, offering field-proven insights into how its specific structure dictates experimental outcomes and protocol design. Our focus is on the causality—the "why" behind the "how"—to empower researchers to harness its full synthetic potential.
The Decisive Influence of 2,6-Dichloro Substitution
To effectively utilize this reagent, one must first appreciate the impact of its unique substitution. The two ortho-chlorine atoms are not passive spectators; they actively modulate the reactivity of the hydrazine group through a combination of inductive and steric effects.
-
Electronic Effects: As highly electronegative atoms, the chlorines exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring and, more importantly, reduces the electron density on the adjacent nitrogen atom (Nα) of the hydrazine. This diminished nucleophilicity means that reactions requiring nucleophilic attack by the hydrazine, such as the initial condensation with a carbonyl compound, may require more forcing conditions (e.g., stronger acid catalysis or higher temperatures) compared to unsubstituted phenylhydrazine.
-
Steric Hindrance: The bulky chlorine atoms create significant steric congestion around the Nα nitrogen. This steric shield can hinder the approach of reactants and influence the conformational preferences of reaction intermediates. As we will see, this is a critical factor in the rate-determining step of the Fischer indole synthesis, one of the most important transformations of this molecule.[3]
The compound is supplied as a hydrochloride salt, meaning the terminal amino group (-NH2) is protonated as -NH3+. This acidic form renders the hydrazine moiety inactive as a nucleophile. Therefore, in most applications, the free base must be generated in situ or the reaction must be conducted under conditions that establish an equilibrium between the salt and the free base.
Core Reactivity: A Mechanistic Exploration
The hydrazine moiety is a versatile functional group, capable of a range of transformations. Here, we focus on its most critical reactions in the context of drug development.
Hydrazone Formation: The Gateway Reaction
The condensation of 2,6-Dichlorophenylhydrazine with an aldehyde or ketone to form a hydrazone is typically the inaugural step for more complex transformations like the Fischer indole synthesis.[4][5]
The reaction proceeds via nucleophilic attack of the terminal nitrogen (Nβ) of the free hydrazine base onto the carbonyl carbon. The resulting carbinolamine intermediate then dehydrates under acidic conditions to yield the C=N double bond of the hydrazone.
Diagram: General Mechanism of Hydrazone Formation
Caption: Workflow for acid-catalyzed hydrazone formation.
Experimental Protocol: Synthesis of Cyclohexanone 2,6-Dichlorophenylhydrazone
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Reaction Initiation: Add cyclohexanone (1.05 eq) to the suspension.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Work-up: Allow the mixture to cool to room temperature. The hydrazone product will often precipitate. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the pure hydrazone.
| Parameter | Value | Reference |
| Solvent | Ethanol / Acetic Acid | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | >90% | [6] |
The Fischer Indole Synthesis: Navigating Steric Challenges
This is arguably the most powerful application of arylhydrazines, enabling the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[4][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[5][8]
The accepted mechanism proceeds through several key stages:
-
Tautomerization: The initial hydrazone tautomerizes to the more reactive ene-hydrazine form.
-
[9][9]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, breaking the N-N bond and forming a new C-C bond.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.
-
Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole.
The steric bulk of the 2,6-dichloro substituents significantly impacts the[9][9]-sigmatropic rearrangement. The transition state for this step requires a specific geometry that can be destabilized by the large ortho groups, potentially requiring higher temperatures or stronger acids (e.g., polyphosphoric acid, Eaton's reagent) to overcome the activation barrier.[3][10]
Diagram: Mechanism of the Fischer Indole Synthesis
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An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorophenylhydrazine Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-36-9), a key chemical intermediate. The information herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational data and the scientific rationale behind its characterization.
Introduction: Significance and Applications
This compound is a substituted phenylhydrazine derivative of significant interest in organic synthesis. Its structural features, particularly the hydrazine moiety and the dichlorinated phenyl ring, make it a versatile building block for the synthesis of a variety of heterocyclic compounds. It serves as a crucial precursor in the preparation of pharmaceuticals and other specialty chemicals, such as pyrazole derivatives used in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring stability, and safe handling.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.
| Identifier | Value | Source(s) |
| CAS Number | 50709-36-9 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | |
| Molecular Weight | 213.49 g/mol | [1] |
| IUPAC Name | (2,6-dichlorophenyl)hydrazine;hydrochloride | [1] |
| Synonyms | (2,6-Dichlorophenyl)hydrazine monohydrochloride | [1] |
| InChI Key | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | [1] |
| SMILES String | C1=CC(=C(C(=C1)Cl)NN)Cl.Cl | [1] |
The structure consists of a hydrazine group attached to a benzene ring substituted with chlorine atoms at positions 2 and 6. The hydrochloride salt form enhances its stability and modifies its solubility characteristics compared to the free base.
Core Physicochemical Properties
Physical State and Appearance
This compound typically exists as a white to light yellow or light orange crystalline powder. This solid form is characteristic of many small organic hydrochloride salts.
Melting Point
The melting point is a critical indicator of purity. For this compound, the reported melting point is approximately 225 °C , with decomposition. A sharp melting range around this temperature generally signifies high purity. Decomposition during melting is a common characteristic of hydrazine salts.
Solubility Profile
The solubility of a compound dictates its utility in various applications, from reaction media selection to formulation. While specific quantitative data is sparse in readily available literature, a qualitative assessment can be made based on its structure and salt form.
-
Water: As a hydrochloride salt, it is expected to have some solubility in water.
-
Organic Solvents: Phenylhydrazines are often soluble in polar organic solvents like ethanol and acetone[2].
The hydrochloride form generally increases aqueous solubility compared to the free base due to the ionic nature of the salt.
Acidity and pKa
The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn influences its reactivity, biological absorption, and distribution. The key ionizable group is the hydrazine moiety (-NH-NH₃⁺). The electron-withdrawing effects of the two chlorine atoms on the phenyl ring decrease the electron density on the nitrogen atoms, making the hydrazine less basic than unsubstituted phenylhydrazine. Consequently, its conjugate acid is stronger (has a lower pKa).
-
Reaction pH control: Ensuring the hydrazine is in its reactive free base form when needed.
-
Analytical Method Development: Selecting appropriate buffer systems for chromatographic separations.
-
Drug Development: Predicting its behavior in physiological environments.
Caption: Ionization equilibrium of 2,6-Dichlorophenylhydrazine.
Stability and Handling
This compound is known to be air-sensitive and hygroscopic.
-
Storage: It should be stored under an inert gas (e.g., nitrogen or argon) in a tightly sealed container, in a cool, dry, and dark place[3].
-
Degradation: Like many hydrazines, it is susceptible to oxidation. Autoxidation can occur, making rapid analysis of biological or environmental samples crucial[4]. Incompatible materials include strong bases and strong oxidizing agents[5][6].
-
Thermal Stability: The compound decomposes at its melting point.
Analytical Characterization Protocols
Ensuring the identity, purity, and quality of this compound requires robust analytical methods.
Identification and Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of chemical intermediates. A reverse-phase method is typically employed.
Causality Behind Method Choices:
-
Column: A C18 column (e.g., Waters X-Bridge C18) is chosen for its versatility in retaining moderately polar to nonpolar compounds like substituted phenylhydrazines[7].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted by orthophosphoric acid) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the ionization state of the analyte for consistent retention, while the organic modifier controls the elution strength[8].
-
Detector: A UV detector is suitable as the phenyl ring provides strong chromophores. A wavelength around 230 nm is often effective[8].
Protocol: Self-Validating HPLC Purity Analysis
-
System Preparation:
-
Prepare Mobile Phase A (e.g., 0.05M Potassium Dihydrogen Phosphate, pH 2.5) and Mobile Phase B (Acetonitrile).
-
Filter and degas both phases to prevent pump blockages and baseline noise.
-
Equilibrate the C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 30 minutes.
-
-
System Suitability Test (SST) - The Self-Validation Step:
-
Prepare a standard solution of this compound of known concentration.
-
Perform at least five replicate injections.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This confirms the system is performing with adequate precision before analyzing any samples.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Run a gradient elution method to ensure separation from any potential impurities with different polarities.
-
Monitor the chromatogram at the chosen UV wavelength.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Caption: A self-validating workflow for HPLC purity analysis.
Other Analytical Techniques
-
Spectrophotometry: Can be used for quantification, especially after derivatization to form a colored product[4][9].
-
Gas Chromatography (GC): Can be used, often coupled with a mass spectrometer (MS) for unequivocal identification[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and substitution pattern of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
Safety and Hazard Information
This compound is classified as a hazardous substance.
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: It causes serious eye irritation and skin irritation[10]. It may also cause respiratory irritation[11].
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles or face shields, and respiratory protection (e.g., P2 respirator cartridges), must be worn when handling the material[10].
-
Handling: Use in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of dust[10][3]. Avoid dust formation, as fine dust dispersed in air may form an explosive mixture[10][6].
Conclusion
This compound is a valuable chemical reagent whose utility is underpinned by its distinct physicochemical properties. Its solid, crystalline nature, defined melting point, and specific stability requirements are critical parameters for its effective use in synthesis and research. A comprehensive analytical approach, led by validated HPLC methods, is essential to ensure its quality and purity. Adherence to strict safety protocols is mandatory due to its hazardous nature. This guide provides the foundational knowledge required by scientists to handle, analyze, and utilize this compound with confidence and precision.
References
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- SAFETY DATA SHEET - Fisher Scientific. (2024, January 22).
- Analytical Methods for Hydrazines. (n.d.).
- Hydrazine dihydrochloride | 5341-61-7 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 4).
- Safety Data Sheet - Cayman Chemical. (2025, October 15).
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN J. Chem., 17(4).
- This compound 50709-36-9 - TCI Chemicals. (n.d.).
- 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4 - ChemicalBook. (n.d.).
- This compound | 50709-36-9 | TCI AMERICA. (n.d.).
- This compound | 50709-36-9 | FD37410 - Biosynth. (n.d.).
- (2,6-Dichlorophenyl)hydrazine hydrochloride - aldlab-chemicals. (n.d.).
- This compound, 98+% 1 g - Thermo Fisher Scientific. (n.d.).
- 2,6-Dichlorophenylhydrazine 98 50709-36-9 - Sigma-Aldrich. (n.d.).
- 50709-36-9(this compound) Product Description. (n.d.).
- 2,4-Dichlorophenylhydrazine 98 5446-18-4 - Sigma-Aldrich. (n.d.).
- CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica. (n.d.).
- Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. (n.d.).
- Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018, December 15). Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134.
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Sourcing High-Purity 2,6-Dichlorophenylhydrazine Hydrochloride: A Technical Guide for Researchers and Pharmaceutical Scientists
An In-Depth Guide to Commercial Suppliers, Quality Control, and Practical Applications
Introduction
2,6-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-36-9) is a crucial chemical intermediate, finding significant application in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents. Its substituted phenyl ring makes it a valuable building block for creating molecules with specific steric and electronic properties, which can be pivotal for modulating biological activity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound, including a review of commercial suppliers, critical quality control parameters, and detailed protocols for its application in organic synthesis.
Commercial Suppliers of High-Purity this compound
A number of reputable chemical suppliers offer this compound, typically with purity levels of 98% or higher. When selecting a supplier, it is crucial to consider not only the stated purity but also the available documentation, such as a comprehensive Certificate of Analysis (CoA), and the supplier's quality management system certifications (e.g., ISO 9001).
Table 1: Prominent Commercial Suppliers
| Supplier | Product Number (Example) | Stated Purity | Analytical Methods Mentioned |
| Sigma-Aldrich | 153419 | 98% | Assay |
| Thermo Scientific Chemicals (Alfa Aesar) | A11968 | 98+% | Titration (ex Chloride) |
| TCI Chemicals | D2368 | >98.0% (T) (HPLC) | HPLC, Titration (Potassium iodate Method) |
| Biosynth | FD37410 | High-quality | Pharmaceutical testing |
Note: Product numbers and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for the success and reproducibility of research and development activities. A thorough analytical characterization should be a standard procedure upon receiving a new batch of the compound.
Certificate of Analysis (CoA)
A comprehensive CoA is a critical document that should be requested from the supplier. While specific formats may vary, a reliable CoA for this compound should include the following information:
-
Product Information: Product name, CAS number, molecular formula, and molecular weight.
-
Lot Number: For batch-to-batch traceability.
-
Appearance: A description of the physical form and color.
-
Purity: The determined purity value and the analytical method used (e.g., HPLC, titration).
-
Identity Confirmation: Data from spectroscopic methods such as ¹H NMR, ¹³C NMR, or IR spectroscopy.
Figure 1: Key Elements of a Certificate of Analysis
Caption: A diagram illustrating the essential components of a comprehensive Certificate of Analysis.
Analytical Methodologies
Several analytical techniques are employed to ascertain the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and for identifying and quantifying any impurities. A reverse-phase HPLC method is typically suitable. Based on methods developed for similar compounds, a suitable starting point for an HPLC method would be:[1]
-
Column: C18 stationary phase (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 235 nm).[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.[2]
Titration: As the compound is a hydrochloride salt, an acid-base titration can be used to determine the assay. Additionally, redox titration, such as with potassium iodate, can be employed to quantify the hydrazine moiety.[3]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons and the hydrazine protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the hydrazine and C-Cl stretches from the dichlorinated ring.
Potential Impurities
The primary impurities in this compound are typically related to the synthetic process. The most common synthesis involves the diazotization of 2,6-dichloroaniline followed by reduction.[4]
Figure 2: Synthetic Pathway and Potential Impurities
Caption: A simplified schematic of the synthesis of this compound and the origin of potential impurities.
Common impurities to be aware of include:
-
Unreacted 2,6-dichloroaniline: The starting material for the synthesis.
-
Positional Isomers: Isomers such as 2,4- or 3,5-dichlorophenylhydrazine hydrochloride may be present if the starting 2,6-dichloroaniline is not pure.[1][5]
-
Oxidation Products: Hydrazines can be susceptible to oxidation, especially if not stored properly.
Practical Applications in Organic Synthesis: Synthesis of a Pyrazole Derivative
This compound is a key precursor for the synthesis of various heterocyclic compounds, notably pyrazoles, which are prevalent in many biologically active molecules.[6] The following is a detailed, step-by-step protocol for the synthesis of a 1,3,5-trisubstituted pyrazole, adapted from established methodologies.[6][7]
Experimental Protocol: Synthesis of a 1-(2,6-dichlorophenyl)-substituted Pyrazole
This protocol describes the reaction of this compound with a 1,3-dicarbonyl compound to form a pyrazole.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid or ethanol as solvent
-
Ice-cold water
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[8]
-
Addition of Dicarbonyl Compound: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.1 equivalents) dropwise at room temperature.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with stirring. A precipitate of the crude product may form.
-
Extraction: If a precipitate does not form or to ensure complete recovery, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Figure 3: Experimental Workflow for Pyrazole Synthesis
Caption: A flowchart outlining the key steps in the synthesis of a pyrazole derivative.
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | Chemical-resistant gloves, safety goggles, lab coat.[3] |
| Causes skin and serious eye irritation. | Wash skin thoroughly after handling.[3] | Use in a well-ventilated area or a fume hood.[9] |
| May cause respiratory irritation.[10] | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
The compound is noted to be air-sensitive and hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]
Disposal:
-
Waste material is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter the environment.[3]
Conclusion
Sourcing high-purity this compound is a critical first step for researchers and pharmaceutical scientists utilizing this versatile intermediate. By carefully selecting a reputable supplier, scrutinizing the Certificate of Analysis, and performing appropriate in-house quality control, the integrity of subsequent synthetic work can be ensured. The provided guidelines on analytical methods, potential impurities, and a detailed protocol for a common synthetic application offer a solid foundation for the successful and safe use of this important chemical building block in the pursuit of novel molecular entities.
References
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4), 1924-1933.
- Fisher Scientific. (2024, January 22). Safety Data Sheet: this compound.
- SIELC Technologies. (n.d.). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (n.d.). This compound 98%.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,4-Dichlorophenylhydrazine hydrochloride.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,4-Dichlorophenylhydrazine hydrochloride.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Semantic Scholar. (2012).
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 2,3-Dichlorophenylhydrazine hydrochloride, 97%.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3,4-Dichlorophenylhydrazine hydrochloride, 97%.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride.
- National Center for Biotechnology Information. (n.d.). (3,5-Dichlorophenyl)hydrazine monohydrochloride.
- ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
- Organic Syntheses. (n.d.). (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then.
- ChemScene. (n.d.). 5446-18-4 | (2,4-Dichlorophenyl)hydrazine hydrochloride.
- National Center for Biotechnology Information. (2009).
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.
- National Center for Biotechnology Information. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions.
- ResearchGate. (2025).
- Scirp.org. (n.d.).
- ResearchGate. (n.d.).
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichlorophenylhydrazine Hydrochloride
Foreword for the Modern Researcher
In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of safety, efficacy, and regulatory compliance. Among these critical intermediates is 2,6-Dichlorophenylhydrazine hydrochloride, a compound instrumental in the synthesis of various therapeutic agents. Its thermal stability is a pivotal parameter, dictating everything from storage conditions and shelf-life to the safety protocols required during synthesis and formulation. This guide eschews a conventional, rigid format in favor of a narrative that logically unfolds the scientific investigation into the thermal behavior of this compound. We will journey from foundational principles of thermal analysis to the intricate details of decomposition pathways, equipping you, the researcher, with the expertise to anticipate, analyze, and control the thermal fate of this and similar molecules.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound (C₆H₆Cl₂N₂·HCl) is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structural motifs are incorporated into a range of significant drug molecules. The hydrochloride salt form enhances its stability and solubility, rendering it suitable for various reaction conditions. However, the presence of both a reactive hydrazine group and a dichlorinated aromatic ring introduces potential thermal liabilities. An uncontrolled thermal decomposition can lead to the generation of hazardous volatile products and compromise the integrity of the synthetic process. Therefore, a thorough characterization of its thermal decomposition profile is a non-negotiable prerequisite for its safe and effective use in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂·HCl | |
| Molecular Weight | 213.49 g/mol | |
| Appearance | White to off-white powder/crystal | Generic SDS |
| Melting Point | ~225 °C (with decomposition) | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas |
The Analytical Cornerstone: Methodologies for Thermal Analysis
To rigorously assess thermal stability, a multi-faceted analytical approach is required. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with methods for identifying evolved gases, such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), these techniques provide a comprehensive picture of the decomposition process.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is indispensable for determining the temperatures at which decomposition events occur and the magnitude of the associated mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It identifies thermal events such as melting, crystallization, and decomposition, classifying them as either endothermic (heat absorbing) or exothermic (heat releasing).[3] This information is critical for safety assessments, as highly exothermic decompositions can lead to thermal runaway.
Evolved Gas Analysis (EGA)
Identifying the volatile products of decomposition is crucial for understanding the reaction mechanism and assessing potential hazards. Coupling TGA with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of gases as they are evolved from the sample.[4][5] For a more detailed separation and identification of complex mixtures of volatile and semi-volatile products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard.[6][7]
Sources
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Methodological & Application
Step-by-step guide to Fischer indole synthesis using 2,6-Dichlorophenylhydrazine hydrochloride
Topic: Step-by-Step Guide to Fischer Indole Synthesis Using 2,6-Dichlorophenylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1][2] This reaction facilitates the creation of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals, agrochemicals, and natural products, including anti-migraine drugs of the triptan class.[3][4] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of a substituted carbazole via the Fischer indole reaction, utilizing this compound and cyclohexanone as model substrates. The presence of dichloro-substituents on the phenylhydrazine ring is instrumental in producing indole cores with specific electronic and steric properties, which is often a key requirement in drug design. This document offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and data interpretation for researchers in organic synthesis and medicinal chemistry.
The Scientific Principle: Understanding the Mechanism
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone) into an indole.[5][6] The overall process, while appearing as a simple condensation and cyclization, involves a cascade of intricate, mechanistically significant steps. The choice of acid is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can effectively catalyze the reaction.[2][3]
The reaction proceeds through the following key stages:
-
Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of 2,6-dichlorophenylhydrazine with a ketone (in this guide, cyclohexanone) to form the corresponding 2,6-dichlorophenylhydrazone. This is a reversible imine-formation reaction.[7]
-
Tautomerization to Enehydrazine: The resulting hydrazone is in equilibrium with its tautomer, an enehydrazine. This step is critical as it sets the stage for the core bond-forming event.[1][8]
-
[9][9]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement.[10][11] This is the rate-determining step, where the N-N bond is cleaved and a new C-C bond is formed, establishing the fundamental framework of the indole product.[2]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[1][12]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of a stable, aromatic indole ring system.[2][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[1][4]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of 5,7-dichloro-1,2,3,4-tetrahydrocarbazole, a representative procedure for the Fischer indole synthesis using an acid-stable substituted phenylhydrazine. Acetic acid serves as both the solvent and a Brønsted acid catalyst, providing a straightforward and effective reaction medium.[2][13]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Eq. | Physical Properties |
| This compound | 50709-36-9 | 213.48 | 10.0 | 1.0 | Off-white to light brown crystalline powder |
| Cyclohexanone | 108-94-1 | 98.14 | 10.5 | 1.05 | Colorless oily liquid, pungent odor |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~25 mL | - | Colorless liquid, corrosive, strong vinegar odor |
| Ethanol (95%) | 64-17-5 | 46.07 | ~50 mL | - | Colorless liquid, flammable |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | Colorless liquid |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (100 mL, 600 mL)
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Spatulas and weighing paper
-
Glass stirring rod
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.13 g, 10.0 mmol) and cyclohexanone (1.09 mL, 10.5 mmol).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as the solvent and the acid catalyst for both the initial hydrazone formation and the subsequent indolization.[13]
-
Indolization Reaction: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with continuous stirring. The reaction is typically complete within 2-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Reaction Quench and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90 °C. Carefully pour the hot reaction mixture into a 600 mL beaker containing 400 mL of cold deionized water while stirring vigorously with a glass rod.[14] A solid precipitate of the crude product should form immediately.
-
Isolation of Crude Product: Cool the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from hot 95% ethanol.[14] Dissolve the solid in a minimal amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is 5,7-dichloro-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Safety and Handling
Proper safety precautions are paramount when performing this synthesis. All operations should be conducted inside a certified chemical fume hood.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes serious eye and skin irritation and may cause respiratory irritation.[15] Avoid dust formation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if inhaled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[15] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
Troubleshooting and Field Insights
-
Low Yield: Incomplete reaction is a common issue. Ensure the reaction is heated to a consistent reflux and run for a sufficient duration. The purity of the starting hydrazine is also critical; older or impure batches can lead to lower yields.
-
Dark/Tarry Product: Overheating or extended reaction times can lead to polymerization and decomposition, resulting in a dark, difficult-to-purify product.[2] Careful temperature control is essential.
-
Alternative Catalysts: If acetic acid proves ineffective for a particular substrate, stronger Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be employed, though they may require anhydrous conditions and more rigorous work-up procedures.[1][3]
-
In Situ Hydrazone Formation: The protocol described forms the hydrazone in situ, which is often more convenient.[7] Pre-forming and isolating the hydrazone is also possible and may improve yields in some cases, especially if the hydrazone is a stable, crystalline solid.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
S. M. H. Mashkouri & M. R. Naimi-Jamal. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2735-2744. [Link]
-
Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]
-
ChemTube3D. Fischer indole synthesis -[9][9]-sigmatropic rearrangement. [Link]
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M. M. Heravi, et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53495-53533. [Link]
-
A. C. P. de Andrade, et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. [Link]
-
YouTube. Fischer Indole Synthesis | Part B | Rearrangements in Heterocycles. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
M. M. M. Rub-ul-Islam, et al. (2012). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. Beilstein Journal of Organic Chemistry, 8, 1877-1883. [Link]
-
G. S. Bajwa & R. K. Brown. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935. [Link]
-
G. Gribble. (2016). Fischer Indole Synthesis. ResearchGate. [Link]
-
S. M. H. Mashkouri & M. R. Naimi-Jamal. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
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Application Note: Strategic Synthesis of 1-(2,6-Dichlorophenyl)-Substituted Pyrazole Derivatives
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing 2,6-dichlorophenylhydrazine hydrochloride. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The incorporation of a 2,6-dichlorophenyl moiety can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and target-binding interactions. This document elucidates the core chemical principles, offers step-by-step experimental protocols, and explains the causality behind critical procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][3] Its structural versatility and ability to participate in various non-covalent interactions have led to its integration into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The synthetic precursor, this compound, is a particularly valuable reagent. The sterically hindered and electron-withdrawing nature of the dichlorophenyl group not only influences the regioselectivity of the cyclization reaction but also imparts favorable pharmacokinetic properties to the final compounds.
The most prominent and reliable method for constructing the pyrazole ring from this precursor is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6] This reaction is robust, high-yielding, and adaptable to a wide range of substrates.[7]
The Knorr Pyrazole Synthesis: Mechanism and Strategy
The Knorr synthesis proceeds via a cyclocondensation mechanism. The reaction is typically facilitated by an acid catalyst, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine.[4][6]
The general mechanism involves several key steps:
-
Imine/Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyl carbons to form a hemiaminal intermediate, which then dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[6][7]
When an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomers can be formed.[8] The regioselectivity is influenced by the pH, solvent, and the electronic and steric properties of the substituents on the dicarbonyl compound.[8]
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of 1-(2,6-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a standard acid-catalyzed condensation reaction, which is a foundational method for this synthesis.
Core Directive: The use of glacial acetic acid serves both as a solvent and a catalyst. It protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine, thereby accelerating the initial condensation step.
Materials:
-
This compound (1.0 eq, e.g., 2.13 g, 10 mmol)
-
Acetylacetone (2,4-pentanedione) (1.05 eq, e.g., 1.05 g, 10.5 mmol)
-
Glacial Acetic Acid (15-20 mL)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (2.13 g, 10 mmol) and glacial acetic acid (15 mL).
-
Stir the mixture at room temperature until the solid is mostly dissolved, forming a suspension.
-
Add acetylacetone (1.05 g, 10.5 mmol) dropwise to the stirring suspension over 5 minutes. An exothermic reaction may be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane). The disappearance of the starting hydrazine (visualized with a suitable stain like potassium permanganate) indicates reaction completion.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker containing ice-cold water (100 mL) while stirring. A precipitate will form.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step removes the acetic acid catalyst and quenches the reaction.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Characterization:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Determine the melting range.
-
¹H NMR: Expect characteristic peaks for the methyl groups and the aromatic protons.
-
Mass Spectrometry: Confirm the molecular weight (C₁₁H₁₀Cl₂N₂, MW: 241.12 g/mol ).
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol leverages microwave irradiation to dramatically reduce reaction times and often improve yields, aligning with green chemistry principles.[9]
Core Directive: Microwave energy provides rapid and uniform heating, which significantly accelerates the rate of the condensation and cyclization-dehydration steps compared to conventional heating.[9] Using a solvent like ethanol or DMSO is common as they couple efficiently with microwave irradiation.[9]
Materials:
-
This compound (1.0 eq, e.g., 427 mg, 2 mmol)
-
Ethyl acetoacetate (1.05 eq, e.g., 273 mg, 2.1 mmol)
-
Ethanol (5 mL)
-
A catalytic amount of glacial acetic acid (2-3 drops)
Equipment:
-
Microwave synthesis vial (10 mL) with a snap cap
-
Scientific microwave reactor
-
Magnetic stir bar ("flea")
-
Standard work-up and purification equipment as in Protocol 1.
Step-by-Step Methodology:
-
Place this compound (427 mg, 2 mmol), ethyl acetoacetate (273 mg, 2.1 mmol), and a magnetic stir bar into a 10 mL microwave vial.
-
Add ethanol (5 mL) and glacial acetic acid (3 drops).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature at 120°C, hold time of 10 minutes, and power at 100-150 Watts (parameters may need optimization based on the specific reactor).
-
After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Work-up: Transfer the reaction mixture to a beaker and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add deionized water (20 mL) to the residue. The product may precipitate or form an oil.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the pure pyrazolone derivative.
Caption: A typical workflow for pyrazole synthesis and validation.
Data Summary and Troubleshooting
The choice of 1,3-dicarbonyl compound allows for the synthesis of a diverse library of pyrazole derivatives.
| 1,3-Dicarbonyl Reactant | Typical Conditions | Expected Product Structure | Approx. Yield Range |
| Acetylacetone | Acetic Acid, Reflux, 2h | 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole | 85-95% |
| Ethyl Acetoacetate | Ethanol, MW, 120°C, 10 min | 1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 80-90% |
| Dibenzoylmethane | Acetic Acid, Reflux, 3h | 1-(2,6-dichlorophenyl)-3,5-diphenyl-1H-pyrazole | 75-85% |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethanol, Reflux, 4h | 1-(2,6-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | 70-80%[1] |
Troubleshooting Guide:
-
Low Yield: Ensure the hydrazine hydrochloride salt is fully neutralized or that the reaction is sufficiently catalyzed. In microwave synthesis, check for proper vial sealing to prevent solvent evaporation. Consider increasing reaction time or temperature.
-
Formation of Regioisomers: When using unsymmetrical dicarbonyls, separation by column chromatography is often required. Reaction conditions (especially pH) can be adjusted to favor one isomer, though this requires empirical optimization.[8]
-
Incomplete Reaction: Starting materials may be impure. Verify the purity of the 1,3-dicarbonyl, as they can self-condense or exist in various enol forms. Ensure the reaction is run under anhydrous conditions if side reactions with water are a concern.
Conclusion
The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of 1-(2,6-dichlorophenyl)-substituted pyrazoles. By using this compound as a starting material, medicinal chemists can readily access a class of compounds with significant therapeutic potential. The choice between classical heating and microwave-assisted protocols allows for flexibility based on available equipment and desired throughput. Careful control of reaction conditions and rigorous purification and characterization are paramount to ensuring the synthesis of high-purity materials for downstream applications in drug discovery and development.
References
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
-
Various methods for the synthesis of pyrazole.. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis. Merck & Co., Inc.. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health.
-
application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives. Qiguang. Available at: [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2,6-Dichlorophenylhydrazine Hydrochloride for Carbonyl Group Detection
Introduction: A Modern Reagent for a Classic Transformation
For decades, the derivatization of aldehydes and ketones has remained a cornerstone of analytical chemistry. The reaction of a carbonyl group with a hydrazine derivative to form a stable hydrazone is a classic, reliable method for detection and quantification.[1][2][3] While 2,4-dinitrophenylhydrazine (DNPH) is widely recognized, the unique properties of other substituted phenylhydrazines offer distinct advantages for specific applications. This guide focuses on 2,6-Dichlorophenylhydrazine hydrochloride , a versatile reagent for the sensitive detection of carbonyl compounds in research, drug development, and quality control settings.
The presence of two chlorine atoms in the ortho positions of the phenyl ring imparts specific electronic and steric characteristics to the molecule. These modifications can influence the reactivity of the hydrazine, the stability of the resulting hydrazone, and its chromatographic and spectrophotometric properties. This document provides a comprehensive overview of the reagent, its underlying chemical principles, and detailed protocols for its application.
Physicochemical Properties & Safety
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 50709-36-9 | [4][6][7] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [4] |
| Molecular Weight | 213.49 g/mol | [4][6][8] |
| Appearance | White to pale cream or yellow powder/crystal | [5][7] |
| Melting Point | ~225 °C (decomposes) | [6][8] |
| Purity | Typically ≥98% | [5][6][7] |
Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9][10] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[4][5][11]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][11]
-
Handling: Avoid dust formation.[4][11] Wash hands thoroughly after handling.[9][10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep under an inert gas like nitrogen.[8]
The Chemistry: Mechanism of Hydrazone Formation
The detection method is based on a well-established nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is then protonated on the oxygen, turning the hydroxyl group into a good leaving group (water).
-
Elimination: A lone pair on the adjacent nitrogen helps to eliminate the water molecule, forming a C=N double bond. Deprotonation of this nitrogen yields the final, stable 2,6-dichlorophenylhydrazone.[2][12][13][14]
The resulting hydrazone derivative incorporates the aromatic dichlorophenyl group, which acts as a strong chromophore, making the product readily detectable by UV-Visible spectrophotometry or HPLC with a UV detector.[1][2]
Caption: Reaction of a carbonyl with 2,6-dichlorophenylhydrazine.
Application Protocol 1: Spectrophotometric Quantification of Total Carbonyls
This protocol provides a method for the rapid determination of the total carbonyl content in a sample. It is particularly useful for screening purposes or for analyzing samples where the identity of the carbonyl compound is known.
1. Principle: The total concentration of aldehydes and ketones is determined by measuring the absorbance of the 2,6-dichlorophenylhydrazone derivatives formed after reaction. The concentration is proportional to the absorbance at the wavelength of maximum absorbance (λmax), as described by the Beer-Lambert law. The λmax should be experimentally determined but is expected to be in the UV range, likely between 350-380 nm, similar to other phenylhydrazones.[1][2][15]
2. Materials and Reagents:
-
This compound (≥98% purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Carbonyl-free water
-
A known carbonyl compound for standard curve (e.g., acetone or formaldehyde)
-
UV-Vis Spectrophotometer
3. Solution Preparation:
-
Derivatizing Reagent (0.1% w/v): Carefully dissolve 100 mg of this compound in 100 mL of methanol containing 0.5 mL of concentrated HCl. Sonicate briefly if needed to ensure complete dissolution. Prepare this solution fresh daily and store it in an amber bottle to protect it from light.
-
Standard Stock Solution (1000 µg/mL): Prepare a stock solution of a reference carbonyl compound (e.g., acetone) in methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol.
4. Experimental Procedure:
-
Reaction Setup: In separate glass test tubes, add 1.0 mL of the blank (methanol), each working standard, and the sample solution.
-
Derivatization: Add 1.0 mL of the derivatizing reagent to each tube.
-
Incubation: Cap the tubes, vortex briefly, and incubate at 40°C for 30 minutes in the dark to ensure complete reaction.
-
Cooling: Allow the tubes to cool to room temperature.
-
Measurement:
-
Determine the λmax of the highest concentration standard by scanning from 300 to 500 nm against the blank.
-
Measure the absorbance of all standards and samples at the determined λmax.
-
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of carbonyls in the sample using the linear regression equation from the curve.
5. Causality and Insights:
-
Acid Catalyst: The HCl protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the weakly basic hydrazine.[14]
-
Solvent Choice: Methanol or acetonitrile are typically used as they are polar enough to dissolve the reagents and the resulting hydrazones, and they are generally free of interfering carbonyl contaminants.
-
Temperature and Time: Gentle heating (40°C) increases the reaction rate. An incubation time of 30 minutes is usually sufficient for complete derivatization of most common aldehydes and ketones.[16]
Application Protocol 2: HPLC-UV Analysis of Specific Aldehydes and Ketones
This protocol allows for the separation and quantification of individual carbonyl compounds within a complex mixture. This is essential for drug impurity profiling, environmental monitoring, and detailed chemical analysis.
1. Principle: After derivatization, the resulting mixture of hydrazones is separated using reverse-phase High-Performance Liquid Chromatography (HPLC). The nonpolar stationary phase (e.g., C18) separates the hydrazone derivatives based on their hydrophobicity. The separated compounds are then detected by a UV detector.[15][17][18] The use of 2,6-dichlorophenylhydrazine provides a distinct advantage as the chlorine atoms can enhance the retention on reverse-phase columns and provide a unique UV signature compared to other reagents.
2. Materials and Reagents:
-
All reagents from Protocol 1.
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade water and acetonitrile.
3. Experimental Procedure:
-
Derivatization: Prepare samples and standards as described in Protocol 1 (Steps 1-3).
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined λmax (e.g., 365 nm)[19]
-
-
Analysis:
-
Inject the derivatized standards to determine the retention time for each specific carbonyl-hydrazone.
-
Inject the derivatized sample.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify each identified carbonyl by comparing its peak area to a calibration curve generated from the corresponding standard.
-
4. Method Validation and Trustworthiness:
-
Specificity: The chromatographic separation should demonstrate baseline resolution between different carbonyl derivatives. A Diode Array Detector can be used to confirm peak purity by comparing UV spectra across the peak.
-
Linearity: A calibration curve should be generated with at least five concentration levels, exhibiting a correlation coefficient (r²) of >0.999.[1]
-
Precision and Accuracy: Assessed by replicate injections of a known concentration standard. Relative Standard Deviation (RSD) for peak area should typically be <2%.[18]
Caption: General workflow for carbonyl analysis using derivatization.
Conclusion and Future Perspectives
This compound is a potent and effective reagent for the detection and quantification of carbonyl compounds. Its unique structure offers potential advantages in chromatographic separation and detection, making it a valuable alternative to more traditional hydrazine reagents. The protocols outlined in this guide provide a robust framework for researchers, analytical scientists, and drug development professionals to implement this methodology. As with any analytical method, optimization and validation are key to achieving reliable and accurate results for a specific application. Future work may involve exploring the use of these derivatives in mass spectrometry-based detection, which could offer even greater sensitivity and structural confirmation.[20]
References
-
SIELC Technologies. (n.d.). Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of hydrazones. [Link]
-
PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones. [Link]
-
University of Wollongong. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. [Link]
-
MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
-
PubMed. (2015). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. [Link]
-
Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
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Journal of Chromatographic Science. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]
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PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. [Link]
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PubMed. (1993). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]
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PubMed. (1996). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection. [Link]
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Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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YouTube. (2021). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. [Link]
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Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
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University of Technology. (2021). Experimental No. (14) Derivatives of carbonyl compounds. [Link]
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YouTube. (2021). Reactions of carbonyl compounds with Hydrazine and phenyl hydrazine. [Link]
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Application Note: A Researcher's Guide to Ketone Condensation Reactions
Abstract: The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful tools for this task is the aldol condensation, a reaction that unites two carbonyl compounds. This application note provides an in-depth guide to the experimental procedures for condensation reactions involving ketones, with a specific focus on the Claisen-Schmidt condensation. We will explore the mechanistic principles, provide a detailed, field-proven protocol for the synthesis of dibenzalacetone, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who seek both a theoretical understanding and a practical framework for executing these essential synthetic transformations.
Foundational Principles: The Chemistry of the Enolate
The aldol condensation hinges on the unique reactivity of carbonyl compounds. The key to this reaction is the acidity of the α-hydrogen—a hydrogen atom on the carbon adjacent to the carbonyl group. In the presence of a base, this proton can be abstracted to form a resonance-stabilized intermediate known as an enolate.[1] This enolate is a potent carbon nucleophile, capable of attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule.[2]
The initial product is a β-hydroxy ketone (an "aldol addition" product). In many cases, particularly with heating or when the resulting product is highly conjugated, this intermediate readily undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated ketone.[2][3] This dehydration step is the "condensation" part of the reaction and is often the thermodynamic driving force, especially when it extends a conjugated system.[1]
The Claisen-Schmidt Condensation: A Controlled Approach
A significant challenge in aldol reactions is controlling selectivity, as a reaction between two different enolizable carbonyl compounds can lead to a complex mixture of four products. The Claisen-Schmidt condensation elegantly circumvents this issue by reacting an enolizable ketone (or aldehyde) with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.[4][5] Since the aromatic aldehyde cannot form an enolate, it can only act as the electrophile (the "acceptor"), preventing self-condensation and simplifying the product outcome.[3]
In the synthesis of dibenzalacetone, acetone, which has α-hydrogens on both sides, acts as the nucleophile and reacts with two equivalents of benzaldehyde.[4][6] The aldehyde's carbonyl is more reactive than the ketone's, ensuring it is readily attacked by the acetone enolate.[6]
Reaction Mechanism: Base-Catalyzed Pathway
The base-catalyzed mechanism for the formation of dibenzalacetone proceeds through a series of well-defined steps:
-
Enolate Formation: A hydroxide ion (from NaOH) removes an α-hydrogen from acetone to form a nucleophilic enolate.[3]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral alkoxide intermediate.[7]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water), yielding a β-hydroxyketone intermediate (benzalacetone).
-
Dehydration: The intermediate rapidly dehydrates under basic conditions to form the conjugated system of benzalacetone. This step is highly favorable.[2]
-
Second Condensation: The process repeats on the other side of the acetone molecule, with a base abstracting a remaining α-hydrogen from benzalacetone to form a new enolate, which then attacks a second molecule of benzaldehyde to ultimately yield dibenzalacetone.[2]
Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism
Experimental Protocol: Synthesis of Dibenzalacetone
This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone, a robust and high-yielding example of the Claisen-Schmidt reaction.
Materials and Equipment
-
Reagents: Benzaldehyde (freshly distilled recommended), Acetone (reagent grade), Sodium Hydroxide (pellets), 95% Ethanol, Ethyl Acetate (for recrystallization), Distilled Water.
-
Apparatus: Erlenmeyer flask or wide-mouthed jar (2 L), mechanical or magnetic stirrer, Büchner funnel, vacuum flask, filter paper, beaker, melting point apparatus.
Step-by-Step Methodology
-
Catalyst Solution Preparation: In a 2-L flask equipped with a mechanical stirrer, dissolve 100 g of sodium hydroxide in 1 L of distilled water. Once dissolved, add 800 cc of 95% ethanol. Allow the solution to cool to approximately 20–25°C.[8]
-
Reactant Mixture Preparation: In a separate beaker, prepare a mixture of 106 g (1 mole) of benzaldehyde and 29 g (0.5 mole) of acetone.[8]
-
Controlled Addition and Reaction: While stirring the cooled NaOH/ethanol solution vigorously, add half of the benzaldehyde/acetone mixture. A yellow precipitate should form within a few minutes.[8] After 15 minutes, add the remaining half of the mixture. Continue to stir vigorously for an additional 30 minutes.[8]
-
Product Isolation and Washing: Collect the yellow solid product by suction filtration using a large Büchner funnel. Wash the product thoroughly with a generous amount of distilled water to remove all traces of the sodium hydroxide catalyst.[8][10]
-
Causality Note: The product is practically insoluble in water, allowing for extensive washing to remove water-soluble impurities like NaOH.[8]
-
-
Drying the Crude Product: Press the solid on the filter funnel to remove as much water as possible. Allow the crude product to air dry to a constant weight. A typical crude yield is 90-94%.[8]
-
Purification by Recrystallization: To purify the product, transfer 40 g of the crude dibenzalacetone to a flask and add 100 cc of hot ethyl acetate.[8] Heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Final Collection and Characterization: Collect the purified, pale-yellow crystals by suction filtration, washing with a small amount of cold ethyl acetate. Dry the product completely. Characterize the final product by determining its melting point (literature value: 110–112°C) and acquiring an IR spectrum.[8][12] The IR spectrum should show a characteristic C=O stretching frequency around 1700 cm⁻¹.[12]
Caption: Figure 2: Experimental Workflow for Dibenzalacetone Synthesis
Key Parameters and Troubleshooting
Optimizing a condensation reaction requires careful control over several variables. The following table summarizes key parameters and provides a guide for troubleshooting common issues.
| Parameter | Recommended Setting | Rationale & Impact on Reaction |
| Stoichiometry | 2:1 molar ratio of Benzaldehyde to Acetone | Ensures the reaction proceeds to the disubstituted product. An excess of aldehyde can cause sticky byproducts; an excess of ketone favors the mono-substituted product (benzalacetone).[2][8] |
| Base Concentration | ~10% NaOH Solution | Sufficiently catalytic for the reaction. Lower concentrations slow the reaction, potentially favoring side reactions. Higher concentrations can complicate the washing and removal process.[8] |
| Temperature | 20-25°C | Balances reaction rate with selectivity. Higher temperatures can increase the rate of side reactions, while lower temperatures may slow the condensation significantly.[8] |
| Stirring | Vigorous Mechanical or Magnetic Stirring | Ensures efficient mixing of the reactants and base, promoting a uniform reaction and preventing localized overheating or high concentrations that can lead to oily products.[8] |
| Recrystallization Solvent | Hot Ethyl Acetate or 95% Ethanol | The ideal solvent dissolves the compound when hot but has low solubility when cold, allowing for high recovery of pure crystals.[8][14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure reagents (e.g., oxidized benzaldehyde).- Inactive or insufficient base.- Incorrect temperature control.- Insufficient reaction time. | - Purify aldehyde by distillation before use.[15]- Use fresh, properly stored base.[16]- Maintain the reaction temperature between 20-25°C.- Monitor the reaction by TLC to ensure completion.[15] |
| Product is Oily or Sticky | - Reaction temperature was too high.- Insufficient stirring.- Incorrect stoichiometry (excess aldehyde).- Base concentration too low, favoring side reactions.[8] | - Ensure proper temperature control and vigorous stirring.- Carefully measure reactants to maintain the correct molar ratio.- If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6] |
| Difficulty with Recrystallization | - Too much solvent was added.- The wrong solvent was chosen.- Cooling was too rapid, trapping impurities. | - If no crystals form upon cooling, evaporate some solvent to concentrate the solution and try again.[14]- Test solubility in small amounts of different solvents (e.g., ethanol, ethyl acetate) to find the best one.[13]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] |
| Low Melting Point / Broad Range | - The product is impure.- The product is not fully dry. | - Repeat the recrystallization process.- Ensure the final product is washed thoroughly with cold solvent and dried completely under vacuum or in a drying oven. |
Conclusion
The Claisen-Schmidt condensation is a powerful and reliable method for synthesizing α,β-unsaturated ketones. The protocol for dibenzalacetone detailed herein serves as an excellent model for understanding and executing this class of reaction. By carefully controlling key parameters such as stoichiometry, temperature, and catalyst concentration, researchers can achieve high yields of pure product. The principles of enolate chemistry and the practical insights provided in this guide are broadly applicable, empowering scientists to confidently employ ketone condensation reactions in the synthesis of valuable chemical entities.
References
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Conard, C. R., & Dolliver, M. A. (n.d.). Dibenzalacetone. Organic Syntheses. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]
-
One Part of Chemistry. (2011, November 16). Synthesis of Dibenzalacetone by Aldol Condensation. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one). Retrieved from [Link]
-
Studylib. (n.d.). Dibenzalacetone Synthesis: A Lab Experiment. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 2). Recrystallisation of dibenzylideneacetone. Retrieved from [Link]
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Retrieved from [Link]
-
University of California, Irvine. (n.d.). experiment #2 - synthesis and recrystallization of dibenzalacetone. Retrieved from [Link]
-
Aithor. (2024, April 28). Aldol Synthesis of Dibenzalacetone Report. Retrieved from [Link]
-
NileRed. (2017, August 3). Synthesis of dibenzalacetone [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
University of California, Davis. (n.d.). 23. The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Dibenzalacetone. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Derivatization of dicarbonyl compounds with 2,6-Dichlorophenylhydrazine hydrochloride
Application Note & Protocol
Topic: Derivatization of Dicarbonyl Compounds with 2,6-Dichlorophenylhydrazine Hydrochloride for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The accurate quantification of α-dicarbonyl compounds, such as glyoxal (GO), methylglyoxal (MGO), and diacetyl (DA), is critical across various scientific disciplines, from clinical diagnostics where they serve as markers of oxidative stress to food science for quality control.[1][2][3] These molecules are typically small, highly reactive, and lack strong chromophores, making their direct analysis challenging. This application note provides a comprehensive guide to the derivatization of dicarbonyl compounds using this compound. This process converts the target analytes into stable, UV-active derivatives, significantly enhancing their detectability and chromatographic separation by High-Performance Liquid Chromatography (HPLC). We present the underlying chemical principles, a detailed step-by-step protocol, and expert insights to ensure robust and reliable quantification.
Scientific Foundation: The Rationale for Derivatization
Direct analysis of low-molecular-weight carbonyls is often hindered by poor chromatographic retention, low ionization efficiency in mass spectrometry, and weak absorbance in UV-Vis spectroscopy.[4] Chemical derivatization overcomes these limitations by attaching a molecular tag that imparts favorable analytical characteristics.
Hydrazine-based reagents, like 2,6-Dichlorophenylhydrazine, are highly effective for this purpose. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, forming a stable hydrazone derivative.[4][5] The 2,6-dichloro-substituted phenyl ring serves several key functions:
-
Introduces a Strong Chromophore: The aromatic system allows for sensitive detection by UV-Vis detectors.
-
Increases Molecular Weight and Stability: This improves chromatographic behavior and reduces the volatility of the analytes.
-
Enhances Hydrophobicity: The resulting derivatives are well-suited for separation by reversed-phase chromatography.
Reaction Mechanism
The derivatization of an α-dicarbonyl compound with 2,6-Dichlorophenylhydrazine is a condensation reaction. Under acidic conditions, one of the carbonyl carbons is protonated, increasing its electrophilicity. The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the carbonyl carbon. A subsequent dehydration step results in the formation of a C=N double bond, yielding a phenylhydrazone. For α-dicarbonyls, this can proceed at both carbonyl groups, leading to the formation of a bis(phenylhydrazone) or potentially cyclizing to form a stable pyrazole derivative.
Caption: Reaction of an α-dicarbonyl with 2,6-Dichlorophenylhydrazine.
Experimental Protocol
This protocol provides a self-validating framework for the derivatization and analysis of dicarbonyls. It is essential to include calibration standards, blanks, and quality control samples in each analytical run to ensure data integrity.
Reagent & Material Safety
-
This compound (CAS: 50709-36-9): This compound is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[6][7] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6][7]
-
Dicarbonyl Standards (e.g., Glyoxal, Methylglyoxal): Handle with care as they can be reactive and potentially harmful. Prepare stock solutions in a fume hood.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) are flammable and toxic. Use in a well-ventilated area or fume hood.
-
Acids: Handle concentrated acids (e.g., HCl, H₂SO₄) with extreme care, using appropriate PPE.
Required Materials
-
Reagents: this compound[6], Glyoxal (40% solution), Methylglyoxal (40% solution), HPLC-grade Acetonitrile, HPLC-grade Methanol, HPLC-grade water, Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄).
-
Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8], analytical balance, pH meter, vortex mixer, centrifuge, water bath or heating block, volumetric flasks, pipettes, autosampler vials.
Step-by-Step Methodology
-
Dicarbonyl Stock Standards (1 mg/mL):
-
Accurately weigh the appropriate amount of the commercial dicarbonyl solution (e.g., 250 mg of a 40% solution to yield 100 mg of pure analyte) into a 100 mL volumetric flask.
-
Dilute to volume with HPLC-grade water. Store at 4°C. These stocks are used to prepare fresh working calibration standards.
-
Causality: Preparing concentrated stocks in water minimizes degradation and allows for accurate dilution into a range of calibration standards.
-
-
Derivatizing Reagent (1.5 mg/mL):
-
Accurately weigh 150 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 80 mL of acetonitrile.
-
Acidify by adding 50 µL of concentrated H₂SO₄ or 100 µL of concentrated HCl. This is crucial for catalysis.[9]
-
Mix until fully dissolved (sonication may be required). Dilute to the mark with acetonitrile.
-
Causality: The reaction is acid-catalyzed. The acidified organic solvent provides the necessary reaction medium and ensures the reagent is fully solubilized.[10]
-
-
Calibration Standards (e.g., 0.1 - 20 µg/mL):
-
Prepare a series of working standards by diluting the stock solutions in HPLC-grade water.
-
In an autosampler vial, combine 500 µL of each standard with 500 µL of the derivatizing reagent.
-
-
Sample Derivatization:
-
For aqueous samples (e.g., beverage, urine), clarify by centrifugation or filtration if necessary. For complex matrices like plasma, perform a protein precipitation step (e.g., add 3 parts ACN to 1 part plasma, vortex, centrifuge, and use the supernatant).
-
In an autosampler vial, combine 500 µL of the prepared sample with 500 µL of the derivatizing reagent.
-
-
Reaction Incubation:
-
Cap all vials tightly, vortex for 30 seconds.
-
Incubate at 60°C for 3 hours in a water bath or heating block.[11]
-
Causality: Heating accelerates the condensation reaction, ensuring complete derivatization within a reasonable timeframe. The optimal time and temperature should be validated for specific dicarbonyls.[11]
-
-
Cooling and Analysis:
-
After incubation, allow the vials to cool to room temperature.
-
The samples are now ready for direct injection into the HPLC system.
-
Instrumental Analysis: HPLC-UV
The following conditions serve as a robust starting point and should be optimized for the specific analytes and column used.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for separating nonpolar to moderately polar compounds like hydrazone derivatives.[8][10] |
| Mobile Phase A | HPLC-Grade Water | Polar solvent for gradient elution. |
| Mobile Phase B | Acetonitrile (ACN) | Nonpolar organic solvent for eluting hydrophobic derivatives. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B | A gradient is essential to resolve different dicarbonyl derivatives and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with potential for peak broadening. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | Determine Experimentally (Est. 280-320 nm) | The exact λmax must be found by scanning a derivatized standard with a DAD. This is a critical self-validation step. |
Workflow and Data Interpretation
The entire process, from sample collection to final data, follows a logical sequence designed for accuracy and reproducibility.
Caption: Experimental workflow for dicarbonyl analysis.
Quality Control and Validation
-
Peak Identification: Analyte peaks in samples are identified by comparing their retention times to those of the authenticated calibration standards.
-
Calibration Curve: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Quantification: The concentration of the dicarbonyl compound in the unknown sample is calculated by interpolating its peak area from the linear regression equation of the calibration curve.
Conclusion
The use of this compound provides a robust and sensitive method for the analysis of dicarbonyl compounds. The formation of stable, UV-active hydrazone derivatives enables reliable separation and quantification by standard reversed-phase HPLC. By following the detailed protocol and understanding the causality behind each step, researchers can achieve accurate and reproducible results, advancing research in fields where dicarbonyls play a pivotal role. This method serves as a powerful tool for drug development professionals, clinical researchers, and food scientists alike.
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Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV). OIV-MA-AS315-20.
-
Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV. United Chemical Technologies (UCT).
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Measurement of α-dicarbonyl compounds in human saliva by pre-column derivatization HPLC. Semantic Scholar.
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(2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem, National Center for Biotechnology Information.
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Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).
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This compound 98%. Sigma-Aldrich.
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Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
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This compound. TCI AMERICA.
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(2,6-Dichlorophenyl)hydrazine Hydrochloride. Pharmaffiliates.
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Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce. National Center for Biotechnology Information (PMC).
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This compound. TCI Chemicals.
-
Assay of methylglyoxal and glyoxal and control of peroxidase interference. Osaka University.
-
Determination of glyoxal and methylglyoxal in atmospheric particulate matter by 2,4-dinitrophenylhydrazine derivatisation. ResearchGate.
-
Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-phenylenediamine. Asian Journal of Chemistry.
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
-
High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. PubMed.
-
Protocol for Carbonyl Derivatization using Hydrazine Reagents for Mass Spectrometry Analysis. Benchchem.
-
Synthesis and characterization of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. ResearchGate.
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... PubMed.
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed.
-
Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. ResearchGate.
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate.
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Center for Biotechnology Information (PMC).
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Semantic Scholar.
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Application Notes & Protocols: The Strategic Use of 2,6-Dichlorophenylhydrazine Hydrochloride in Pharmaceutical Synthesis
Abstract
2,6-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-36-9) is a pivotal reagent in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its unique structural features, particularly the sterically hindered and electron-withdrawing chlorine atoms on the phenyl ring, profoundly influence reaction pathways and the properties of the resulting molecules. This guide provides an in-depth exploration of its primary applications in pharmaceutical synthesis, focusing on the construction of indole and pyrazole scaffolds. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the rationale behind key procedural steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel and established active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.
Compound Properties
| Property | Value | Reference |
| CAS Number | 50709-36-9 | [2][3][4] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [2][3] |
| Molecular Weight | 213.49 g/mol | [2][3] |
| Appearance | White to light yellow/orange powder or crystals | [5] |
| Melting Point | 225 °C (decomposition) | [2] |
| Purity | Typically ≥98% | [2][5] |
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[2][6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (goggles or face shield).[7][8] Use a certified respirator (e.g., N95 dust mask or equivalent) if dust generation is unavoidable.[2]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9] Avoid dust formation and accumulation.[7][9] Wash hands thoroughly after handling and before breaks.[6] Do not eat, drink, or smoke in the work area.[5][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] The compound is noted to be air-sensitive and hygroscopic; storage under an inert atmosphere is recommended for long-term stability.[5]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[10][11]
Mechanistic Rationale
The reaction proceeds by heating a phenylhydrazine (in this case, 2,6-dichlorophenylhydrazine) with an aldehyde or ketone in the presence of an acid catalyst.[10] The generally accepted mechanism involves several key steps, each influencing the final yield and purity.
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of the hydrazine with the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone isomerizes to its corresponding enamine tautomer ('ene-hydrazine').
-
[7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. After protonation, the ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate, transiently breaking the aromaticity of the phenyl ring.[10][11][12]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the final, energetically favorable aromatic indole product.[10]
The 2,6-dichloro substituents play a critical role by modulating the electronic properties and lipophilicity of the final indole product, which can enhance its binding affinity to biological targets and improve its metabolic stability.[1]
Visualization: Fischer Indole Synthesis Workflow
Caption: A typical experimental workflow for the Fischer indole synthesis.
Protocol 1: General Synthesis of a 4,7-Dichloroindole Derivative
This protocol describes a general procedure for the reaction between this compound and a generic ketone (e.g., cyclohexanone) to yield a substituted indole.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst
-
Anhydrous Toluene or Glacial Acetic Acid as solvent[11]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous toluene (or glacial acetic acid) to the flask to create a stirrable suspension. Add the ketone (1.1 eq) to the mixture.
-
Catalyst Addition: Carefully add the acid catalyst. If using ZnCl₂, add it directly. If using PPA, it is often used as the solvent itself or in large excess. Causality Note: The acid catalyst is crucial for both the initial hydrazone formation and the subsequent rearrangement steps. Lewis acids like ZnCl₂ and Brønsted acids like PPA are both effective.[10][11]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted indole product.
Core Application: Synthesis of Pyrazole Derivatives
Substituted pyrazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, and this compound is an excellent precursor for their synthesis.[1] The most common method is a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.[1][13]
Mechanistic Rationale (Knorr Pyrazole Synthesis)
-
Initial Condensation: The synthesis begins with the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the stable, aromatic pyrazole ring.
Visualization: Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Protocol 2: Synthesis of a 1-(2,6-dichlorophenyl)-substituted Pyrazole
This protocol is adapted from procedures used for preparing substituted pyrazoles, such as those mentioned in the synthesis of pyrazole-3-carboxylic acid esters.[1][2]
Materials:
-
This compound (1.0 eq)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Glacial Acetic Acid or Ethanol as solvent
-
Sodium acetate (if starting from hydrochloride salt)
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid or ethanol. Causality Note: Sodium acetate is used to neutralize the HCl salt, liberating the free hydrazine base in situ, which is necessary for the initial nucleophilic attack.
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. The product will often precipitate as a solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
-
Relevance to Imidazoline-Based Pharmaceuticals: The Case of Clonidine
While 2,6-dichlorophenylhydrazine is not typically a direct starting material for the antihypertensive drug clonidine, its synthesis highlights the paramount importance of the 2,6-dichloroaniline precursor, from which the hydrazine itself is made.[14] Clonidine, or 2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride, is a centrally acting α2-adrenergic agonist whose pharmacological profile is heavily dependent on the 2,6-dichlorophenylamino moiety.[15]
A common industrial synthesis involves reacting 2,6-dichloroaniline with reagents that build the imidazoline ring, such as 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride.[16] Another route involves converting N-(2,6-dichlorophenyl)formamide into an isocyanide dichloride, which is then cyclized with ethylenediamine.[17]
Visualization: Clonidine Synthesis Pathway Overview
Caption: A representative synthetic pathway to Clonidine Hydrochloride.[17]
This example underscores the broader utility of the 2,6-dichlorophenyl motif in designing centrally active agents. The steric bulk of the ortho-chlorine atoms forces the phenyl ring to adopt a non-planar conformation relative to the amino group, a key structural feature for its specific interaction with adrenergic receptors.[15]
References
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Fischer indole synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2025). Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Molecules. (2010). Available at: [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
- RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents. Google Patents.
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone - ResearchGate. ResearchGate. Available at: [Link]
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem. (2024). Available at: [Link]
-
(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. PubChem. Available at: [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
(2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9. Molbase. Available at: [Link]
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Clonidine - StatPearls - NCBI Bookshelf. NCBI. (2025). Available at: [Link]
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An Improved Process For The Preparation Of Clonidine Hydrochloride - Quick Company. Quick Company. Available at: [Link]
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Method for preparing clonidine hydrochloride - Eureka | Patsnap. Patsnap. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
- EP0693055B1 - Novel process for preparation of clonidine derivatives - Google Patents. Google Patents.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. Preprints.org. (2025). Available at: [Link]
-
Guanabenz in the horse – A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic - UKnowledge. University of Kentucky. (2022). Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Molecules. (2025). Available at: [Link]
-
(2,6-Dichlorophenyl)hydrazine Hydrochloride - Chemical Distribution | SmartChem. SmartChem. Available at: [Link]
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Mobile Phase Selection for HPLC Separation of 2,6-Dichlorophenylhydrazine Hydrochloride Hydrazones: An Application Guide
Abstract
This guide provides a comprehensive and scientifically grounded approach to selecting and optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of hydrazones derived from 2,6-dichlorophenylhydrazine hydrochloride. Hydrazones are a critical class of derivatives used in drug discovery and development for the quantification of aldehydes and ketones. Achieving robust and reproducible separation is paramount for accurate analysis. This document delves into the core principles of mobile phase selection in reversed-phase chromatography, offering detailed protocols, troubleshooting advice, and a logical framework for method development tailored to the specific chemical properties of these analytes.
Introduction: The Analytical Challenge of Hydrazones
2,6-Dichlorophenylhydrazine is a common derivatizing agent that reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This process is often employed to enhance the detectability of these carbonyls, particularly in complex matrices such as pharmaceutical formulations and biological samples. The resulting 2,6-dichlorophenylhydrazone derivatives possess distinct physicochemical properties that make them amenable to separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The primary challenge in developing an HPLC method for these compounds lies in the selection of an appropriate mobile phase that can provide adequate retention, resolution, and optimal peak shape for these often polar and ionizable molecules.[1] A well-chosen mobile phase is the cornerstone of a successful and reliable analytical method.[2] This guide will walk you through a systematic approach to mobile phase selection and optimization.
Understanding the Analyte: Physicochemical Properties
Before embarking on mobile phase selection, it is crucial to understand the chemical nature of this compound hydrazones.
-
Polarity: The presence of the hydrazine linkage and the potential for hydrogen bonding makes these molecules relatively polar.[3] This inherent polarity can lead to poor retention on traditional C18 columns if the mobile phase is not sufficiently aqueous.[4]
-
Ionization (pKa): The hydrazone moiety contains basic nitrogen atoms, making the molecule ionizable. The pH of the mobile phase will significantly influence the ionization state of the analyte, which in turn dramatically affects its retention and peak shape in RP-HPLC.[5][6] For basic compounds, increasing the mobile phase pH suppresses ionization, leading to increased retention.[7] Conversely, at a pH below the analyte's pKa, the compound will be protonated (ionized), more polar, and will elute earlier.[7]
-
Stability: Hydrazone bonds can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[8][9] Therefore, the pH of the mobile phase must be carefully selected to ensure the stability of the analyte throughout the analysis.[10]
Core Principles of Mobile Phase Selection in RP-HPLC
RP-HPLC is the most widely used mode for separating these types of derivatives, employing a non-polar stationary phase and a polar mobile phase.[1][11] The mobile phase typically consists of an aqueous component (often buffered) and an organic modifier.
The Organic Modifier: Acetonitrile vs. Methanol
The choice of the organic solvent in the mobile phase is a critical first step. The most common choices are acetonitrile (ACN) and methanol (MeOH).[12][13]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Generally higher, leading to shorter retention times.[14] | Generally lower; a higher percentage is needed for equivalent elution strength.[13] |
| Viscosity & Pressure | Lower viscosity, resulting in lower system backpressure.[15] | Higher viscosity, leading to higher backpressure.[15] |
| UV Cutoff | Lower (approx. 190 nm), ideal for low-wavelength UV detection.[15][16] | Higher (approx. 205 nm), which can limit detection at lower wavelengths.[15] |
| Selectivity | Aprotic solvent, offering different separation selectivity compared to methanol.[16] | Protic solvent, capable of hydrogen bonding, which can alter elution order.[16] |
| Peak Shape | Often produces sharper, more symmetrical peaks.[14][15] | May result in broader peaks for some analytes. |
| Cost | More expensive.[15] | More economical.[15] |
Recommendation: Start with Acetonitrile (ACN) due to its lower viscosity, lower UV cutoff, and tendency to produce sharp peaks.[14][15] If selectivity is an issue and peaks are co-eluting, switching to Methanol (MeOH) is a valuable strategy as it can alter the elution order and improve resolution.[16]
The Aqueous Phase: The Power of pH Control
For ionizable compounds like hydrazones, controlling the mobile phase pH is arguably the most powerful tool for manipulating retention and peak shape.[5][17]
-
The Goal of pH Adjustment: The primary aim is to ensure the analyte is in a single, stable ionic form (either fully protonated or fully deprotonated/neutral) during the separation. This is achieved by setting the mobile phase pH at least 2 units away from the analyte's pKa.[5] Operating near the pKa can lead to split or broad peaks as both ionized and non-ionized forms coexist.[5]
-
Starting Point: For basic compounds like hydrazones, starting with a low pH mobile phase (e.g., pH 2.5-3.5) is a common strategy. At this pH, the basic nitrogens will be consistently protonated.
-
Improving Peak Shape: Ionized basic compounds can sometimes exhibit poor peak shape (tailing) due to secondary interactions with the silica stationary phase. If this occurs, increasing the pH to suppress ionization can dramatically improve peak symmetry.[7] However, one must be mindful of the pH limitations of the HPLC column (typically pH 2-8 for standard silica-based columns).[18]
Buffer Selection: Ensuring pH Stability
Using a buffer is essential to maintain a constant and reproducible pH, which is critical for stable retention times.[19][20]
| Buffer System | pKa Value(s) | Buffering Range | Comments |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | Excellent UV transparency and buffering capacity. Not suitable for LC-MS.[19] |
| Formate | 3.75 | 2.8-4.8 | Volatile and ideal for LC-MS applications.[21] |
| Acetate | 4.76 | 3.8-5.8 | Volatile and suitable for LC-MS. Good for bridging the gap between phosphate ranges.[18] |
Recommendation: For UV-based detection, a phosphate buffer at a concentration of 10-25 mM is an excellent starting point.[18][19] If LC-MS compatibility is required, 0.1% formic acid (pH ≈ 2.7) is the preferred choice for low pH separations.[21]
A Systematic Workflow for Mobile Phase Optimization
Developing a robust HPLC method is an iterative process. The following workflow provides a logical progression from initial screening to a fully optimized method.
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- 21. hplc.eu [hplc.eu]
Quantification of carbonyl compounds in environmental samples using this derivatizing agent
Introduction: The Imperative for Carbonyl Quantification
Carbonyl compounds, a class of organic molecules characterized by a carbon-oxygen double bond (C=O), are ubiquitous in the environment. They are emitted directly from anthropogenic sources such as industrial processes and vehicle exhaust, and are also formed as secondary pollutants through the photooxidation of hydrocarbons.[1] Many carbonyls, including formaldehyde and acetaldehyde, are classified as hazardous air pollutants and are known or suspected carcinogens.[2][3] Their presence in air, water, and soil poses significant risks to human health and environmental quality.[4][5] Accurate and sensitive quantification of these compounds is therefore critical for environmental monitoring, risk assessment, and regulatory compliance.
Due to their high reactivity and polarity, direct analysis of carbonyl compounds at trace levels is often challenging.[2][6] Derivatization, a chemical modification process, is a widely employed strategy to enhance their detectability and chromatographic performance.[4][6] This application note provides a comprehensive guide to the use of two prominent derivatizing agents, 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), for the quantification of carbonyl compounds in environmental samples. We will delve into the underlying chemistry, provide detailed analytical protocols, and discuss the rationale behind methodological choices to ensure robust and reliable results.
Choosing the Right Derivatizing Agent: A Comparative Analysis
The selection of a derivatizing agent is a critical decision that depends on the target analytes, the sample matrix, and the available analytical instrumentation. DNPH and PFBHA are the most common choices for carbonyl analysis, each with distinct advantages and applications.[7]
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard for HPLC Analysis
DNPH has long been the cornerstone of carbonyl analysis, particularly for air monitoring, as exemplified by its use in U.S. EPA Method TO-11A.[1][8] It reacts with aldehydes and ketones in a condensation reaction to form stable 2,4-dinitrophenylhydrazone derivatives.[9][10] These derivatives possess strong chromophores, making them readily detectable by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][11]
-
Mechanism of Action: The reaction involves the nucleophilic addition of the amino group of DNPH to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[10] This reaction is typically acid-catalyzed.
-
Advantages:
-
Considerations:
-
Isomer Formation: The resulting hydrazones can exist as E- and Z-stereoisomers due to the C=N double bond, which can lead to chromatographic peak splitting and potential quantification errors if not properly addressed.[9]
-
Ozone Interference: Ozone present in air samples can degrade both the DNPH reagent and the formed hydrazones, leading to negatively biased results. The use of an ozone scrubber or denuder is often necessary to mitigate this interference.[1][8][12]
-
Thermal Instability: DNPH derivatives are not sufficiently volatile or thermally stable for routine analysis by gas chromatography (GC).
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA): The Preferred Choice for GC-MS
PFBHA is a versatile derivatizing agent that has gained prominence for the analysis of carbonyl compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16] It reacts with aldehydes and ketones to form stable O-pentafluorobenzyl oximes.
-
Mechanism of Action: Similar to DNPH, the reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the oxime derivative.
-
Advantages:
-
High Volatility and Thermal Stability: The resulting oxime derivatives are thermally stable and volatile, making them ideal for GC analysis.[11]
-
Enhanced Sensitivity with Electron Capture Detection (ECD) and MS: The pentafluorobenzyl group is highly electronegative, providing excellent sensitivity with ECD and characteristic mass spectra for selective and sensitive detection by MS.
-
Reduced Isomer Issues: While E/Z isomers can also form with PFBHA derivatives, they are often well-resolved chromatographically or can be managed through consistent analytical conditions.[17][18]
-
Versatility: PFBHA is effective for a broad range of carbonyls, including those that are challenging to analyze with DNPH.[5][19][20]
-
-
Considerations:
-
Method Development: While robust, methods utilizing PFBHA may require more specialized expertise in GC-MS analysis compared to the more routine HPLC-UV methods with DNPH.
-
Reagent Purity: The purity of the PFBHA reagent is crucial to avoid background contamination and ensure accurate quantification.
-
Visualizing the Derivatization Chemistry
To better understand the core of these analytical methods, the following diagrams illustrate the chemical reactions involved.
Caption: DNPH derivatization of a carbonyl compound.
Caption: PFBHA derivatization of a carbonyl compound.
Analytical Workflow Overview
The overall analytical process, from sample collection to data analysis, follows a structured pathway.
Caption: General analytical workflow for carbonyl quantification.
Detailed Protocols
The following sections provide step-by-step protocols for the analysis of carbonyl compounds using DNPH and PFBHA. These are generalized procedures and may require optimization based on specific sample matrices and target analytes.
Protocol 1: Analysis of Carbonyls in Air using DNPH Derivatization and HPLC-UV (Based on EPA Method TO-11A)
This protocol is designed for the determination of formaldehyde and other carbonyls in ambient, indoor, and industrial air.[1]
1. Sample Collection:
-
Materials: DNPH-coated silica gel cartridges, sampling pump calibrated to a known flow rate, ozone denuder/scrubber (recommended).[8]
-
Procedure:
-
Remove the end caps from a DNPH cartridge and connect the outlet to the sampling pump. An ozone denuder should be placed upstream of the cartridge.[12]
-
Draw air through the cartridge at a flow rate of 0.1 to 1.5 L/min.[21] The total sample volume will depend on the expected carbonyl concentrations, typically ranging from 60 to 240 liters.[21]
-
After sampling, cap the cartridge, place it in a sealed container, and store it at ≤ 4°C until analysis.[22]
-
2. Sample Elution and Preparation:
-
Materials: Acetonitrile (HPLC grade), volumetric flasks, syringes.
-
Procedure:
-
Elute the DNPH-carbonyl derivatives from the cartridge by passing 5 mL of acetonitrile through it.[12]
-
Collect the eluate in a 5 mL volumetric flask and bring it to volume with acetonitrile.
-
The sample is now ready for HPLC analysis.
-
3. HPLC-UV Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis detector set to 360 nm.[12]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
-
Calibration: Prepare a series of calibration standards by diluting a stock solution of DNPH-carbonyl derivatives in acetonitrile.[13] The concentration range should bracket the expected sample concentrations.
-
Quantification: Identify and quantify the carbonyl-DNPH derivatives in the sample by comparing their retention times and peak areas to those of the calibration standards.
Protocol 2: Analysis of Carbonyls in Water using PFBHA Derivatization and GC-MS
This protocol is suitable for the determination of a wide range of carbonyl compounds in aqueous samples.
1. Sample Collection and Preservation:
-
Materials: Amber glass vials with PTFE-lined septa.
-
Procedure:
-
Collect the water sample in a clean amber glass vial, leaving minimal headspace.
-
If residual chlorine is present, it should be quenched.
-
Store the sample at ≤ 4°C until derivatization.
-
2. Derivatization and Extraction:
-
Materials: PFBHA solution (e.g., 20 mg/mL in water), hexane (GC grade), appropriate glassware.
-
Procedure:
-
To a known volume of the water sample (e.g., 10 mL), add an aliquot of the PFBHA solution.[19]
-
Adjust the pH if necessary to facilitate the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).
-
After cooling, extract the PFBHA-oxime derivatives with hexane.[19]
-
Collect the hexane layer, dry it with anhydrous sodium sulfate if necessary, and concentrate it to a final volume for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Typical GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is used to separate the derivatives.[17]
-
MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the PFBHA-oxime derivatives.[17][23]
-
-
Calibration: Prepare calibration standards by derivatizing known concentrations of carbonyl standards in carbonyl-free water following the same procedure as the samples.
-
Quantification: Identify and quantify the carbonyl-PFBHA derivatives based on their retention times and the response of their characteristic ions relative to the calibration curve.
Quantitative Data and Performance Characteristics
The performance of these methods is characterized by parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following tables summarize typical performance data from the literature.
Table 1: Performance Data for DNPH-HPLC-UV Method (Air Samples)
| Carbonyl Compound | Typical LOQ (µg/m³) | Linearity (r²) | Reference |
| Formaldehyde | 0.1 - 1.0 | > 0.995 | [12] |
| Acetaldehyde | 0.2 - 1.5 | > 0.995 | [12] |
| Acetone | 0.5 - 2.0 | > 0.995 | [24] |
| Acrolein | 0.5 - 2.5 | > 0.99 | [22] |
| Benzaldehyde | 0.2 - 1.0 | > 0.995 | [22] |
Table 2: Performance Data for PFBHA-GC-MS Method (Water/Tobacco Samples)
| Carbonyl Compound | Typical LOQ (µg/L or µg/g) | Linearity (r²) | Recovery (%) | Reference |
| Formaldehyde | 0.03 - 0.1 | > 0.99 | 87 - 114 | [19] |
| Acetaldehyde | 0.05 - 0.2 | > 0.99 | 87 - 114 | [19] |
| Acetone | 0.05 - 0.2 | > 0.99 | 87 - 114 | [19] |
| Crotonaldehyde | 0.08 | > 0.99 | 87 - 114 | [19] |
| Propionaldehyde | 0.05 - 0.15 | > 0.99 | 87 - 114 | [19] |
Conclusion: Ensuring Data Integrity and Advancing Environmental Science
The derivatization of carbonyl compounds with agents like DNPH and PFBHA, followed by chromatographic analysis, provides a robust and sensitive framework for their quantification in complex environmental matrices. The choice between these two reagents is dictated by the specific analytical requirements and available instrumentation. The DNPH-HPLC-UV method remains a widely used and validated approach, especially for air monitoring, while the PFBHA-GC-MS method offers high sensitivity and is applicable to a broader range of sample types.
By understanding the underlying chemical principles and adhering to validated protocols, researchers and scientists can generate high-quality data that is essential for protecting public health and the environment. The continuous refinement of these methods, including the development of more efficient derivatization strategies and more sensitive detection techniques, will further enhance our ability to monitor and control the presence of harmful carbonyl compounds in our surroundings.
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Save My Exams. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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MaChemGuy. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. [Link]
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Sparkle Education. (n.d.). Revision Notes - Detection of Carbonyl Compounds Using 2, 4-DNPH | Carbonyl Compounds | Chemistry - 9701 | AS & A Level. [Link]
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Bao, M., et al. (2015). Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry. CORESTA Congress, Quebec City, Canada.[Link]
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Bao, M., et al. (2018). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA Congress, Kunming, China.[Link]
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Atmospheric Analysis & Consulting, Inc. (n.d.). How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods. [Link]
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Ho, S. S. H., et al. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 13(10), 1647. [Link]
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ResearchGate. (n.d.). Reaction of 2,4-DNPH with carbonyl compounds to form hydrazones. [Link]
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MacGregor, I. C., et al. (2018). Optimization of U.S. EPA Method TO-11A for the Measurement of Carbonyls in Ambient Air. National Ambient Air Monitoring Conference, Portland, OR.[Link]
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State of New Jersey Department of Environmental Protection. (n.d.). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022. [Link]
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Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note.[Link]
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Cancilla, D. A., & Que Hee, S. S. (1992). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of Chromatography A, 627(1-2), 17-29. [Link]
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Taylor & Francis eBooks. (1998). Toxic Carbonyl Compounds. In Chromatographic Analysis of Environmental and Food Toxicants. [Link]
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Herrington, J. S., & Hays, M. D. (2012). Analysis of Carbonyl Compounds in Ambient Air by a Microreactor Approach. Atmosphere, 3(4), 560-575. [Link]
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Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds. Journal of Chromatography A, 627(1-2), 1-16. [Link]
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Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(6), 633-651. [Link]
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Longdom Publishing. (2016). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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ResearchGate. (n.d.). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. [Link]
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Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. [Link]
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ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Link]
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Carlucci, C., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Foods, 10(11), 2736. [Link]
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Berkeley Analytical. (2007). Collection of Air Samples for Formaldehyde Analysis using DNPH Cartridges. [Link]
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Wang, D., et al. (2012). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Journal of Chromatography B, 905, 79-88. [Link]
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ResearchGate. (n.d.). Derivatization techniques for determination of carbonyls in air. [Link]
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ResearchGate. (2015). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. [Link]
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CTC Analytics AG. (n.d.). GC/MS Application Note. [Link]
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Li, K., & Li, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 696. [Link]
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He, J., et al. (2021). Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Analytical Methods, 13(40), 4785-4792. [Link]
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Laboratory preparation and purification of 2,6-Dichlorophenylhydrazine hydrochloride
An Application Note for the Synthesis and Purification of 2,6-Dichlorophenylhydrazine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound, a critical reagent in synthetic organic and pharmaceutical chemistry. The protocol is built upon the foundational principles of diazotization of an aromatic amine followed by a controlled reduction. We delve into the causality behind each procedural step, from temperature control in diazonium salt formation to the choice of reducing agent and purification strategy. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven methodology complete with safety protocols, characterization data, and mechanistic insights.
Introduction and Significance
This compound is a versatile chemical building block of considerable importance in organic synthesis. Its primary utility lies in its role as a precursor for constructing nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[1] Two of the most prominent applications are:
-
Fischer Indole Synthesis: This compound reacts with various ketones or aldehydes under acidic conditions to yield substituted indoles. The dichloro-substituents on the phenyl ring significantly influence the regioselectivity of the cyclization and the electronic properties of the resulting indole core, a motif found in numerous pharmaceuticals and natural products.[1]
-
Knorr Pyrazole Synthesis: It can be condensed with 1,3-dicarbonyl compounds to form 1-(2,6-dichlorophenyl)-substituted pyrazoles, another class of heterocycles known for a wide spectrum of biological activities.[1]
The presence of the 2,6-dichlorophenyl moiety often enhances the metabolic stability and modulates the lipophilicity of a drug candidate, making this hydrazine derivative a valuable tool in medicinal chemistry and drug discovery.[1]
Principle of the Synthesis: A Two-Step Transformation
The synthesis of this compound is a classic and reliable transformation that proceeds in two distinct, sequential steps starting from 2,6-dichloroaniline.[1]
-
Diazotization: The primary aromatic amine (2,6-dichloroaniline) is converted into an electrophilic 2,6-dichlorobenzenediazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][3] This reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the notoriously unstable diazonium salt from decomposing.[2]
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.[4][5] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is particularly effective and widely used for this conversion, providing the target compound in good yield.[5][6] The final product is isolated as a stable hydrochloride salt.
Reaction Workflow
Caption: Overall synthetic workflow.
Mechanism of Diazotization
The reaction is initiated by the formation of the electrophilic nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. The nucleophilic amine attacks this ion, leading to an N-nitrosamine intermediate. Subsequent protonation and dehydration steps yield the final diazonium ion.[7]
Caption: Simplified mechanism of diazotization.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Hydrazine derivatives are toxic, potentially carcinogenic, and corrosive.[8][9] Stannous chloride and concentrated HCl are corrosive. The entire procedure MUST be performed in a properly functioning chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (butyl rubber is recommended), must be worn at all times.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 8.10 g | 50.0 | Starting Material |
| Conc. Hydrochloric Acid (~37%) | HCl | 36.46 | ~50 mL | - | Acid/Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.62 g | 52.5 | Diazotizing Agent |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 28.2 g | 125 | Reducing Agent |
| Deionized Water | H₂O | 18.02 | As needed | - | Solvent |
Part A: Preparation of 2,6-Dichlorobenzenediazonium Chloride Solution
-
Amine Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2,6-dichloroaniline (8.10 g, 50.0 mmol) and 25 mL of concentrated hydrochloric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to 0 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of deionized water and cool the solution in an ice bath.
-
Diazotization: Using a dropping funnel, add the cold sodium nitrite solution dropwise to the aniline suspension over 30-40 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A transient yellow-orange color may be observed.
-
Reaction Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. To confirm the completion of diazotization, test a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[2] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. The resulting pale yellow solution of the diazonium salt is kept cold and used immediately in the next step.
Part B: Reduction to this compound
-
Reducing Agent Preparation: In a 500 mL beaker, dissolve stannous chloride dihydrate (28.2 g, 125 mmol) in 25 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve a clear solution. Cool this solution to ~10 °C in an ice bath.
-
Reduction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. A thick, white or off-white precipitate will form. Control the rate of addition to keep the temperature below 20 °C.
-
Completion of Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reduction is complete.[6]
Part C: Isolation and Purification
-
Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid (e.g., 1 M, 2 x 20 mL) to remove any unreacted tin salts and other water-soluble impurities.[6] Follow with a wash of cold deionized water to remove excess acid.
-
Recrystallization (Purification):
-
Transfer the crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of boiling water or ethanol to dissolve the solid. A common procedure for similar hydrochloride salts involves dissolving the crude material in hot water, adding a few grams of activated charcoal, boiling briefly, and filtering hot to remove colored impurities.[11]
-
To the hot, clear filtrate, add concentrated hydrochloric acid (approximately one-third of the filtrate volume).[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
-
Final Collection and Drying: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Literature mp: 225 °C (with decomposition).
-
Spectroscopy: The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13]
References
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Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Pro-Lab Diagnostics. [Link]
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Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
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(2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem. [Link]
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Diazotization Reaction Mechanism. BYJU'S. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Phenylhydrazine Hydrochloride. Organic Syntheses Procedure. [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine.
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Explain the diazotization of aniline? Sathee Forum. [Link]
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Application Note: An Orthogonal Analytical Approach for the Characterization of 2,6-Dichlorophenylhydrazine Hydrochloride Reaction Products
Abstract & Introduction
2,6-Dichlorophenylhydrazine hydrochloride is a critical chemical intermediate, frequently employed in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its reactions, such as the formation of hydrazones or cyclization via Fischer indole synthesis, can yield a complex mixture of the desired product, unreacted starting materials, intermediates, and process-related impurities.[2] Rigorous analytical characterization is therefore not merely a procedural step but a cornerstone of quality control, ensuring product efficacy, safety, and regulatory compliance.
This application note presents a comprehensive, orthogonal analytical strategy for the detailed characterization of reaction products derived from this compound. We eschew a single-technique approach, instead advocating for an integrated workflow that leverages the distinct strengths of chromatographic and spectroscopic methods. This guide provides both the theoretical rationale behind method selection and detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4]
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a chemical reaction's outcome. A robust characterization strategy relies on an orthogonal approach, where different methods provide complementary pieces of information. For instance, chromatography separates components, mass spectrometry provides molecular weight and fragmentation data, NMR elucidates the precise molecular structure and connectivity, and FTIR confirms the presence of specific functional groups. This multi-faceted approach is essential for unambiguous identification of the main product and comprehensive impurity profiling.
The logical workflow for characterizing a typical reaction mixture is outlined below.
Caption: General workflow for reaction product characterization.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone for determining the complexity of a reaction mixture and quantifying its components.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for analyzing the purity of the main product and quantifying non-volatile impurities. A reverse-phase method is typically suitable for 2,6-Dichlorophenylhydrazine and its derivatives.[5][6]
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar aromatic compounds like phenylhydrazine derivatives.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure adequate separation of compounds with varying polarities. A mild acid (formic or phosphoric acid) is added to suppress the ionization of amine functionalities, leading to sharper, more symmetrical peaks.[5] For MS compatibility, a volatile acid like formic acid is required.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which aids in peak identification and purity assessment.[6]
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting analytes. |
| Gradient | 30% B to 95% B over 20 min | Broad gradient to elute a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | DAD/PDA, 254 nm | 254 nm is a common wavelength for aromatic compounds. |
Protocol 3.1: HPLC Purity Assay
-
System Suitability: Prepare a solution containing the 2,6-Dichlorophenylhydrazine HCl starting material and an expected product or impurity. Inject five replicate times. The resolution between the two key peaks should be >2.0, and the relative standard deviation (%RSD) for the peak areas should be ≤2.0%.[3]
-
Sample Preparation: Accurately weigh ~10 mg of the crude reaction product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Analysis: Inject a diluent blank to ensure no system peaks interfere. Inject the prepared sample solution.
-
Data Processing: Integrate all peaks. Calculate the area percent of the main peak to determine purity. Identify impurities by comparing retention times with known standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile or semi-volatile impurities and starting materials. Due to the polarity and thermal lability of hydrazines, direct analysis can be challenging. Derivatization is often employed to improve chromatographic performance.[7][8]
Causality Behind Experimental Choices:
-
Derivatization: Reaction with a simple ketone like acetone converts the polar hydrazine group into a more stable, volatile, and less polar acetone azine derivative.[9][10][11] This prevents on-column degradation and improves peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[12][13]
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program to separate components based on boiling points. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | 40-450 m/z | Covers the expected mass range of derivatives and fragments. |
Protocol 3.2: GC-MS Analysis of Volatile Impurities
-
Sample Preparation & Derivatization: Dissolve ~5 mg of the crude product in 1 mL of methanol. Add 100 µL of acetone. Vortex for 30 seconds. The reaction is typically instantaneous.[11]
-
Analysis: Inject 1 µL of the derivatized solution in splitless mode to maximize sensitivity.
-
Data Interpretation:
-
Identify peaks by searching their mass spectra against a commercial library (e.g., NIST/Wiley).
-
Crucially, look for the characteristic isotopic pattern of chlorine. A compound with two chlorine atoms will show a molecular ion cluster (M+, M+2, M+4) with a distinctive intensity ratio, confirming the presence of dichlorinated species.[14][15] The molecular ion for underivatized 2,6-dichlorophenylhydrazine is m/z 176, with corresponding M+2 (m/z 178) and M+4 (m/z 180) peaks.[16][17]
-
Spectroscopic Techniques: Structural Elucidation
While chromatography separates, spectroscopy identifies. The following techniques provide the structural information necessary for unambiguous characterization.
Caption: Complementary data from orthogonal spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise molecular structure of an organic compound.[18] Both ¹H and ¹³C NMR should be acquired.
Protocol 4.1: NMR Structural Analysis
-
Sample Preparation: Isolate the main reaction product using preparative HPLC or column chromatography. Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Interpretation:
-
¹H NMR: Analyze chemical shifts (proton environment), integration (number of protons), and coupling patterns (neighboring protons). For 2,6-Dichlorophenylhydrazine, one would expect signals for the aromatic protons and the hydrazine N-H protons.[19] In a hydrazone product, a new signal for the imine proton (R-CH=N) would appear, typically downfield.
-
¹³C NMR: Analyze the number of signals (number of unique carbons) and their chemical shifts. The formation of a C=N bond in a hydrazone product will result in a new signal in the 140-160 ppm range.
-
2D NMR: If the structure is complex, 2D NMR experiments like COSY (H-H correlation) can be used to establish connectivity.
-
| Compound/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 - 7.5 | 110 - 130 |
| Hydrazine N-H | 4.0 - 8.0 (broad) | N/A |
| Hydrazone C=N-H | 7.5 - 8.5 | N/A |
| Hydrazone C=N | N/A | 140 - 160 |
Note: Chemical shifts are approximate and vary based on solvent and substitution.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule, making it excellent for confirming the conversion of starting material to product.[21]
Protocol 4.2: FTIR Functional Group Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the spectrum of the reaction product to that of the starting material (2,6-Dichlorophenylhydrazine HCl).
| Functional Group | Characteristic Absorption (cm⁻¹) | Comment |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Often two bands, indicates starting material.[24][25] |
| C=N Stretch (Imine/Hydrazone) | 1620 - 1660 | Indicates product formation. |
| Aromatic C=C Stretch | 1450 - 1600 | Present in both starting material and product. |
| C-Cl Stretch | 700 - 850 | Present in both starting material and product. |
Method Validation Principles
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose, in accordance with regulatory guidelines like ICH Q2(R2).[26][27] Validation demonstrates that the method is reliable, reproducible, and accurate.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[3]
-
Linearity: A direct proportional relationship between analyte concentration and the analytical signal over a defined range.[6]
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[28]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The characterization of this compound reaction products demands a rigorous, multi-technique approach. By integrating the separation power of HPLC and GC with the detailed structural insights from MS, NMR, and FTIR, researchers can achieve an unambiguous identification of products and a comprehensive profile of all process-related impurities. The protocols and principles outlined in this application note provide a robust framework for generating high-quality, reliable, and defensible analytical data essential for modern drug development and chemical synthesis.
References
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SIELC Technologies. (n.d.). Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC. Retrieved from [Link][5]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][3]
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Deng, A., et al. (2011). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 83(21), 8345–8353. Retrieved from [Link][9]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link][28]
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Kumar, A., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link][6]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][4]
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Liu, L., & Phillips, M. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1243-1248. Retrieved from [Link][10]
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Qian, C., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 750-757. Retrieved from [Link][11]
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Ghaedi, M., et al. (2014). ATR-FTIR Spectra of samples treated with Hydrazine, Ethylene Diamine and Hexamethylene Diamine. ResearchGate. Retrieved from [Link][21]
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Pandey, P. S., et al. (2018). FTIR spectra of hydrazine solution before (a) and after the decomposition. ResearchGate. Retrieved from [Link][22]
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Abdel-Hay, K. M. (2015). Mass spectral fragmentation pattern of the underivatized halogenated. ResearchGate. Retrieved from [Link][12]
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Qurrat-Ul-Ain, et al. (2021). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs. ResearchGate. Retrieved from [Link][24]
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Pacific Northwest National Laboratory (PNNL). (n.d.). Hydrazine (N₂H₄) Infrared Cross-sections. VPL. Retrieved from [Link][23]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][29]
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Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. Retrieved from [Link][30]
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Office of Justice Programs. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link][31]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link][18]
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PubMed. (2019). Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem. Retrieved from [Link][32]
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Michigan State University. (n.d.). Mass Spectrometry - Isotopes. Department of Chemistry. Retrieved from [Link][14]
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Matrix Fine Chemicals. (n.d.). (2,6-DICHLOROPHENYL)HYDRAZINE. Retrieved from [Link][33]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][15]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4). Retrieved from [Link][34]
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Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Retrieved from [35]
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Atioğlu, Z., et al. (2020). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. Retrieved from [Link][2]
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SmartChem. (n.d.). (2,6-Dichlorophenyl)hydrazine Hydrochloride. Retrieved from [Link][36]
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Application Note: Enhanced Sensitivity in Ketosteroid Profiling by LC-MS/MS using 2,6-Dichlorophenylhydrazine Hydrochloride Derivatization
Executive Summary
The quantitative analysis of ketosteroids in biological matrices presents a significant analytical challenge, primarily due to their inherent low ionization efficiency in common liquid chromatography-mass spectrometry (LC-MS) ion sources.[1][2] This application note details a robust and highly sensitive method employing chemical derivatization with 2,6-Dichlorophenylhydrazine hydrochloride to overcome this limitation. By converting the keto functional group of steroids into a stable hydrazone, this protocol dramatically enhances signal intensity in electrospray ionization (ESI), improves chromatographic resolution, and provides highly specific fragmentation pathways for tandem mass spectrometry (MS/MS). The methodologies described herein provide a comprehensive framework for researchers aiming to achieve lower limits of quantification for critical androgenic and corticosteroid biomarkers.
The Challenge: Poor Ionization of Neutral Steroids
Steroid hormones are crucial for a multitude of physiological processes, and their accurate measurement is essential for diagnosing and monitoring endocrine disorders.[3][4] While LC-MS/MS is the gold standard for steroid analysis due to its high specificity compared to immunoassays, many ketosteroids lack easily ionizable functional groups.[2][5] Their neutral, hydrophobic structure results in poor protonation under typical ESI conditions, leading to inadequate sensitivity for quantifying low-abundance steroids in complex biological samples like plasma, serum, or saliva.[1][6][7]
Chemical derivatization is a powerful pre-analytical strategy to address this by covalently attaching a tag to the analyte that contains a permanently charged or easily ionizable moiety.[4][7][8] For ketosteroids, the carbonyl group is an ideal target for derivatization. Reagents such as Girard P and T, which introduce a quaternary ammonium group, have been successfully used to enhance detection.[9][10][11][12] This note focuses on 2,6-Dichlorophenylhydrazine, a reagent that offers distinct advantages for LC-MS/MS workflows.
Principle of Derivatization with 2,6-Dichlorophenylhydrazine
The core of this method is the chemical reaction between the ketone moiety on the steroid backbone and the hydrazine group of the derivatizing agent. This is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction, which forms a stable C=N double bond, yielding a 2,6-Dichlorophenylhydrazone derivative.[13][14][15]
The reaction is typically performed under mild acidic conditions and with gentle heating to ensure a complete and rapid conversion.
Why This Approach Excels:
-
Enhanced Ionization: The resulting hydrazone derivative contains two nitrogen atoms, which have a significantly higher proton affinity than the original keto group. This leads to much more efficient formation of [M+H]⁺ ions in positive-mode ESI, boosting signal intensity by orders of magnitude.[4][7]
-
Improved Chromatography: The addition of the dichlorophenyl group increases the hydrophobicity and molecular weight of the steroid, which can improve retention on reversed-phase columns and facilitate the chromatographic separation of structurally similar, isobaric steroids.[2]
-
Specific & Confident Detection: The two chlorine atoms on the phenyl ring provide a characteristic isotopic pattern (³⁵Cl/³⁷Cl), which serves as an additional confirmation of analyte identity. Furthermore, the derivatized molecule undergoes predictable fragmentation upon collision-induced dissociation (CID), typically involving the cleavage of the hydrazine linker, which allows for the development of highly specific and sensitive Multiple Reaction Monitoring (MRM) transitions.[9]
Chemical Reaction Mechanism
Caption: Reaction of a ketosteroid with 2,6-Dichlorophenylhydrazine.
Detailed Application Protocol
This protocol provides a comprehensive workflow from sample preparation to LC-MS/MS analysis. It is designed for the analysis of ketosteroids in human serum but can be adapted for other matrices.
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (LC-MS Grade); Methyl tert-butyl ether (MTBE, HPLC Grade); Formic Acid, Acetic Acid (LC-MS Grade).
-
Derivatization Reagent: this compound (CAS 50709-36-9).
-
Standards: Certified reference standards of target ketosteroids (e.g., testosterone, progesterone, androstenedione) and corresponding stable isotope-labeled internal standards (e.g., ¹³C₃-Testosterone).
-
Equipment: Centrifuge, heating block/incubator, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
-
SPE Cartridges (Optional): Mixed-mode or reversed-phase solid-phase extraction cartridges for sample cleanup.
Preparation of Solutions
-
Derivatization Solution: Dissolve 10 mg of this compound in 10 mL of methanol containing 1% (v/v) acetic acid. This creates a 1 mg/mL solution. Prepare fresh weekly and store at 4°C.
-
Internal Standard (IS) Spiking Solution: Prepare a mixed stock solution of stable isotope-labeled standards in methanol at a concentration appropriate for the expected endogenous levels (e.g., 50 ng/mL).
-
Reconstitution Solution: 50:50 Methanol:Water with 0.1% Formic Acid.
Experimental Workflow
Caption: Step-by-step workflow for ketosteroid derivatization and analysis.
Step-by-Step Methodology
-
Sample Thawing & Aliquoting: Thaw frozen serum samples at room temperature. Vortex gently. Aliquot 100 µL of serum, calibrator, or QC sample into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS spiking solution to each tube. Vortex for 10 seconds.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to precipitate proteins and extract the steroids.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Final Preparation:
-
After incubation, cool the tubes to room temperature.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried derivative in 100 µL of Reconstitution Solution. Vortex for 30 seconds.
-
Transfer the final solution to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Parameters
The following are starting parameters and should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 or Biphenyl, <2 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min (40% B), 1-8 min (40-95% B), 8-9 min (95% B), 9.1-10 min (40% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Expected Results & Data Analysis
The derivatization adds a mass of approximately 159.1 Da (C₆H₄Cl₂N) to each keto group. This must be accounted for when calculating precursor masses for MRM transitions.
Table 1: Hypothetical MRM Transitions for Derivatized Ketosteroids Note: Product ions are predictive and must be empirically determined by infusing the derivatized standard.
| Analyte | Underivatized [M+H]⁺ | Derivatized Precursor [M+H]⁺ | Potential Product Ion (Loss of C₆H₅Cl₂N₂) |
| Testosterone | 289.2 | 448.2 | 271.2 |
| Progesterone | 315.2 | 474.3 | 297.2 |
| Androstenedione* | 287.2 | 446.2 (mono) / 605.2 (bis) | 269.2 / 428.2 |
| Cortisol | 363.2 | 522.2 | 345.2 |
*Androstenedione contains two keto groups and can form both mono- and bis-derivatives. Reaction conditions should be optimized to favor the formation of a single, consistent product.[10]
Expected Performance: This method is expected to lower the limit of quantification (LOQ) by 10 to 100-fold compared to the analysis of underivatized steroids, enabling the measurement of concentrations in the low pg/mL range.
Discussion and Expert Insights
-
Causality of Reagent Choice: 2,6-Dichlorophenylhydrazine is selected not only for its reactivity with ketones but also for the properties it imparts. The two chlorine atoms provide a distinct isotopic signature, enhancing confidence in peak identification. The phenyl group increases the derivative's hydrophobicity, often leading to better retention and separation on standard C18 columns.
-
Managing Isomer Formation: A known phenomenon with hydrazone formation is the potential creation of syn and anti geometric isomers around the C=N bond.[6] This can result in split or broadened chromatographic peaks. Method development should focus on chromatographic conditions (e.g., gradient slope, column chemistry) that can either resolve or co-elute these isomers into a single sharp peak for robust quantification.
-
Diketosteroid Considerations: For steroids with two ketone groups, such as androstenedione or cortisone, the reaction can yield both mono- and bis-derivatives.[10] To ensure reproducibility, the reaction must be driven to completion to favor the bis-derivative, or carefully controlled (e.g., by limiting the amount of reagent) to favor the mono-derivative. The formation of the bis-derivative is often preferred as it results in a larger mass shift and potentially greater sensitivity.
-
Method Validation: Any quantitative method developed using this protocol must be fully validated according to regulatory guidelines (e.g., FDA or EMA).[18] Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[3][19]
Conclusion
Chemical derivatization of ketosteroids with this compound is a highly effective strategy to significantly enhance the sensitivity and specificity of LC-MS/MS analysis. The protocol described provides a robust foundation for developing quantitative methods capable of measuring trace levels of endogenous steroids in complex biological fluids. By transforming poorly ionizing analytes into highly responsive derivatives, this technique empowers researchers to explore the subtle dynamics of the steroidome with greater confidence and precision.
References
Please note that URLs were verified at the time of generation and may be subject to change.
-
Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. (n.d.). MDPI. [Link]
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Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins). (2019). PubMed. [Link]
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Validation of a 13 steroids panel with the Chromsystem kit by LC-MS/MS. (n.d.). ORBi. [Link]
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Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. (2019). ResearchGate. [Link]
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Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry. (2021). PubMed. [Link]
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Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. (2019). PubMed. [Link]
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Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021). PMC - NIH. [Link]
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Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. (2017). ResearchGate. [Link]
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Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. (2006). PubMed. [Link]
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Chemical derivatization to enhance ionization of anabolic steroids in LC-MS for doping-control analysis. (2017). ResearchGate. [Link]
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Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. (2017). OUCI. [Link]
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Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. (2016). ResearchGate. [Link]
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Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and sta. (2016). eScholarship.org. [Link]
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Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. (2017). NIH. [Link]
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Ketosteroid profiling using Girard T derivatives and electrospray ionization tandem mass spectrometry: Direct plasma analysis of androstenedione, 17-hydroxyprogesterone and cortisol. (2005). ResearchGate. [Link]
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Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. (2018). Longdom Publishing. [Link]
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The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Sheffield Hallam University. [Link]
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Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. (2016). PubMed. [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2007). Drug Discoveries & Therapeutics. [Link]
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Enhancing electrospray ionization efficiency of peptides by derivatization. (2001). PubMed - NIH. [Link]
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Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020). YouTube. [Link]
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Addition-Elimination Reactions. (2023). Chemistry LibreTexts. [Link]
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Use of 2,6-Dichlorophenylhydrazine hydrochloride in the preparation of agrochemicals
Application Notes & Protocols
Topic: The Strategic Use of 2,6-Dichlorophenylhydrazine Hydrochloride in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound as a pivotal building block in the synthesis of modern agrochemicals. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale behind protocol design, emphasizing the synthesis of potent phenylpyrazole and triazine-based active ingredients. Detailed, field-tested protocols are provided, supported by mechanistic insights and troubleshooting advice to ensure reproducible, high-yield outcomes. The guide is structured to empower researchers to not only replicate these methods but also to innovate upon them.
Introduction: The Strategic Importance of the 2,6-Dichlorophenyl Moiety
This compound (CAS: 50709-36-9) is a highly valued intermediate in the agrochemical industry.[1] The strategic placement of chlorine atoms at the 2 and 6 positions of the phenyl ring imparts several critical properties to the final agrochemical product. This substitution pattern sterically hinders the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation. This conformational rigidity often leads to enhanced binding affinity with the target protein or enzyme in the pest, thereby increasing the potency of the active ingredient.
Furthermore, the electron-withdrawing nature of the chlorine atoms influences the electronic properties of the entire molecule, often enhancing its metabolic stability and resistance to environmental degradation. This guide focuses on the practical application of this key intermediate, specifically its conversion into high-value heterocyclic scaffolds like pyrazoles, which are central to a class of broad-spectrum insecticides and acaricides.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is fundamental to safe and effective synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 50709-36-9 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | |
| Molecular Weight | 213.49 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 225 °C (decomposes) | |
| Primary Hazard | Acute Toxicity (Oral, Dermal, Inhalation) | |
| Storage | Room temperature, under inert gas, away from air and moisture |
Safety Precaution: Due to its hazard profile (H301, H312, H332, H315, H319, H335), all manipulations must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Core Chemistry: Cyclization Reactions for Heterocycle Synthesis
The primary utility of 2,6-dichlorophenylhydrazine lies in its nucleophilic hydrazine moiety, which is a precursor for a variety of condensation and cyclization reactions.[3][4] These reactions are the cornerstone of forming the heterocyclic core of many pesticides.[5][6] The most common application is the synthesis of N-phenylpyrazoles, a class of compounds known to act as GABA receptor antagonists in insects, leading to potent insecticidal activity.
The general workflow involves the reaction of the hydrazine with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone, which, after initial condensation to form a hydrazone, undergoes an intramolecular cyclization to yield the stable pyrazole ring.
Sources
- 1. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Distribution | SmartChem [smart-chem.de]
- 3. chempap.org [chempap.org]
- 4. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis with 2,6-Dichlorophenylhydrazine Hydrochloride
Welcome to the technical support hub for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when utilizing sterically hindered and electronically deactivated substrates such as 2,6-dichlorophenylhydrazine hydrochloride. Here, we move beyond generic protocols to provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis with this compound so challenging?
The difficulty arises from a combination of two primary factors inherent to the substrate:
-
Steric Hindrance: The two chlorine atoms in the ortho positions of the phenylhydrazine create significant steric bulk. This hindrance can impede the crucial[1][1]-sigmatropic rearrangement, which is the key C-C bond-forming step in the mechanism. The bulky chlorine atoms can disfavor the necessary planar transition state, thereby increasing the activation energy of this step.
-
Electronic Deactivation: Chlorine is an electron-withdrawing group. The presence of two such groups decreases the electron density on the phenyl ring and the hydrazine nitrogens. This deactivation makes the nitrogen less nucleophilic and slows down the key mechanistic steps, including the initial hydrazone formation and the subsequent acid-catalyzed rearrangement. Reactions with electron-deficient phenylhydrazines often necessitate more forceful conditions, such as stronger acids and higher temperatures, to proceed effectively.[2]
Despite these challenges, successful indolization of 2,6-dichlorophenylhydrazine has been reported to proceed smoothly to yield the corresponding 5,7-dichloroindole, indicating that with the correct conditions, these barriers can be overcome.[3]
Q2: I am observing very low to no conversion of my starting materials. What is the most likely cause and how can I fix it?
Low or no conversion is the most common issue with this substrate and typically points to insufficient reaction energy or inadequate catalysis to overcome the high activation barrier.
Here is a systematic approach to troubleshoot this issue:
-
Inadequate Acidity: Standard Brønsted acids (like HCl or H₂SO₄ in ethanol) or milder Lewis acids may not be potent enough. The electron-deficient nature of the hydrazine requires a strong acidic environment to facilitate the key protonation and rearrangement steps.[2][4]
-
Insufficient Temperature: The steric and electronic hurdles of this substrate mean that room temperature or moderately elevated temperatures are often insufficient. Higher thermal energy is required to drive the reaction forward.
Troubleshooting Guide: Enhancing Reaction Yield
This section provides actionable solutions to common problems encountered during the Fischer indole synthesis with this compound.
Problem 1: Low Yield or No Reaction
Root Cause Analysis: The primary culprits are often suboptimal acid catalysis and/or insufficient reaction temperature, which fail to overcome the steric and electronic barriers of the di-ortho-substituted phenylhydrazine.
Solutions:
-
Catalyst Screening: A systematic screen of both Brønsted and Lewis acids is the most critical first step. The choice of catalyst is highly influential.[4][5][6]
-
Strong Brønsted Acids: Polyphosphoric acid (PPA) is often the catalyst of choice for challenging Fischer indolizations. It acts as both the catalyst and the solvent, providing a strongly acidic medium. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an even more powerful alternative.
-
Robust Lewis Acids: While common Lewis acids like ZnCl₂ are widely used, they may be insufficient here.[6] Consider more potent options such as AlCl₃, FeCl₃, or BF₃·OEt₂.[4]
-
-
Temperature Optimization: This reaction almost certainly requires elevated temperatures.
-
If using a solvent like acetic acid or ethanol, ensure you are at reflux.[7]
-
When using PPA, temperatures in the range of 80-150°C are common. Start at the lower end and gradually increase while monitoring the reaction by TLC.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in driving difficult reactions to completion by rapidly and efficiently heating the reaction mixture.[8] This can often lead to dramatically reduced reaction times and improved yields.
Decision Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Reactions with 2,6-Dichlorophenylhydrazine Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dichlorophenylhydrazine hydrochloride. This resource is designed to provide you with in-depth troubleshooting advice and answers to frequently encountered issues during your experiments. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemistry to empower you to diagnose and solve challenges effectively.
The unique steric and electronic properties of the 2,6-dichlorophenyl moiety can influence reaction pathways, sometimes leading to unexpected side products. This guide is structured in a question-and-answer format to directly address these specific challenges.
Section 1: Purity of Starting Material and General Stability
The quality of your this compound and its handling are foundational to a successful reaction. Side products can often be traced back to impurities in the starting material or its degradation.
FAQ 1: My reaction is showing an unexpected side product that appears to be related to 2,6-dichloroaniline. What is the likely cause and how can I prevent it?
Answer: The presence of 2,6-dichloroaniline or its derivatives as a side product often points to two primary sources: either it was a contaminant in your starting hydrazine, or it was generated in situ through the cleavage of the N-N bond.
A common impurity from the synthesis of this compound is the starting material, 2,6-dichloroaniline.[1][2] The synthesis involves the diazotization of 2,6-dichloroaniline followed by reduction. If the diazotization is incomplete, unreacted 2,6-dichloroaniline can be carried through the synthesis.
Another possibility is the formation of a triazene during the synthesis of the hydrazine. If not all of the 2,6-dichloroaniline is diazotized, the resulting diazonium salt can couple with the remaining free aniline to form a 1,3-di(2,6-dichlorophenyl)triazene.[3][4] Triazenes are generally unstable under acidic conditions and can decompose back to the aniline and diazonium salt, which can then lead to other byproducts.
Troubleshooting and Prevention:
-
Purity Check: Before use, verify the purity of your this compound. A simple TLC or HPLC analysis can often reveal the presence of 2,6-dichloroaniline.
-
Reaction Conditions: In reactions like the Fischer indole synthesis, strong acidic conditions and high temperatures can promote the cleavage of the N-N bond in the hydrazine or the intermediate hydrazone, leading to the formation of 2,6-dichloroaniline.[5] Consider using milder acids or lower reaction temperatures if this side product is observed.
Workflow for Identifying Aniline-Related Impurities
Caption: Troubleshooting workflow for aniline-related side products.
FAQ 2: I am observing a complex mixture of colored byproducts, and my desired product yield is low. Could this be due to oxidative decomposition?
Answer: Yes, phenylhydrazines are susceptible to oxidation, and this can lead to a variety of colored byproducts.[6][7][8] The oxidation of phenylhydrazine can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the reaction mixture.
The oxidation process can generate several reactive intermediates, including phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions.[6] These intermediates can then undergo a cascade of reactions, including dimerization to form azobenzenes (which are often colored), or react with the solvent or other components of the reaction mixture to form a complex array of byproducts. The 2,6-dichloro substitution pattern can influence the stability of these intermediates.
Troubleshooting and Prevention:
-
Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Metal Scavengers: If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA, although its effectiveness will depend on the specific reaction conditions.
-
Temperature Control: Higher temperatures can accelerate oxidative decomposition. Maintain the recommended reaction temperature and avoid excessive heating.
Section 2: Side Products in Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole rings, but the sterically hindered nature of 2,6-Dichlorophenylhydrazine can lead to specific side reactions.
FAQ 3: In my Fischer indole synthesis, I am getting a significant amount of 2,6-dichloroaniline instead of the expected indole. What is causing this N-N bond cleavage?
Answer: The formation of 2,6-dichloroaniline as a major byproduct in the Fischer indole synthesis is indicative of a competing reaction pathway that involves the cleavage of the N-N bond in the intermediate ene-hydrazine.[5] The classical Fischer indole synthesis mechanism involves a[9][9]-sigmatropic rearrangement of the protonated ene-hydrazine. However, if the N-N bond is sufficiently weakened, it can cleave heterolytically to form an iminium cation and 2,6-dichloroaniline.
While the electron-withdrawing nature of the chlorine atoms should strengthen the N-N bond, the steric hindrance they impose can destabilize the transition state of the desired[9][9]-sigmatropic rearrangement, making the N-N bond cleavage pathway more competitive.
Troubleshooting and Prevention:
-
Catalyst Choice: The choice of acid catalyst is crucial. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are sometimes more effective than Brønsted acids (e.g., HCl, H₂SO₄) in promoting the desired cyclization over N-N bond cleavage, especially with challenging substrates.[10]
-
Temperature Optimization: Carefully control the reaction temperature. While the Fischer indole synthesis often requires heat, excessive temperatures can favor the N-N cleavage pathway.
-
Use of Hydrochloride Salt: Using the hydrochloride salt of 2,6-dichlorophenylhydrazine is often recommended as it can minimize decomposition of the starting material.
Mechanism of N-N Bond Cleavage in Fischer Indole Synthesis
Caption: Competing pathways in the Fischer indole synthesis.
Section 3: Side Products in Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds is a common route to pyrazoles. With an unsymmetrical hydrazine like 2,6-dichlorophenylhydrazine, the formation of regioisomers is a key challenge.
FAQ 4: I am synthesizing a pyrazole using 2,6-Dichlorophenylhydrazine and an unsymmetrical 1,3-dicarbonyl compound, and I am getting a mixture of two isomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[9][11] The reaction proceeds through the initial condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and dehydration. The regioselectivity is determined by which carbonyl group the more nucleophilic nitrogen of the hydrazine attacks first, and the subsequent cyclization step.
In 2,6-dichlorophenylhydrazine, the N-1 nitrogen (attached to the dichlorophenyl ring) is less nucleophilic due to the electron-withdrawing effect of the chloro groups and steric hindrance. Therefore, the terminal NH₂ group is the more nucleophilic center. The initial condensation will likely occur between the NH₂ group and the more electrophilic (less sterically hindered) carbonyl of the 1,3-dicarbonyl compound.
Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Recommendations |
| Solvent | Can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the transition state energies. | Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some cases.[11] |
| pH | The pH of the reaction medium can affect the rate of condensation at each carbonyl group. | Careful control of pH, often with buffering, can favor the formation of one regioisomer. |
| Temperature | Can influence the kinetic vs. thermodynamic control of the reaction. | Lower temperatures may favor the kinetically controlled product. |
| Protecting Groups | Introducing a bulky protecting group on one of the carbonyls can direct the initial attack of the hydrazine. | This adds extra steps to the synthesis but can be very effective. |
Regioisomer Formation in Pyrazole Synthesis
Caption: Formation of regioisomers in pyrazole synthesis.
This technical support guide provides a starting point for troubleshooting common issues encountered when working with this compound. By understanding the potential side reactions and their mechanisms, you can proactively design your experiments to minimize the formation of unwanted byproducts and improve the yield and purity of your desired products.
References
-
Triazenes. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]
- Katritzky AR, Wang M, Zhang S, Voronkov MV, Steel PJ. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. J Org Chem. 2001;66(20):6787-6791. doi:10.1021/jo0101407
- Jolley KE, Dorkenoo K, Oldham J, et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React Chem Eng. 2022;7(11):2439-2446. doi:10.1039/D2RE00255A
- O’Reilly AO, Furió L, O’Connor B, et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J Org Chem. 2013;78(17):8647-8658. doi:10.1021/jo4013148
- Kolar GF. Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts. Z Naturforsch B. 1972;27(10):1183-1185. doi:10.1515/znb-1972-1011
- Bräse S, Gil C, Knepper K, Zimmermann V. Triazenes and Triazines. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17. Georg Thieme Verlag; 2004.
- Garg N, Sarpong R. Why Do Some Fischer Indolizations Fail? J Am Chem Soc. 2011;133(41):16512-16515. doi:10.1021/ja2069356
-
Pyrazole synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
- Kong Y, Tang M, Wang Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org Lett. 2014;16(3):576-579. doi:10.1021/ol403447g
- Kolar GF, Preussmann R. Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts. Arzneimittelforschung. 1971;21(7):932-935.
- Ghorab MM, Alsaid MS, Soliman AM. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules. 2010;15(4):2490-2499. doi:10.3390/molecules15042490
- Kalia J, Raines RT. Hydrolytic stability of hydrazones and oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-7526. doi:10.1002/anie.200802651
-
Fischer indole synthesis. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]
- Kalia J, Raines RT. Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-7526. doi:10.1002/anie.200802651
-
Fischer Indole Synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
- Carlin RB, Fisher WC. The Mechanism of the Fischer Indole Synthesis. J Am Chem Soc. 1948;70(10):3421-3424. doi:10.1021/ja01190a061
- Misra HP, Fridovich I. The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. 1976;15(3):681-687. doi:10.1021/bi00648a032
- Kalia J, Raines RT. Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-7526. doi:10.1002/anie.200802651
- Le Dévédec F, Giguère D, Huc I. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chem Commun (Camb). 2005;(36):4543-4545. doi:10.1039/b508759a
-
Phenylhydrazine. Taylor & Francis. Accessed January 12, 2026. [Link]
-
Phenylhydrazine. Taylor & Francis. Accessed January 12, 2026. [Link]
- Misra HP, Fridovich I. The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. 1976;15(3):681-687. doi:10.1021/bi00648a032
-
2,6-Dichloroaniline. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]
- Aylward JB. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. J Chem Soc C. 1966:1663-1666. doi:10.1039/J39660001663
-
Synthesis of 2,6-dichloroaniline. PrepChem.com. Accessed January 12, 2026. [Link]
- Kalia J, Raines RT. Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-7526. doi:10.1002/anie.200802651
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- CN1740142A - Prepn process of 2,6-dichloroaniline.
Sources
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- 2. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. Triazenes - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, with a specific focus on the analysis of derivatized compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental choices.
A symmetrical, Gaussian peak is the ideal in chromatography, indicating an efficient and well-behaved separation. Deviations from this ideal shape, such as tailing, fronting, or splitting, can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2] This guide will walk you through diagnosing and resolving these common peak shape problems.
Section 1: Peak Tailing - The Most Common Culprit
Peak tailing, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge, is one of the most frequently encountered issues in HPLC.[3][4] It is often quantified by the USP tailing factor (T), where a value greater than 1 indicates tailing.
FAQ 1: Why are my peaks tailing, especially for basic derivatives?
Answer: Peak tailing for basic compounds, a common challenge when analyzing certain derivatives, often points to secondary interactions with the stationary phase.[4][5]
Core Causality: Silanol Interactions
In reversed-phase HPLC, the stationary phase is typically silica-based. Even with derivatization (e.g., C18 bonding), some residual silanol groups (Si-OH) on the silica surface remain exposed.[6][7][8] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[4] Basic analytes, which are positively charged at these pHs, can then interact with these ionized silanols through a secondary, ion-exchange mechanism.[4] This strong interaction delays the elution of a fraction of the analyte molecules, resulting in a tailing peak.[4]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in HPLC.
Detailed Protocols & Explanations:
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups.
-
Procedure: Lower the mobile phase pH to a value between 2.5 and 3.0 using an appropriate acidic modifier (e.g., formic acid, trifluoroacetic acid).[4][9]
-
Rationale: At a lower pH, the silanol groups are protonated (Si-OH) and therefore neutral, which minimizes the secondary ionic interactions with basic analytes.[4][9] It is crucial to operate within the pH stability range of your column to avoid damaging the stationary phase.[10]
-
-
Protocol 2: Incorporating Mobile Phase Additives
-
Objective: To mask the active silanol sites or compete with the analyte for these sites.
-
Procedure: Add a small concentration (e.g., 10-25 mM) of a basic modifier like triethylamine (TEA) to the mobile phase.[9][11]
-
Rationale: The basic additive will preferentially interact with the acidic silanol groups, effectively shielding them from the analyte and improving peak shape.[9]
-
-
Consideration: Column Selection
-
Expertise: For methods prone to tailing with basic compounds, utilizing a modern, high-purity, "Type B" silica column with low metal content and effective end-capping is highly recommended.[9][12]
-
Trustworthiness: End-capping is a process where the residual silanol groups are chemically reacted with a small, non-polar group (like trimethylsilyl) to make them inert.[5][6][8] This significantly reduces the potential for secondary interactions.[6]
-
FAQ 2: Can peak tailing be caused by something other than silanol interactions?
Answer: Yes, several other factors can contribute to peak tailing.
| Cause | Explanation | Recommended Action |
| Column Overload (Mass) | Injecting too much analyte mass can saturate the stationary phase at the column inlet.[13][14] This leads to a non-linear adsorption isotherm, where excess analyte molecules travel faster through the column, resulting in a characteristic "shark-fin" or right-triangle peak shape with a sharp front and a tailing end.[13][15] | Reduce the sample concentration or injection volume by a factor of 10 and observe if the peak shape improves and retention time increases.[16] |
| Co-eluting Impurity | A small, unresolved peak on the tail of the main peak can be mistaken for tailing.[4][16] | To confirm, try altering the detection wavelength or using a more efficient column (longer or with smaller particles) to improve resolution.[4] |
| Extra-Column Volume | Excessive volume in the system outside of the column (e.g., long tubing, poorly made connections) can cause band broadening and tailing.[17] This effect is more pronounced for early eluting peaks.[17] | Minimize tubing length and internal diameter, and ensure all fittings are properly seated.[18] |
| Blocked Column Frit | If all peaks in the chromatogram exhibit tailing, a partially blocked inlet frit on the column could be the cause.[2][19] | Try back-flushing the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[19] |
Section 2: Peak Fronting - The Overload Indicator
Peak fronting is the inverse of tailing, where the peak is asymmetric with a broader leading edge.[1][3] This is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[1][20]
FAQ 3: My peaks are fronting. What is the most likely cause?
Answer: The most common cause of peak fronting is column overload, either by injecting too much sample mass or too large a sample volume.[21]
Core Causality: Overload Phenomena
-
Mass Overload: When the concentration of the analyte in the stationary phase becomes too high, it can lead to a non-linear isotherm where the effective distribution coefficient changes with concentration.[15] In some cases, this can cause the more concentrated parts of the analyte band to move faster, leading to a fronting peak.[15]
-
Volume Overload: Injecting a sample volume that is too large relative to the column volume can also cause peak distortion, including fronting.[13][15]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting in HPLC.
Detailed Protocols & Explanations:
-
Protocol 3: Diagnosing and Correcting Column Overload
-
Objective: To determine if peak fronting is due to overloading the column.
-
Procedure:
-
Sequentially reduce the injected sample concentration (e.g., by 5x and 10x dilutions).
-
Alternatively, reduce the injection volume.[22]
-
-
Rationale: If the peak shape becomes more symmetrical upon reducing the amount of analyte on the column, overload is confirmed.[16] The solution is to operate with a lower sample load.[1]
-
-
Consideration: Sample Solvent Mismatch
-
Expertise: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to band broadening and a fronting peak.[20]
-
Trustworthiness: This is particularly problematic for early eluting peaks. The best practice is to always dissolve the sample in the initial mobile phase whenever possible.[23] If the sample is not soluble in the mobile phase, use the weakest possible solvent.
-
Section 3: Split Peaks - A Sign of Disruption
Split peaks, which appear as two or more distinct maxima for a single compound, can be one of the more complex issues to diagnose as they can stem from multiple chemical and physical causes.[1][24]
FAQ 4: Why am I seeing split peaks for all of my analytes?
Answer: If every peak in your chromatogram is split, the problem likely originates from a physical issue at the head of the column or in the flow path before the column.[1][25]
Core Causality: Disrupted Flow Path
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be unevenly distributed onto the stationary phase, creating two or more flow paths and resulting in split peaks.[1][25]
-
Column Void: A void or channel in the packing material at the column inlet can have a similar effect, disrupting the flow path and leading to peak splitting.[25] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
Troubleshooting Steps:
-
Inspect and Clean: Disconnect the column and check the inlet frit for any visible contamination.
-
Reverse and Flush: A common remedy for a blocked frit is to reverse the column and flush it with a strong solvent.
-
Replace Column: If flushing does not resolve the issue, the column is likely permanently damaged (e.g., a void has formed), and it should be replaced.[25]
FAQ 5: Only one of my derivative peaks is splitting. What could be the cause?
Answer: When only a single peak is splitting, the issue is more likely related to the chemistry of the separation or the sample itself.[24]
Core Causality: Chemical and Method-Related Issues
-
Sample Solvent Mismatch: As with peak fronting, injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting, especially for early eluting peaks.[26]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of your derivatized analyte, the compound can exist in both its ionized and non-ionized forms.[27][28] These two forms can have slightly different retention times, leading to a split or shouldered peak.[27][28]
-
Co-elution: The split peak may actually be two different, closely eluting compounds.[24]
-
On-Column Degradation: The derivatized analyte might be unstable under the analytical conditions and degrading into a second compound on the column.
Troubleshooting Workflow for Single Split Peaks
Caption: Troubleshooting workflow for single split peaks.
Detailed Protocols & Explanations:
-
Protocol 4: Optimizing Mobile Phase pH
-
Objective: To ensure the analyte is in a single ionic state.
-
Procedure: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the analyte derivative. Use an appropriate buffer to maintain a stable pH.
-
Rationale: By controlling the pH, you ensure that the analyte is either fully protonated or deprotonated, preventing the presence of multiple forms that can separate and cause peak splitting.[28]
-
-
Protocol 5: Differentiating Split Peaks from Co-elution
-
Objective: To determine if a split peak is one compound or two.
-
Procedure: Inject a much smaller volume of the sample.[25]
-
Rationale: If the split peak resolves into two more distinct peaks at a lower injection volume, it indicates co-elution. The analytical method then needs to be optimized (e.g., by changing the mobile phase composition or gradient) to improve the resolution between these two compounds.[25]
-
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
ALWSCI. What Are The Common Peak Problems in HPLC. [Link]
-
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YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
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Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
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ALWSCI. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Chromatography Today. How to Avoid HPLC Column Overload. [Link]
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ACE HPLC. HPLC Troubleshooting Guide. [Link]
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ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
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LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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LCGC International. Extracolumn Effects. [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
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Technical Support Center: Optimizing Derivatization with 2,6-Dichlorophenylhydrazine Hydrochloride
Welcome to the technical support resource for 2,6-Dichlorophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your methodologies effectively.
Introduction: The Role of 2,6-Dichlorophenylhydrazine in Modern Chemistry
This compound (C₆H₆Cl₂N₂ · HCl, MW: 213.49 g/mol ) is a versatile reagent primarily used to derivatize carbonyl compounds (aldehydes and ketones).[1] This reaction, forming a stable hydrazone, is fundamental in several key areas:
-
Synthesis of Heterocycles: It is a critical building block in classic named reactions like the Fischer indole synthesis and the Knorr pyrazole synthesis, which are cornerstones for creating complex molecular scaffolds.[2]
-
Pharmaceutical Development: The 2,6-dichlorophenyl moiety is a privileged structure in medicinal chemistry. Its inclusion can enhance metabolic stability, lipophilicity, and binding interactions of drug candidates with their biological targets, such as in the development of potent kinase inhibitors.[2]
-
Analytical Chemistry: The formation of a hydrazone introduces a chromophore, enabling sensitive detection and quantification of carbonyl compounds using techniques like High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV).[3][4]
This guide will provide a comprehensive framework for optimizing these reactions, addressing common challenges, and ensuring reliable, reproducible results.
The Core Reaction: Understanding Hydrazone Formation
The derivatization process is a condensation reaction between the nucleophilic nitrogen of the hydrazine and the electrophilic carbonyl carbon of an aldehyde or ketone.[5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the final C=N hydrazone bond.
The entire process is acid-catalyzed. A proton source is required to activate the carbonyl oxygen, making the carbon more electrophilic. It is also needed in the final step to facilitate the dehydration of the tetrahedral intermediate.[5][6]
Caption: General mechanism of acid-catalyzed hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction pH so critical for success? The pH of the reaction medium represents a delicate balance. While the reaction is acid-catalyzed, excessively low pH (typically below 3-4) will protonate the hydrazine's nucleophilic nitrogen.[6] This renders it incapable of attacking the carbonyl carbon, effectively stopping the reaction. Conversely, at high pH, there is not enough acid to catalyze the crucial dehydration of the intermediate.[7] The optimal range is therefore almost always mildly acidic, typically between pH 4 and 6.[7]
Q2: My this compound reagent is a salt. Do I still need to add acid? Yes, in most cases. The hydrochloride salt provides an acidic environment upon dissolution, but the final pH will depend on the solvent and the concentration. It is always best practice to measure and adjust the pH of the final reaction mixture to the optimal range (4-6) using a catalytic amount of a suitable acid like acetic acid or hydrochloric acid.[7][8]
Q3: How should I store the this compound reagent? Hydrazine derivatives can be susceptible to oxidation.[7] The reagent should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to ensure its long-term stability. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[9][10]
Q4: Can I use this reagent for both aldehydes and ketones? Yes, but reaction rates can differ significantly. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[11] Derivatization of sterically hindered ketones may require more forcing conditions, such as longer reaction times, elevated temperatures, or a higher concentration of the catalyst.[6]
Troubleshooting Guide: From Low Yield to Unexpected Results
This section addresses the most common issues encountered during derivatization.
Caption: Troubleshooting workflow for common derivatization issues.
Issue 1: Low or No Product Yield
| Possible Cause | Explanation & Validation | Recommended Solution |
| Inappropriate pH | The reaction is stalled because the hydrazine is either non-nucleophilic (pH too low) or the dehydration step is not catalyzed (pH too high).[6] Validate by measuring the pH of your reaction mixture. | Adjust the pH to the optimal 4-6 range using a weak acid like acetic acid.[7] |
| Suboptimal Temperature or Time | The activation energy for the reaction is not being met, especially with sterically hindered or electron-rich carbonyls.[6] Monitor the reaction over time with TLC or LC-MS to check for slow conversion. | Increase the reaction temperature moderately (e.g., to 40-60°C).[7] Extend the reaction time and continue monitoring until the starting material is consumed. |
| Poor Reagent Quality | The this compound may have degraded due to improper storage (oxidation).[7] Validate by comparing results with a new, unopened bottle of the reagent. | Use a fresh bottle of the reagent. Prepare reagent solutions immediately before use. |
| Incorrect Stoichiometry | An insufficient amount of the derivatizing agent will lead to incomplete conversion of the analyte. | Use a slight excess (1.1 to 1.5 equivalents) of this compound to drive the reaction to completion.[7] |
| Unsuitable Solvent | The solvent can significantly impact reaction efficiency and solubility of reactants.[12] Protic solvents are generally preferred. | Ethanol and methanol are common and effective solvents for hydrazone formation.[7] If solubility is an issue, a co-solvent system may be necessary. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Explanation & Validation | Recommended Solution |
| Product Hydrolysis | The formed hydrazone is susceptible to acid-catalyzed hydrolysis, reverting back to the starting carbonyl and hydrazine.[6] This is more likely during workup if strong acidic conditions are maintained for too long. | During aqueous workup, carefully neutralize the reaction mixture to prevent product degradation. Minimize the product's contact time with acidic aqueous layers. |
| E/Z Isomerism | The C=N bond of the hydrazone can result in the formation of E/Z isomers, which may appear as two distinct spots on TLC or peaks in HPLC. | This is an inherent property of the product. If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary. |
| Impure Starting Materials | Impurities in the carbonyl-containing starting material will also be derivatized, leading to a mixture of hydrazone products. | Confirm the purity of the starting aldehyde/ketone by an appropriate analytical technique (e.g., NMR, GC-MS) and purify if necessary before the reaction. |
Issue 3: Product Instability During Storage
| Possible Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis from Moisture | Hydrazones can slowly hydrolyze in the presence of moisture, especially if trace amounts of acid catalyst remain.[6] | Ensure the final product is completely dry. Store the isolated hydrazone in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) and protect it from light.[6] |
| Oxidation | The hydrazone product may be susceptible to air oxidation over time. | Store the product under an inert atmosphere (nitrogen or argon) for long-term stability. |
Experimental Protocols
General Protocol for Derivatization of an Aldehyde/Ketone
This protocol provides a starting point for optimization. The exact amounts, temperature, and time should be adjusted based on the specific substrate and the troubleshooting guide above.
-
Dissolve the Carbonyl Compound: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 equivalent) in a solvent such as ethanol or methanol.
-
Prepare the Reagent Solution: In a separate container, dissolve this compound (1.2 equivalents) in the same solvent.
-
Combine Reactants: Add the hydrazine solution to the carbonyl solution with stirring.
-
Catalyze the Reaction: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture.
-
Monitor pH: Check the pH of the mixture using a pH strip or meter. If necessary, adjust to fall within the 4-6 range.
-
Reaction: Stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction's progress by TLC or LC-MS until the starting carbonyl compound is consumed (typical reaction times can range from 30 minutes to several hours).
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Safety & Handling
This compound is a hazardous chemical.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[10]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[10]
References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound. Link
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichlorophenylhydrazine hydrochloride. Link
-
TCI Chemicals. (2025). Safety Data Sheet: 2,4-Dichlorophenylhydrazine Hydrochloride. Link
-
Cayman Chemical. (2025). Safety Data Sheet. Link
-
ResearchGate. (n.d.). Effect of pH on the derivatization. [Scientific Diagram]. Retrieved from [Link]
-
Industrial Additives. (2024). Application of 2,3-dichlorophenylhydrazine hydrochloride. Link
-
PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Critical Review. (2025). Hydrazine reagents as derivatizing agents in environmental analysis. Link
- Google Patents. (n.d.). CN105348140A - Synthetic method of phenylhydrazine hydrochloride.
- Kölmel, D. K., & Kool, E. T. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
-
National Institutes of Health. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Link
-
Food and Agriculture Organization of the United Nations. (n.d.). The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. AGRIS. Link
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Journal of Chromatographic Science. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Link
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ResearchGate. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
- National Institutes of Health. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity.
-
CORESTA. (n.d.). Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds. Retrieved from [Link]
-
SmartChem. (n.d.). (2,6-Dichlorophenyl)hydrazine Hydrochloride. Retrieved from [Link]
- International Journal of Chemical and Pharmaceutical Analysis. (2014). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC.
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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Stability issues of 2,6-Dichlorophenylhydrazine hydrochloride in solution
Welcome to the technical support center for 2,6-Dichlorophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound, like many hydrazine derivatives, is susceptible to degradation in solution, primarily through oxidation and, to a lesser extent, hydrolysis. The stability of your solutions is paramount for obtaining reliable and reproducible experimental results. Factors such as the choice of solvent, pH, exposure to air and light, and the presence of metal ions can significantly impact its degradation rate.
This guide will walk you through common stability issues, provide troubleshooting strategies, and offer protocols to assess and manage the stability of your this compound solutions.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I prepared a fresh solution of this compound, and it has developed a yellow or brown tint. Is my solution still usable?
Answer:
A color change, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation. Phenylhydrazines are known to be sensitive to air oxidation.[1][2][3] This process can be accelerated by factors such as exposure to light and the presence of trace metal ions.
Immediate Actions:
-
Assess the Extent of Degradation: The intensity of the color change can be an initial qualitative indicator of the degree of degradation. For quantitative applications, it is highly recommended to verify the concentration and purity of your solution using an analytical technique like HPLC-UV.[4][5]
-
Consider Your Application: For non-critical applications where a slight decrease in concentration is tolerable, the solution might still be usable. However, for sensitive assays or quantitative studies, it is best to discard the discolored solution and prepare a fresh one.
Preventative Measures:
-
Use High-Purity Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: When preparing and handling solutions, work under a blanket of inert gas.
-
Use Amber Glassware: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.
-
Add a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.[1]
Question 2: My experimental results are inconsistent, and I suspect my stock solution of this compound is degrading over time. How can I confirm this and what should I do?
Answer:
Inconsistent results are a classic sign of analyte instability. To confirm if your stock solution is the source of the problem, a systematic stability study is recommended.
Troubleshooting Steps:
-
Perform a Time-Course Analysis: Analyze your stock solution by HPLC-UV or a similar quantitative method at regular intervals (e.g., 0, 24, 48, and 72 hours) after preparation. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.
-
Evaluate Storage Conditions: Assess how you are storing your stock solution. Is it protected from light? Is it stored at an appropriate temperature? Is the container tightly sealed?
Recommended Storage Practices:
-
Solvent Selection: While solubility data is limited, methanol and water are commonly used solvents.[5] For aqueous solutions, use buffered solutions to maintain a stable pH.
-
Temperature: Store stock solutions at low temperatures (2-8 °C or -20 °C) to slow down the degradation rate.
-
pH Control: The stability of hydrazine derivatives can be pH-dependent. It is advisable to buffer aqueous solutions.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air each time the stock is used.
Question 3: I am using this compound in a reaction, and the yield is lower than expected. Could this be a stability issue?
Answer:
Yes, poor reaction yield can be a direct consequence of using a degraded solution of this compound. If the concentration of the active reactant is lower than assumed, the stoichiometry of your reaction will be incorrect, leading to reduced product formation.
Causality and Solutions:
-
Verify Reactant Concentration: Before starting your reaction, confirm the concentration of your this compound solution, especially if it was not freshly prepared.
-
Consider Incompatibilities: Be aware of the incompatibility of this compound with strong bases and oxidizing agents.[6] Ensure that your reaction conditions and other reagents are compatible.
-
Reaction Environment: If your reaction is sensitive to oxygen, perform it under an inert atmosphere. The oxidation of phenylhydrazines can be initiated by various species and may compete with your desired reaction pathway.[1][7][8]
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway is oxidation, which is a complex, often autocatalytic process involving superoxide radicals.[1][3] This can lead to the formation of various byproducts, including the corresponding diazonium salt.[1][8] Hydrolysis is another potential degradation route, especially at extreme pH values.
Q3: How should I store the solid this compound powder?
The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storing it under an inert gas due to its sensitivity to air and moisture.
Q4: Are there any specific analytical methods to monitor the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for stability testing.[4][5][9] This technique allows for the separation and quantification of the parent compound from its potential degradation products. Spectrophotometric methods can also be employed to monitor for the appearance of chromophoric degradation products.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Preparing a Stock Solution
-
Solvent Preparation: Use HPLC-grade solvents. If preparing an aqueous solution, use a suitable buffer (e.g., phosphate or acetate buffer) and degas the solvent by sparging with an inert gas for at least 15 minutes.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry container, preferably in an environment with controlled humidity.
-
Dissolution: Add the solvent to the solid and dissolve completely. Gentle sonication can be used to aid dissolution.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with an inert gas before sealing the vial. Store at the recommended temperature (2-8 °C or -20 °C).
Protocol 2: A General Stability-Indicating HPLC Method
This is a general method and may require optimization for your specific instrumentation and application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Table 1: Summary of Stability Factors for this compound in Solution
| Factor | Influence on Stability | Recommendations |
| Oxygen | High | Degas solvents; work under an inert atmosphere. |
| Light | Moderate to High | Use amber glassware or protect from light. |
| Temperature | Moderate | Store solutions at low temperatures (2-8 °C or -20 °C). |
| pH | Moderate | Use buffered solutions for aqueous preparations. |
| Metal Ions | Moderate | Use high-purity water and consider a chelating agent. |
| Strong Bases | High | Avoid contact with strong bases.[6] |
| Oxidizing Agents | High | Avoid contact with oxidizing agents.[6] |
V. Visualizing Degradation and Workflow
Diagram 1: Conceptual Degradation Pathway
Caption: Conceptual pathways for the degradation of 2,6-Dichlorophenylhydrazine HCl.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for a time-course stability study of 2,6-Dichlorophenylhydrazine HCl.
VI. References
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
-
Jung, H., Ma, A., Abbas, S. A., Kim, H. Y., Choe, H. R., & Jo, S. Y. (2021). A new synthetic approach to cobalt oxides: Designed phase transformation for electrochemical water splitting. Chemical Engineering Journal, 415, 127958.
-
Cohen, G., & Hochstein, P. (1964). Generation of hydrogen peroxide in erythrocytes by hemolytic agents. Biochemistry, 3, 895-900.
-
U.S. Patent No. 6,852,890 B1. (2005). Process for the preparation of phenylhydrazines.
-
Sung, Y. M., Gayam, S. R., & Wu, S. P. (2013). The oxidation of phenylhydrazine by tyrosinase. Applied Biochemistry and Biotechnology, 169(8), 2420–2429.
-
Cauquis, G., & Genies, M. (1968). The oxidation of phenylhydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1920-1923.
-
Kushwaha, S., & Singh, P. P. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect, 10(1), e202404018.
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]
-
Sudan Chemical. (n.d.). Phenyl Hydrazine for Synthesis. [Link]
-
U.S. Patent No. US20200102277A1. (2020). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
Dalton Transactions. (2004). Ruthenium complexes of substituted hydrazine: new solution- and solid-state binding modes. [Link]
-
ResearchGate. (2021). Phenylhydrazine derivatives. [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. [Link]
-
PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. [Link]
-
U.S. Patent No. 2,701,815 A. (1955). Stabilized phenyl-hydrazine.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Chinese Patent No. CN102531953A. (2012). Preparation process for phenylhydrazine hydrochloride.
-
PubMed. (2002). Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis. [Link]
-
Journal of Food and Drug Analysis. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. [Link]
-
Chinese Patent No. CN103910650A. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Open Journal of Organic Polymer Materials. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
-
ResearchGate. (2020). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]
-
SmartChem. (n.d.). (2,6-Dichlorophenyl)hydrazine Hydrochloride. [Link]
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- 7. The oxidation of phenylhydrazine by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Prevent Isomer Formation During Derivatization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of chemical derivatization and, most importantly, to control and prevent the formation of unwanted isomers. Isomer formation is a critical challenge in analytical chemistry, as it can lead to complex chromatograms, inaccurate quantification, and misinterpretation of results. This resource is designed to provide you with the foundational knowledge and practical protocols to ensure the specificity and reliability of your derivatization procedures.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding isomer formation during derivatization.
Q1: What are the most common types of isomers formed during derivatization?
A: Several types of isomers can be formed, depending on the analyte's structure and the derivatization chemistry employed. The most prevalent are:
-
Diastereomers: In chiral analysis, the goal is to form diastereomers from enantiomers by reacting them with a chiral derivatizing agent (CDA).[1] However, if the CDA is not enantiomerically pure or if the reaction conditions induce racemization of the analyte or the CDA, an inaccurate ratio of diastereomers will be produced, leading to incorrect quantification of the enantiomers.
-
Positional Isomers: For multifunctional compounds, the derivatizing agent may react at different sites, creating positional isomers. For example, in a molecule with multiple hydroxyl groups, silylation might occur at different positions, leading to a mixture of derivatives.
-
Geometric Isomers (E/Z Isomers): Analytes containing carbon-carbon double bonds can sometimes undergo isomerization from the more stable trans (E) form to the cis (Z) form, or vice-versa, under the influence of heat or catalysts used in the derivatization reaction.
Q2: How do reaction conditions influence isomer formation?
A: Reaction conditions are paramount in controlling the outcome of a derivatization reaction. Key factors include:
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of less stable isomers or can promote racemization.[2] Conversely, some reactions require elevated temperatures for completion.
-
Time: Longer reaction times can allow a reaction under kinetic control to equilibrate to the thermodynamically more stable product, which may be an undesired isomer.[3]
-
pH: The pH of the reaction medium can influence the reactivity of functional groups and the stability of the analyte and the derivatizing agent. For example, some chiral derivatization reactions are performed under alkaline conditions.[4]
-
Catalysts: Catalysts can enhance reaction rates but may also promote side reactions or isomerization if not chosen carefully.[5]
Q3: What is the difference between kinetic and thermodynamic control in derivatization?
A: Understanding the principles of kinetic versus thermodynamic control is crucial for preventing isomer formation.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[3] This product is formed via the reaction pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major product.[3]
By carefully selecting reaction conditions, you can favor the formation of the desired isomer. For instance, if the desired derivative is the kinetic product, using a lower temperature and shorter reaction time is advisable.
Troubleshooting Guides
This section provides systematic approaches to address specific issues related to isomer formation during your experiments.
Troubleshooting Scenario 1: Unexpected Peaks in Your Chromatogram After Derivatization
Problem: You observe more peaks in your chromatogram than expected for your target analyte after derivatization.
Possible Causes and Solutions:
-
Incomplete Derivatization: Not all molecules of your analyte have been fully derivatized, resulting in a mixture of the parent compound and one or more partially derivatized species.
-
How to Diagnose: Look for peaks corresponding to the underivatized analyte or partially derivatized intermediates. Mass spectrometry can be invaluable here to identify the molecular weights of the unexpected peaks.
-
Solutions:
-
Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent.[6]
-
Optimize Reaction Conditions: Increase the reaction temperature or time to drive the reaction to completion. However, be mindful that excessive heat or time can promote isomer formation.
-
Use a Catalyst: For sterically hindered or less reactive functional groups, a catalyst can significantly improve the reaction rate. For example, trimethylchlorosilane (TMCS) is often used as a catalyst in silylation reactions.[7]
-
-
-
Formation of Isomers: As discussed in the FAQs, you may be forming positional or geometric isomers.
-
How to Diagnose: Isomers will have the same mass-to-charge ratio in MS but different retention times in chromatography. Tandem MS (MS/MS) may show subtle differences in fragmentation patterns.
-
Solutions:
-
Control Reaction Temperature and Time: To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times are needed.[3]
-
Reagent Selection: Choose a derivatizing agent with higher selectivity for the target functional group. For multifunctional molecules, a multi-step derivatization approach with protecting groups may be necessary.[8]
-
-
-
Formation of Reagent-Related By-products: The derivatization reagent itself can degrade or react to form by-products that appear in the chromatogram. For example, acylation with anhydrides can produce acidic by-products that can cause tailing peaks and damage the GC column.[9][10]
-
How to Diagnose: Run a blank derivatization (reagents and solvent only) to identify peaks originating from the reagents.
-
Solutions:
-
By-product Removal: For reactions that produce acidic by-products, a work-up step, such as evaporation and reconstitution in a clean solvent, is often necessary.[9]
-
Alternative Reagents: Consider using a derivatizing agent that produces more volatile or inert by-products. For instance, N-methyl-bis(trifluoroacetamide) (MBTFA) is an acylation reagent that does not produce acidic by-products.[10]
-
-
Troubleshooting Scenario 2: Inaccurate Quantification of Enantiomers in Chiral Analysis
Problem: You suspect racemization is occurring during your chiral derivatization, leading to inaccurate determination of the enantiomeric ratio.
Possible Causes and Solutions:
-
Racemization of the Analyte or Chiral Derivatizing Agent (CDA): The reaction conditions may be too harsh, causing the chiral center of your analyte or the CDA to epimerize.
-
How to Diagnose: Derivatize a pure enantiomeric standard of your analyte. The appearance of a peak for the other diastereomer is a clear indication of racemization.
-
Solutions:
-
Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. For example, some protocols for chiral amino acid analysis recommend specific incubation times and temperatures to avoid racemization.[2]
-
Choice of Base/Catalyst: If a base or catalyst is used, consider a milder alternative that is less likely to promote racemization.
-
-
-
Impure Chiral Derivatizing Agent: The CDA itself may not be 100% enantiomerically pure, leading to the formation of both diastereomers even from a pure enantiomer of the analyte.
-
How to Diagnose: Analyze the CDA itself using a chiral chromatography method to determine its enantiomeric purity.
-
Solutions:
-
Source High-Purity Reagents: Purchase CDAs from reputable suppliers who provide a certificate of analysis with enantiomeric purity data.
-
-
Experimental Protocols for Minimizing Isomer Formation
Here are detailed, step-by-step methodologies for common derivatization techniques, with a focus on preventing isomer formation.
Protocol 1: Silylation of a Multifunctional Analyte (e.g., a Steroid)
This protocol for trimethylsilylation is designed to minimize the formation of positional isomers and by-products.
Materials:
-
Analyte standard or sample extract, dried completely.
-
Silylating reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) (e.g., 99:1 v/v). MSTFA is a strong silylating agent, and TMCS acts as a catalyst.
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen stream for evaporation.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent and can lead to incomplete derivatization.[10] If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of the MSTFA/TMCS mixture.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity and steric hindrance of the functional groups. For sterically hindered hydroxyl groups, a higher temperature and longer reaction time may be necessary.
-
Cooling and Analysis: After the reaction is complete, cool the vial to room temperature before opening. The sample is now ready for GC-MS analysis.
| Parameter | Recommendation | Rationale |
| Reagent | MSTFA with 1% TMCS | MSTFA is a strong silylating agent, and TMCS catalyzes the reaction, especially for hindered groups. |
| Solvent | Anhydrous Pyridine | A good solvent for many analytes and acts as an acid scavenger. Must be anhydrous to prevent reagent hydrolysis. |
| Temperature | 60-80°C | Balances reaction rate with the risk of thermal degradation or isomerization. Start at the lower end and optimize. |
| Time | 30-60 minutes | Sufficient for most reactions to go to completion. Monitor for completeness to avoid unnecessarily long reaction times. |
Protocol 2: Chiral Derivatization of Amino Acids with Marfey's Reagent (FDAA) to Prevent Racemization
This protocol is optimized for the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) for HPLC analysis, minimizing the risk of racemization.[1]
Materials:
-
Amino acid standard or sample hydrolysate.
-
1% (w/v) solution of FDAA in acetone.
-
1 M sodium bicarbonate solution.
-
2 M hydrochloric acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.
-
Derivatization: Add 200 µL of the 1% FDAA solution in acetone to the sample.
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour. A lower temperature is used to minimize the risk of racemization.
-
Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Sample Dilution and Analysis: Dilute the sample with the mobile phase (e.g., a mixture of acetonitrile and water) to a suitable concentration for HPLC analysis.
| Parameter | Recommendation | Rationale |
| Reagent | Marfey's Reagent (FDAA) | A widely used and effective chiral derivatizing agent for amino acids.[1] |
| Base | 1 M Sodium Bicarbonate | Provides the necessary alkaline conditions for the reaction without being overly harsh. |
| Temperature | 40°C | A mild temperature that promotes the reaction while minimizing the risk of racemization.[2] |
| Time | 1 hour | Typically sufficient for complete derivatization of most amino acids with FDAA. |
Conclusion
The successful derivatization of analytes without the formation of unwanted isomers is a cornerstone of accurate and reliable chemical analysis. By understanding the fundamental principles of reaction mechanisms, including kinetic and thermodynamic control, and by meticulously optimizing reaction conditions, researchers can significantly improve the quality of their data. This guide provides a starting point for troubleshooting common issues and offers robust protocols for key derivatization techniques. Remember that for every unique analytical challenge, a degree of method development and optimization will be necessary. We encourage you to use this guide as a resource to build upon your expertise and to approach your derivatization challenges with confidence.
References
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- Knapp, D. R. (1979).
-
Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]
-
Gelest. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]
- Gstöttner, C., et al. (2019). Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry, 91(11), 7346-7353.
-
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023). Metabolites, 13(1), 103.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 117-130). Springer.
-
Derivatization study of selected steroid compounds. (2016). Theses. Retrieved from [Link]
-
Optimization of the derivatization reaction using an eight-point... (n.d.). ResearchGate. Retrieved from [Link]
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (2008).
-
Shimadzu UK. (n.d.). Get your GC-MS troubleshooting guide now! Separation Science. Retrieved from [Link]
- Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(10), 2731-2740.
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
- Brooks, C. J., & Gaskell, S. J. (1977). Selective reactions in the analysis and characterization of steroids by gas chromatography-mass spectrometry.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Optimization of the derivatization reaction using an eight-point... (n.d.). ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
-
Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Retrieved from [Link]
- Zaikin, V. G., & Halket, J. M. (2005). Review: Derivatization in Mass spectrometry-6. Formation of Mixed Derivatives of Polyfunctional Compounds. European Journal of Mass Spectrometry, 11(6), 611-636.
- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). Molecules, 27(23), 8133.
-
Ashenhurst, J. (2025, February 28). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). Molecules, 27(23), 8133.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012).
-
Knapp, D. R. (n.d.). Handbook of Analytical Derivatization Reactions. Wiley-VCH. Retrieved from [Link]
- A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. (2024). International Journal of Molecular Sciences, 25(15), 8031.
- Derivatization reactions and reagents for gas chromatography analysis. (2012).
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Derivatization in GC. (n.d.). Retrieved from [Link]
-
Knapp, D. R. (n.d.). Handbook of Analytical Derivatization Reactions. Wiley. Retrieved from [Link]
- Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5).
- A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). Journal of Chemical Ecology, 48(5-6), 554-568.
- Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. (2004). Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1147-1174.
- Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. (2024). Plants, 13(21), 2969.
-
MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube. Retrieved from [Link]
- Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. (2023). Molecules, 28(13), 5133.
- Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. (2018).
- Selective Derivatization Reagents for the Determination of Oxidative Stress Biomarkers by Liquid Chromatography? Mass Spectrometry. (2004).
-
Knapp, D. R. (1980). Handbook of Analytical Derivatization Reactions. Semantic Scholar. Retrieved from [Link]
-
TA Instruments. (2015, July 31). Practical Aspects of Kinetics Determination by Thermal Analysis. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: derivatization in mass spectrometry-6. Formation of mixed derivatives of polyfunctional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Purification challenges of 2,6-Dichlorophenylhydrazine hydrochloride reaction products
Welcome to the dedicated support center for resolving purification challenges associated with 2,6-Dichlorophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this critical reagent.
I. Understanding the Molecule and Its Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The most common synthetic route involves a two-step process: the diazotization of 2,6-dichloroaniline followed by the reduction of the resulting diazonium salt.
The inherent reactivity of the intermediates and the potential for side reactions can lead to a range of impurities, making purification a critical and often challenging step.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the specific reaction conditions. However, some of the most common impurities include:
-
Unreacted 2,6-dichloroaniline: Incomplete diazotization can lead to the carryover of the starting material.
-
Positional isomers: If the starting 2,6-dichloroaniline is not pure, other isomers like 2,4- or 3,4-dichlorophenylhydrazine hydrochloride may be present.[3][4]
-
Oxidation products: Hydrazines are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.
-
Side-reaction products from diazotization: Decomposition of the diazonium salt can lead to the formation of 2,6-dichlorophenol and other byproducts.[5]
-
Residual reducing agents and their byproducts: Depending on the reducing agent used (e.g., tin salts), their removal can be a challenge.
Q2: My crude product is highly colored (pinkish or yellowish). What is the likely cause and how can I decolorize it?
A2: A pinkish or yellowish hue in the crude product is a common observation and is often attributed to the formation of trace amounts of azo compounds or other chromophoric impurities during the diazotization or reduction steps.[6] Decolorization can typically be achieved during recrystallization by treating the hot solution with activated charcoal. A short boiling time with charcoal, followed by hot filtration, is usually effective.[6]
Q3: What are the best analytical techniques to assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for assessing the purity of this compound and quantifying impurities.[3][7][8] Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and purification efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): For the identification of unknown impurities by determining their molecular weight.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common purification challenges.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete precipitation of the hydrochloride salt. 2. Product loss during recrystallization. 3. Decomposition of the diazonium intermediate.[5] | 1. Ensure the final solution is sufficiently acidic and cooled to a low temperature (0-5 °C) to maximize precipitation.[6] 2. Optimize the recrystallization solvent system to ensure high recovery. Avoid using a single solvent in which the product is highly soluble even at low temperatures. 3. Maintain strict temperature control (0-5 °C) during the diazotization step to prevent decomposition of the unstable diazonium salt.[9] |
| Product Fails to Crystallize | 1. Presence of significant impurities that inhibit crystallization. 2. Inappropriate choice of recrystallization solvent. | 1. Attempt a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization. 2. Perform a systematic solvent screen to identify a suitable solvent or solvent mixture. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. |
| Oily Product Obtained After Recrystallization | 1. The boiling point of the solvent is too low, leading to rapid cooling and precipitation. 2. The product is "oiling out" due to supersaturation or the presence of impurities. | 1. Choose a solvent with a higher boiling point to allow for slower cooling and more controlled crystal growth. 2. Try using a more dilute solution during recrystallization. If the problem persists, consider using a solvent pair, where the product is soluble in one solvent and insoluble in the other. |
| Persistent Impurities Detected by HPLC | 1. Co-crystallization of the impurity with the product. 2. The impurity has very similar solubility properties to the product. | 1. If the impurity is a positional isomer, multiple recrystallizations may be necessary.[3] 2. Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. |
IV. Experimental Protocols
A. Recrystallization of this compound
Principle: This protocol is based on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a good starting point. The hydrochloride salt generally has good solubility in hot alcohol and lower solubility upon the addition of water and cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water to the filtrate until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
B. Acid-Base Extraction for Removal of Neutral Impurities
Principle: This technique separates the basic 2,6-Dichlorophenylhydrazine from neutral impurities by partitioning them between an acidic aqueous phase and an organic solvent.
Materials:
-
Crude this compound
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Hydrochloric acid (concentrated)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in water.
-
Basification: In a separatory funnel, carefully add aqueous sodium hydroxide to the solution to deprotonate the hydrazine hydrochloride and liberate the free base. The free base will likely be an oil or a solid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times. The free base will move into the organic layer, while any acidic or highly polar impurities will remain in the aqueous layer.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Precipitation of Hydrochloride: Filter off the drying agent and bubble dry HCl gas through the organic solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether) to precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and dry it appropriately.
V. Data Summary Tables
| Solvent | Boiling Point (°C) | Polarity | Comments on Suitability for Recrystallization |
| Water | 100 | High | Good for dissolving the hydrochloride salt, but may require a co-solvent like ethanol for the free base.[10] |
| Ethanol | 78 | High | Often a good choice, especially in combination with water.[10] |
| Isopropanol | 82 | Medium-High | A common and effective solvent for recrystallizing hydrochloride salts. |
| Acetonitrile | 82 | Medium-High | Can be a good choice, but its volatility might lead to rapid crystallization. |
| Toluene | 111 | Low | Generally not suitable for the hydrochloride salt due to low polarity, but might be useful for the free base. |
| n-Hexane | 69 | Low | Can be used as an anti-solvent in a solvent pair system.[10][11] |
Table 1: Common solvents and their potential application in the purification of this compound.
VI. Concluding Remarks
The successful purification of this compound is a crucial step in many synthetic endeavors. By understanding the potential impurities and employing systematic troubleshooting and purification strategies, researchers can consistently obtain high-purity material. This guide provides a comprehensive framework for addressing common challenges, but it is important to remember that each reaction is unique, and some level of optimization will always be necessary.
VII. References
-
Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.
-
Process for the preparation of substituted phenylhydrazines. Google Patents.
-
Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.
-
Phenylhydrazine. Organic Syntheses Procedure.
-
Process for the preparation of substituted phenyl hydrazines. Google Patents.
-
Application of 2,6-Dichloroaniline in Azo Dye Manufacturing: Detailed Application Notes and Protocols. Benchchem.
-
2,4-Dichlorophenylhydrazine hydrochloride synthesis. ChemicalBook.
-
Can anybody help with the following problem regarding formation of the Diazonium salt? ResearchGate.
-
Preparation of phenylhydrazine. PrepChem.com.
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
-
Technical Support Center: Synthesis of 2,6-Dichloroaniline. Benchchem.
-
(2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem.
-
Synthesis routes of 2-Chloro-6-hydrazinopyridine. Benchchem.
-
Recrystallization with two solvents. Reddit.
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure.
-
Common Solvents for Crystallization.
-
This compound, 98+%. Thermo Fisher Scientific.
-
2,6-Dichlorophenylhydrazine 98 50709-36-9. Sigma-Aldrich.
-
2,6-Dichlorophenylhydrazine 98 50709-36-9. Sigma-Aldrich.
-
Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem.
-
(PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate.
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Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
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(2,6-DICHLOROPHENYL)HYDRAZINE. Matrix Fine Chemicals.
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Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents. Benchchem.
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3,4-Dichlorophenylhydrazine hydrochloride technical grade, 90%. Sigma-Aldrich.
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2,4-Dichlorophenylhydrazine 98 5446-18-4. Sigma-Aldrich.
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2,6-Dichlorophenylhydrazine 98 50709-36-9. Sigma-Aldrich.
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
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(2,6-Dichlorophenyl)hydrazine Hydrochloride. SmartChem.
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Technical Support Center: Overcoming Low Reactivity with Sterically Hindered Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges of working with sterically hindered ketones. This guide is designed to provide you, our fellow scientists, with practical, field-proven insights and troubleshooting strategies to enhance the success of your synthetic endeavors. As Senior Application Scientists, we understand that unreactive ketones can be a significant bottleneck in multi-step syntheses. This resource is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the common conceptual hurdles encountered when dealing with sterically hindered ketones.
Q1: Why do sterically hindered ketones exhibit such low reactivity?
The low reactivity of sterically hindered ketones stems from a combination of electronic and steric factors. The bulky substituents surrounding the carbonyl group physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon. This steric hindrance raises the activation energy of the reaction, slowing it down or preventing it from occurring altogether. Furthermore, in the case of Grignard and organolithium reagents, these bulky groups can promote side reactions such as enolization, where the organometallic reagent acts as a base to abstract an α-proton, or reduction of the carbonyl group.[1][2]
Q2: What are the primary competing side reactions I should be aware of?
When using strong bases and nucleophiles like Grignard or organolithium reagents, two major side reactions compete with the desired nucleophilic addition:
-
Enolization: The organometallic reagent abstracts a proton from the α-carbon of the ketone, forming an enolate. Upon aqueous workup, this enolate is simply protonated back to the starting ketone, leading to low conversion.[1][3]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can be transferred to the carbonyl carbon via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol.[2][3] Organolithium reagents are generally less prone to this side reaction.[4]
Q3: Are there general strategies to enhance the reactivity of my sterically hindered ketone?
Absolutely. A multi-faceted approach is often the most successful. Key strategies include:
-
Modifying the Nucleophile: Switching to more reactive or less basic organometallic reagents can favor nucleophilic addition.
-
Employing Additives: Certain additives can activate the ketone or modify the reactivity of the nucleophile to suppress side reactions.
-
Optimizing Reaction Conditions: Adjusting temperature, solvent, and the mode of addition can significantly influence the reaction outcome.
-
Alternative Reaction Pathways: In some cases, it may be more efficient to choose a different synthetic route or a named reaction specifically suited for hindered systems.
Troubleshooting Guides: A-Q&A Approach to Common Experimental Failures
This section provides structured troubleshooting advice for specific experimental scenarios.
Scenario 1: My Grignard reaction with a hindered ketone is failing or giving very low yields.
Issue: You are attempting a Grignard reaction with a sterically demanding ketone, and you are observing no reaction, low conversion, or a mixture of undesired byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Grignard reactions with hindered ketones.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Grignard Reagent Activity: Ensure your Grignard reagent is active and at the expected concentration. Titration is highly recommended.
-
Anhydrous Conditions: Sterically hindered ketones are prone to enolization, which is exacerbated by any protic sources. Ensure your glassware is flame-dried and your solvents are rigorously anhydrous.
-
-
Increase Reaction Temperature: To overcome the high activation energy due to steric hindrance, increasing the reaction temperature can be effective.[1] Consider refluxing in a higher-boiling solvent like THF.
-
Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Switching from diethyl ether to a more polar solvent like THF can enhance the nucleophilicity of the Grignard reagent by better solvating the magnesium ion.[1]
-
Employ Additives:
-
Cerium(III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ (Luche reaction) generates an organocerium species in situ. This reagent is more oxophilic and less basic than the corresponding Grignard reagent, which significantly favors 1,2-addition over enolization.[1][3][5][6]
-
Lithium Chloride (LiCl): LiCl can break up the dimeric aggregates of Grignard reagents, leading to more reactive monomeric species.[1]
-
-
Switch to a More Reactive Nucleophile:
-
Organolithium Reagents: These are generally more reactive and less basic than Grignard reagents, which can lead to a greater preference for the desired nucleophilic addition.[1][4][7]
-
Organocerium Reagents: As mentioned, these can be generated from organolithiums as well and are highly effective for additions to enolizable ketones.[5][8]
-
-
Consider Barbier-Type Conditions: In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the ketone.[9] This can sometimes lead to higher yields by minimizing side reactions of the pre-formed organometallic reagent.[1]
Scenario 2: My Wittig reaction with a hindered ketone is not working.
Issue: You are attempting to form an alkene from a sterically hindered ketone using a Wittig reagent, but the reaction is slow and gives poor yields.
Troubleshooting and Alternatives:
Understanding the Limitation: The Wittig reaction can be problematic with sterically hindered ketones, especially when using stabilized ylides.[10][11][12] The initial step of the reaction, the formation of the betaine intermediate, is often the rate-determining step and is significantly slowed by steric hindrance.[12]
Potential Solutions:
-
Use a More Reactive Ylide: Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more reactive and can sometimes convert even highly hindered ketones like camphor to their corresponding alkenes.[10][11][13]
-
Horner-Wadsworth-Emmons (HWE) Reaction: For reactions with stabilized ylides that are failing, the HWE reaction is the preferred alternative.[10][11] The use of phosphonate esters in the HWE reaction provides a more nucleophilic carbanion, which is often more effective with hindered ketones.
Comparative Summary of Olefination Methods for Hindered Ketones
| Method | Reagent | Reactivity with Hindered Ketones | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Poor to moderate, especially with stabilized ylides.[10][12] | Wide functional group tolerance.[11] | Low reactivity with hindered ketones, formation of triphenylphosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Good | More reactive than stabilized Wittig reagents, water-soluble phosphate byproduct is easily removed. | The phosphonate reagent itself can be sterically demanding. |
| Peterson Olefination | α-silyl carbanion | Good | Can be controlled to yield either the E or Z alkene. | Requires strong base and can be sensitive to steric hindrance. |
Scenario 3: I need to perform a reaction that is highly sensitive to the basicity of the nucleophile.
Issue: You are working with a substrate that is prone to decomposition or side reactions in the presence of strongly basic reagents like Grignard or organolithium reagents.
Recommended Alternative: The Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is an excellent choice for coupling vinyl or aryl halides with aldehydes and ketones under non-basic conditions.[14][15][16]
Key Features of the NHK Reaction:
-
Low Basicity: The organochromium reagents generated in situ are significantly less basic than Grignard or organolithium reagents, allowing for excellent functional group tolerance.[17]
-
High Chemoselectivity: The reaction is highly selective for aldehydes over ketones, and tolerates a wide range of functional groups including esters, amides, and nitriles.[14][15]
-
Catalytic System: The reaction is catalyzed by a nickel(II) salt, with chromium(II) chloride acting as the stoichiometric reductant.[14]
Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi (NHK) reaction.
Experimental Protocols
Protocol 1: Cerium(III) Chloride Mediated Grignard Addition to a Hindered Ketone
This protocol describes the use of anhydrous cerium(III) chloride to promote the 1,2-addition of a Grignard reagent to a sterically hindered ketone, suppressing enolization.[1][3][6]
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Sterically hindered ketone
-
Grignard reagent solution (e.g., in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of CeCl₃ Slurry: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF to create a slurry and stir vigorously for 2 hours at room temperature.
-
Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the cold CeCl₃ slurry. Stir for 30 minutes.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Advanced Strategies
Ultrasound-Promoted Reactions: For particularly stubborn reactions, the use of ultrasound can provide the necessary energy to overcome the activation barrier. Sonication can lead to significant rate enhancements in various reactions, including reductions and metal-mediated additions.[18][19][20] The physical effects of acoustic cavitation can disrupt intermolecular forces and enhance mass transport, promoting reactivity at the molecular level.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Wittig reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
20.4: The Wittig reaction - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Organolithium reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Ultrasound promoted asymmetric transfer hydrogenation of ketones using Ru(II)arene/amino alcohol catalyst system - PubMed. (2008). Retrieved from [Link]
-
OrganoLithium Reagents - All 'Bout Chemistry. (2016). Retrieved from [Link]
-
Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Organolithium reagent. (n.d.). Retrieved from [Link]
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Reduction of ketones to alcohols using a decaborane/pyrrolidine/cerium(III) chloride system in methanol - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Grignard reagents/cerium(III) chloride - ResearchGate. (n.d.). Retrieved from [Link]
-
A. Organolithium Reagents - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Nozaki–Hiyama–Kishi reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Corey–Fuchs reaction - Grokipedia. (n.d.). Retrieved from [Link]
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The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
cerium(III) chloride heptahydrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION - Chemistry | Illinois. (2002). Retrieved from [Link]
-
A practical catalytic asymmetric addition of alkyl groups to ketones - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved from [Link]
-
A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - NIH. (2018). Retrieved from [Link]
-
Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. (n.d.). Retrieved from [Link]
-
Barbier reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism. (n.d.). Retrieved from [Link]
-
Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones - ACS Publications. (2025). Retrieved from [Link]
-
What's a good reducing agent for a sterically hindered ketone? : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]
-
Reversible Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
(PDF) Ketone α-alkylation at the more-hindered site - ResearchGate. (n.d.). Retrieved from [Link]
-
Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Publishing. (2024). Retrieved from [Link]
-
Why would in this case, Grignard selectively reacts with ester over ketone? - Reddit. (2022). Retrieved from [Link]
-
Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. (2024). Retrieved from [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC - NIH. (n.d.). Retrieved from [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]
-
Forcing and controlling chemical reactions with ultrasound - PubMed. (2007). Retrieved from [Link]
-
Intensification of biokinetics of enzymes using ultrasound-assisted methods: a critical review. (2021). Retrieved from [Link]
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Managing the hygroscopic nature of 2,6-Dichlorophenylhydrazine hydrochloride
Technical Support Center: 2,6-Dichlorophenylhydrazine Hydrochloride
Welcome to the dedicated technical support guide for this compound (CAS No: 50709-36-9). This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section provides quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What does "hygroscopic" mean in the context of this compound?
A hygroscopic material is one that readily attracts and absorbs moisture from the surrounding atmosphere.[1] For this compound, which is typically a fine powder[2], this means that exposure to ambient air can lead to water absorption. This is particularly problematic for powdered samples due to their large surface area, which makes them highly susceptible to environmental humidity.[]
Q2: Why is managing moisture exposure so critical for this specific compound?
Moisture absorption can significantly compromise your experiments in several ways:
-
Inaccurate Weighing: The absorbed water adds weight, leading to errors in molar calculations and stoichiometry. This can directly impact reaction yields and kinetics.
-
Chemical Degradation: Hydrazine derivatives can be sensitive to hydrolysis or oxidation, and the presence of water can degrade the compound, leading to the formation of impurities.[4][5] The stability of hydrazine solutions can be affected by factors including the presence of air and water.[6]
-
Physical Alteration: The powder can clump or cake, making it difficult to handle, weigh, and dissolve uniformly.[7] In severe cases, some hygroscopic materials can absorb so much water that they dissolve into a puddle, a phenomenon known as deliquescence.[1]
Q3: What are the ideal storage conditions for this compound?
To maintain the compound's integrity, it should be stored in a tightly sealed container to prevent moisture ingress.[7][8] For optimal protection, store this container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or in a controlled low-humidity environment.[1][9] For highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[10][11] Always store in a cool, dry place away from direct sunlight and heat sources.[7][12]
Q4: I don't have a glove box. Can I still handle this compound effectively?
Yes, with care. While a glove box offers the best protection[9][10], you can manage without one by minimizing the compound's exposure to ambient air. Work quickly when weighing and handling the material.[7] Ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold powder. Open the container, retrieve the required amount as swiftly as possible, and then immediately and tightly reseal the container.[7]
Q5: What are the immediate visual signs that my compound may have absorbed moisture?
The most common sign is a change in the physical appearance of the powder. Instead of being a fine, free-flowing solid, a moisture-contaminated sample will appear clumpy, caked, or may even look damp.[7][13] If you observe such changes, it is a strong indicator of water uptake.
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides in-depth solutions for problems that may arise from improper handling of this compound.
Q6: My powder has already formed clumps. Is it still usable?
If the compound has clumped, it has absorbed moisture. While you can try to break up the clumps with a clean, dry spatula, be aware that this does not remove the water and the material's original properties may not be fully restored.[7] Using clumped material will lead to inaccurate weighing. For best results, it is strongly recommended to either dry the material before use (see Q7) or use a fresh, uncontaminated batch.
Q7: I suspect my compound is "wet." How can I dry it before use?
You can dry the compound, but it must be done carefully to avoid thermal decomposition.[7] The reported melting point is 225 °C with decomposition.[2]
-
Recommended Method (Vacuum Drying): Place the clumped powder in a suitable container (e.g., a watch glass or a flask) and dry it in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours.[14][15] Drying under vacuum is preferable as it allows for water removal at a lower temperature.
-
Procedure:
-
Weigh the container with the "wet" compound.
-
Place it in the vacuum oven under the specified conditions.
-
After several hours, remove the container and let it cool to room temperature inside a desiccator.[15]
-
Reweigh the container.
-
Repeat the drying and cooling steps until a constant weight is achieved, which indicates the reagent is sufficiently dry.[15]
-
Q8: My experimental results are inconsistent. Could moisture be the culprit?
Absolutely. Inconsistent results are a classic symptom of using a hygroscopic reagent with varying water content. If your reaction yields are fluctuating, or if you are seeing unexpected side products, the effective concentration of your this compound is likely changing between experiments due to moisture absorption. To confirm this, you can use a moisture analyzer or perform a Karl Fischer titration to quantify the water content.[][16]
Q9: How can I accurately weigh a small amount of this powder?
Accurate weighing requires a controlled environment and swift action.
-
Allow the sealed container to equilibrate to the ambient temperature of the weighing area before opening.
-
If possible, perform the weighing in a low-humidity environment, such as a glove box or a balance with a draft shield in a humidity-controlled room.[9]
-
Use a clean, dry spatula.
-
Open the container, quickly transfer an approximate amount to a pre-tared weighing vessel, and immediately reseal the main container.
-
Adjust to the final desired weight as quickly as possible. Do not leave the powder exposed on the balance for an extended period.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Operating Procedure for Handling
This protocol outlines the essential steps for handling this compound to maintain its integrity from storage to use.
-
Preparation: Before retrieving the compound, ensure your workspace is clean and dry. Prepare all necessary equipment (spatula, weighing paper/vessel, reaction vessel).
-
Equilibration: Remove the sealed container from its storage location (e.g., desiccator) and allow it to reach room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Dispensing: Briefly open the container in an area with minimal air currents. Using a clean, dry spatula, quickly remove the desired amount of powder.
-
Resealing: Immediately and securely close the primary container. Wipe any stray powder from the threads before sealing to ensure an airtight closure.
-
Storage: Promptly return the sealed container to the desiccator or appropriate storage location.
-
Usage: Add the weighed compound to your solvent or reaction mixture without delay.
Technical Data Summary
The following table summarizes key properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [2][17] |
| Molecular Weight | 213.49 g/mol | [2][17] |
| Appearance | Powder | [2] |
| Melting Point | 225 °C (decomposes) | [2] |
| Primary Hazards | Acute toxicity (Oral, Dermal, Inhalation), Skin & Eye Irritation | [2][18] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) | [2] |
Part 4: Visualization of Workflows
Visual aids can clarify complex procedures. The following diagrams illustrate the recommended handling protocol and a troubleshooting decision tree.
Caption: Troubleshooting logic for suspected moisture contamination.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from Asaclean. [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]
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Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from Vesta Nutra. [Link]
-
Omics International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from Omics Online. [Link]
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Tereshchenko, A. G., & Tereshchenko, O. G. (2016). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester. [Link]
- Peebles, P. D. V. (n.d.). Method for drying hygroscopic material and the product thereof.
-
Fisher Scientific. (2020, December 20). SAFETY DATA SHEET: this compound. Retrieved from Fisher Scientific. [Link]
-
Al-Mobarak, N. A., & Al-Sagheer, F. A. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Crystallography, 2024, 1-10. [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from JoVE. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Question and answer forum]. Retrieved from ResearchGate. [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]
-
Inchem.org. (1987). Hydrazine (EHC 68, 1987). Retrieved from Inchem.org. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from Chemistry LibreTexts. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from Indiana University. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines. Retrieved from ATSDR. [Link]
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from InterFocus. [Link]
-
SciSpace. (n.d.). The chemical and biochemical degradation of hydrazine. Retrieved from SciSpace. [Link]
-
PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from PubChem. [Link]
-
Chemsrc. (n.d.). Hydrazine,(2,6-dichlorophenyl)-. Retrieved from Chemsrc. [Link]
-
National Institutes of Health. (n.d.). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Retrieved from NIH. [Link]
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Preventing degradation of 2,6-Dichlorophenylhydrazine hydrochloride during storage
Welcome to the dedicated support center for 2,6-Dichlorophenylhydrazine hydrochloride (CAS 50709-36-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to prevent degradation, troubleshoot issues, and ensure the validity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My new bottle of this compound is a pale yellow powder. Is this normal?
A1: Yes, this is completely normal. The typical appearance of high-purity this compound is a white to light yellow or even light orange crystalline powder[1]. The slight coloration is generally not an indication of significant degradation.
Q2: My stored this compound has turned pinkish-brown/dark red. What does this mean?
A2: A significant color change to a darker shade, such as pink, brown, or dark red, is a strong visual indicator of degradation. Phenylhydrazine and its derivatives are highly susceptible to air oxidation, which produces colored byproducts[2]. This oxidation is a complex, often autocatalytic process involving various reactive intermediates[3]. If you observe a distinct color change, the purity of the reagent is compromised, and it should not be used for sensitive applications without re-qualification.
Q3: What are the primary factors that cause this compound to degrade?
A3: The main degradation triggers for this compound are:
-
Oxidation: Exposure to air (oxygen) is the most common cause of degradation. This can be accelerated by the presence of metal ions[3][4].
-
Moisture/Humidity: The compound is hygroscopic. Moisture can accelerate degradation pathways and lead to clumping of the solid.
-
Light: Photodegradation can occur upon exposure to UV or ambient light, breaking down the molecule[5].
-
Elevated Temperatures: Although the hydrochloride salt is more thermally stable than the free base, high temperatures can promote decomposition, yielding products like nitrogen gas and various organic fragments[6][7].
-
High pH: The hydrochloride salt is stable in acidic conditions. Neutralization to the free base (e.g., by exposure to basic substances) makes the hydrazine moiety much more susceptible to oxidation[4][8].
Q4: Can I still use the material if it has slightly changed color?
A4: For non-critical applications, it might be possible, but it is strongly discouraged for any quantitative or sensitive synthetic work. Degradation means the effective concentration of the active reagent is lower than expected, and the newly formed impurities could interfere with your reaction, leading to unexpected side products, lower yields, and non-reproducible results. A purity check via HPLC is recommended before use (see Quality Control Protocol).
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues that may be linked to the degradation of this compound.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Question: "My reaction, which uses 2,6-Dichlorophenylhydrazine HCl as a starting material, is giving inconsistent yields, or has stopped working altogether. Could the reagent be the problem?"
-
Answer & Troubleshooting Workflow: Yes, this is a classic symptom of reagent degradation. The effective molar quantity of your starting material is likely much lower than what you weighed out.
Workflow for Troubleshooting Reaction Failure:
Caption: Troubleshooting workflow for reaction failure.
Issue 2: Appearance of Unexpected Impurities in Product
-
Question: "I am observing unexpected spots on my TLC plate or peaks in my LC/MS that don't correspond to my starting material or expected product. Could they be from the hydrazine reagent?"
-
Answer & Causality: Absolutely. The degradation of 2,6-Dichlorophenylhydrazine HCl does not just reduce its potency; it generates new chemical entities. Oxidation can produce phenyldiazene, benzenediazonium ions, and subsequently, coupling products or phenols[3][9]. These impurities can be reactive themselves, participating in side reactions within your experiment.
Troubleshooting Steps:
-
Analyze the Reagent: Run a direct analysis (e.g., LC-MS or HPLC-UV) of a freshly prepared solution of your 2,6-Dichlorophenylhydrazine HCl stock.
-
Compare Chromatograms: Compare the impurity profile of the reagent with the unexpected peaks in your reaction mixture.
-
Root Cause Analysis: If a match is found, the degradation of the starting material is confirmed. The immediate solution is to use a new, verified batch of the reagent. The long-term solution is to implement the preventative storage measures outlined in the next section.
-
Part 3: Best Practices for Storage and Handling (Preventative Measures)
Proactive measures are the most effective strategy for preventing degradation. The stability of arylhydrazines is fundamentally linked to minimizing exposure to atmospheric oxygen, moisture, light, and incompatible substances.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store at 2-8°C . | Low temperatures slow down the kinetics of oxidative and thermal decomposition reactions[6]. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) . | This is the most critical step. It displaces oxygen, the primary driver of oxidative degradation[4]. Backfill the container with inert gas after each use. |
| Container | Keep in the original, tightly sealed, amber glass bottle . | Prevents exposure to moisture and air. Amber glass protects the compound from light, preventing photodegradation[5]. |
| Moisture | Store in a dry environment , preferably in a desiccator. | The compound is hygroscopic and moisture can accelerate degradation. |
| pH | Avoid any contact or storage with bases or basic materials. | The hydrochloride salt is stable. Bases will neutralize the salt to the free base, which is significantly more susceptible to rapid oxidation[8]. |
| Handling | Use clean, dry spatulas . Weigh out the required amount quickly and reseal the container promptly. | Minimizes the introduction of contaminants (e.g., moisture, metal ions) and reduces the time the bulk material is exposed to the laboratory atmosphere. |
Part 4: Proposed Degradation Pathway
Understanding the potential degradation pathways is key to interpreting impurity profiles and troubleshooting issues. The primary pathway is oxidation.
Caption: A simplified proposed oxidative degradation pathway.
This pathway illustrates how exposure to oxygen, potentially catalyzed by light or metal ions, can initiate a free-radical chain reaction. This leads from the parent hydrazine (A) through unstable intermediates (C, D) to a complex mixture of degradation products, including highly colored impurities (F) and other aromatic species (G, H)[3][9].
Part 5: Quality Control (QC) Protocol to Assess Reagent Integrity
Do not rely solely on visual inspection. This protocol provides a definitive, quantitative method for assessing the purity of your this compound.
Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the recommended technique for separating the parent compound from its potential degradation products[10][11].
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid) is a good starting point.
-
Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation:
-
Accurately prepare a stock solution of the reagent in methanol or acetonitrile at approximately 1 mg/mL.
-
Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
-
Acceptance Criteria: The chromatogram for a high-purity sample should show a single major peak. The area percentage of this peak should be ≥98.0% . Any new peaks that appear upon storage are indicative of degradation.
Protocol for a Simple Forced Degradation Study
To validate that your HPLC method is "stability-indicating," you must show that it can separate the parent compound from its degradation products. This is done by intentionally degrading a small sample.
-
Prepare Samples: Prepare four small, labeled vials from your 1 mg/mL stock solution.
-
Control: Keep at room temperature, protected from light.
-
Oxidative Stress: Add 3% hydrogen peroxide to the vial (final concentration). Let it stand for 24 hours.
-
Thermal Stress: Heat one vial at 60°C for 24 hours.
-
Photolytic Stress: Expose one vial to direct UV light (e.g., in a UV crosslinker or under a strong UV lamp) for 24 hours.
-
-
Analysis: After the stress period, dilute an aliquot from each vial (and the control) and inject it into the HPLC system.
-
Evaluation: Compare the chromatograms. The stressed samples should show a decrease in the area of the main 2,6-Dichlorophenylhydrazine HCl peak and the appearance of new peaks (degradants). A successful stability-indicating method will show baseline resolution between the parent peak and these new degradant peaks.
By implementing these guidelines, you can significantly extend the shelf-life of your this compound, troubleshoot experimental problems effectively, and ensure the scientific integrity of your results.
References
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Sung, Y. M., Gayam, S. R., & Wu, S. P. (2013). The oxidation of phenylhydrazine by tyrosinase. Applied Biochemistry and Biotechnology, 169(8), 2420–2429.
- Hardie, R. L., & Thomson, R. H. (1957). The Oxidation of Phenylhydrazine. Journal of the Chemical Society, 2513-2519.
- Nanochemistry Research. (2023). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 8(4), 304-315.
-
Wikipedia. (2023, December 2). Phenylhydrazine. Retrieved January 12, 2026, from [Link]
- Oishi, E., & Tani, N. (1982). Process for purification of phenylhydrazine. U.S. Patent No. 4,352,941. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved January 12, 2026, from [Link]
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Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved January 12, 2026, from [Link]
- Wang, J. (2012). Preparation process for phenylhydrazine hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
- Kuester, R. K., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 102(7), 2139-2147.
-
NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]
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National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines. Retrieved January 12, 2026, from [Link]
- Chaney, S. P. (1997).
- Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8995–9005.
- Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6).
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved January 12, 2026, from [Link]
- French, J. K., & Winterbourn, C. C. (1975). Oxidation of Phenyl-Hydrazines in the Presence of Oxyhæmoglobin and the Origin of Heinz Bodies in Erythrocytes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723909, (2,6-Dichlorophenyl)hydrazine monohydrochloride. Retrieved January 12, 2026, from [Link]
- Rudenko, B. A., & Berezkin, V. G. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1235–1250.
- Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.
- Sahoo, S. C., et al. (2014). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 117(1), 359-365.
- Kosmalska, E., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 345.
- Sudharshana Charyulu, S., et al. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry, 15(2), 1403-1410.
- Audrieth, L. F., & Mohr, P. H. (1961). Thermal Decomposition of Hydrazine.
- Oxley, J. C., Smith, J. L., & Chen, H. (2002). Thermal decomposition of high-nitrogen energetic compounds - Dihydrazido-S-tetrazine salts. Thermochimica Acta, 384(1-2), 91-99.
- Fischer, E. (1922). Phenylhydrazine. Organic Syntheses, 2, 71.
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SmartChem. (n.d.). (2,6-Dichlorophenyl)hydrazine Hydrochloride. Retrieved January 12, 2026, from [Link]
- Tanaka, Y., et al. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific Reports, 10(1), 1-8.
- Gwozdz, P., et al. (2021). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst.
- Khan, A., et al. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Molecules, 27(24), 8905.
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- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Addressing Matrix Effects in Complex Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of sample analysis is a daily challenge. One of the most persistent and impactful hurdles in quantitative analysis, particularly with LC-MS, is the "matrix effect." This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose, troubleshoot, and overcome matrix-related issues in your own laboratory.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of matrix effects.
Q1: What exactly is a "matrix effect"?
A: The matrix effect is the alteration of an analyte's signal response due to the presence of other, unanalyzed components in the sample.[1][2] In mass spectrometry, this refers to any interference with the analyte's ionization process caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, food extract).[1][3] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1][4] The ultimate result is a loss of accuracy, precision, and reproducibility in your quantitative data.
Q2: What are the primary causes of matrix effects in LC-MS?
A: Matrix effects primarily arise from competition between your analyte and matrix components during the ionization process in the mass spectrometer's source.[4][5] Several factors can contribute:
-
Competition for Charge: In Electrospray Ionization (ESI), there is a finite amount of charge available on the spray droplets. If a high concentration of a co-eluting matrix component is present, it can compete with your analyte for this charge, reducing the number of analyte ions that are formed and subsequently detected (ion suppression).[6]
-
Changes in Droplet Properties: Co-eluting non-volatile materials, like salts, can alter the surface tension and viscosity of the ESI droplets.[7] This change can hinder efficient solvent evaporation, making it more difficult for your analyte to be released into the gas phase for detection.[7]
-
Endogenous Components: In bioanalysis, phospholipids are a major culprit.[8] These molecules are abundant in plasma and serum and are notoriously difficult to remove completely during sample preparation. They often co-elute with analytes of interest and cause significant ion suppression.[8][9]
-
Exogenous Components: Contaminants introduced during sample handling, such as polymers from plasticware or detergents, can also cause matrix effects.[7]
Q3: How can I know if my assay is being affected by matrix effects?
A: Suspecting a matrix effect is the first step. Common symptoms include poor accuracy, inconsistent reproducibility between sample lots, and lower-than-expected sensitivity. To confirm, two primary experimental approaches are used:
-
Post-Extraction Spike Analysis: This is a quantitative method. You compare the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the same analyte concentration in a neat (pure) solvent. A significant difference between the two signals indicates a matrix effect.[3][10] A value less than 100% indicates ion suppression, while a value greater than 100% points to ion enhancement.[11]
-
Post-Column Infusion (PCI) Experiment: This is a powerful qualitative technique to visualize where matrix effects occur in your chromatogram. A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the MS source. You then inject a blank matrix extract. Any dip or rise in the steady analyte signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[10][12][13] This helps you determine if your analyte's retention time is in a "clean" or "dirty" region of the chromatogram.[10][13]
Troubleshooting Guides
This section provides actionable solutions to specific problems you may encounter.
Problem 1: My assay shows poor accuracy and reproducibility, especially between different patient plasma lots.
Guide: A Systematic Approach to Identifying and Mitigating Lot-to-Lot Variability
This issue is a classic sign of variable matrix effects, where the composition of the interfering components differs between individual sample sources. Regulatory bodies like the ICH and FDA require evaluation of matrix effects from multiple sources to ensure method robustness.[14][15][16]
Before making changes, you must confirm the problem. Use the post-extraction spike method described in the FAQs, but expand it.
Protocol: Multi-Source Matrix Effect Evaluation
-
Source Blank Matrices: Obtain blank matrix (e.g., plasma) from at least six different individual donors or lots.[14][15]
-
Prepare Sample Sets: For each of the six matrix sources, prepare two sets of samples at low and high QC levels.
-
Set A (Matrix Spiked): Extract the blank matrix first, then spike the analyte and internal standard (IS) into the final extract.
-
Set B (Neat Solution): Prepare standards in the final reconstitution solvent at the identical concentrations as Set A.
-
-
Analyze and Calculate: Analyze all samples and calculate the Matrix Factor (MF) for each source:
-
MF = (Peak Response in Set A) / (Peak Response in Set B)
-
-
Assess Variability: According to ICH M10 guidelines, the precision (%CV) of the results from the different sources should not be greater than 15%.[14] If your %CV exceeds this, a mitigation strategy is required.
Based on your findings, select an appropriate corrective action. The goal is to either remove the interferences or compensate for their effects.
Diagram: Decision Workflow for Matrix Effect Mitigation
Caption: Decision tree for addressing significant matrix effects.
Problem 2: My analyte signal is extremely low or undetectable in-matrix compared to neat standards, suggesting severe ion suppression.
Guide: Strategies to Overcome Ion Suppression
Severe ion suppression can cripple assay sensitivity. This often occurs when the analyte co-elutes with highly abundant, easily ionizable matrix components like phospholipids.[8]
First, determine precisely where in the chromatogram the suppression is occurring. This will inform whether chromatographic changes can solve the problem.
Diagram: Post-Column Infusion (PCI) Experimental Workflow
Caption: Workflow for a Post-Column Infusion experiment.
Protocol: Post-Column Infusion Experiment
-
Setup: Using a T-junction, connect a syringe pump between the analytical column and the MS ion source.[12][13]
-
Infusion: Continuously infuse a solution of your pure analyte at a low flow rate (e.g., 5-10 µL/min) to generate a stable baseline signal in the mass spectrometer.[17]
-
Injection: Inject a prepared blank matrix extract onto the LC system and run your chromatographic method.
-
Analysis: Monitor the analyte's signal. A stable baseline indicates no matrix effects. A significant drop in the signal indicates a zone of ion suppression.[10][13] If your target analyte elutes within this suppression zone, you have identified the cause of your low signal.
Based on the PCI results, choose one or more of the following strategies.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness on Phospholipids | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via solvent crash. | Poor | Fast, simple, inexpensive. | Does not effectively remove phospholipids or salts; high risk of matrix effects.[2][9] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids. | Moderate to Good | Can provide cleaner extracts than PPT. | More labor-intensive; solvent selection is critical; phospholipids can still co-extract.[9][18] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Good to Excellent | Highly selective; can effectively remove salts and phospholipids; amenable to automation.[6][18] | More complex method development; higher cost per sample. |
| HybridSPE® / Phospholipid Removal Plates | Combines PPT with specific retention of phospholipids. | Excellent | Simple workflow similar to PPT but with superior phospholipid removal.[9][19] | Higher cost than standard PPT. |
-
If suppression is broad: The matrix is complex. A more rigorous sample preparation technique like SPE or specific phospholipid removal is necessary to clean the sample before injection.[6][18]
-
If suppression is in a narrow, defined peak: You may be able to solve the issue by optimizing your chromatography. Adjusting the gradient or changing the column chemistry to move your analyte's retention time away from the suppression zone can be a very effective strategy.[6][10]
Problem 3: I cannot find a "blank" matrix for my calibration curve (e.g., for endogenous compounds or rare matrices).
Guide: Advanced Calibration Strategies for Complex or Unavailability Matrices
When a true blank matrix is unavailable, standard external or matrix-matched calibration is impossible. In these scenarios, you must use a calibration strategy that accounts for the matrix effect within each individual sample.
This is a powerful technique that corrects for matrix effects on a per-sample basis.[20][21] The principle is to create a calibration curve within the sample itself.
Protocol: Multi-Point Standard Addition
-
Aliquot the Sample: Divide a single unknown sample into several (e.g., 4-5) equal aliquots.
-
Spike Aliquots: Leave one aliquot un-spiked. To the remaining aliquots, add increasing, known concentrations of your analyte standard.[22]
-
Process and Analyze: Process all aliquots identically and analyze them.
-
Construct the Curve: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Determine Concentration: Perform a linear regression. The absolute value of the x-intercept of this line is the concentration of the analyte in the original, un-spiked sample.[21][23]
This is considered the gold standard for quantitative LC-MS.[24][25] A SIL-IS is an analog of your analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).
-
Mechanism of Action: The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the exact same extraction inefficiencies and matrix effects.[25] However, because it has a different mass, the mass spectrometer can detect it separately.
-
Why it Works: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression or enhancement is canceled out, as both compounds are affected proportionally.[6] This provides highly accurate and precise quantification even in the presence of severe matrix effects.
-
A Critical Caveat: This method relies on the perfect co-elution of the analyte and the SIL-IS. In some cases, particularly with deuterium-labeled standards, a slight chromatographic shift can occur (the "isotope effect"), which can lead to differential matrix effects and compromise accuracy. It is crucial to verify co-elution during method development.
Table 2: Comparison of Advanced Calibration Strategies
| Strategy | Principle | When to Use | Pros | Cons |
| Standard Addition | Calibration curve built within the sample matrix. | No blank matrix available; matrix is highly variable. | Corrects for proportional matrix effects in each specific sample.[23][26] | Labor-intensive (requires multiple analyses per sample); requires more sample volume.[23] |
| SIL Internal Standard | Co-eluting isotopic analog corrects for variability. | Gold standard for bioanalysis; high-throughput screening. | Corrects for matrix effects, extraction loss, and injection volume variability; highly robust.[6][25] | SIL standards can be very expensive or commercially unavailable; potential for isotopic interference or chromatographic separation. |
References
-
What is matrix effect and how is it quantified? (2023). SCIEX. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations (n.d.). Waters Corporation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations (n.d.). Waters Corporation. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research (n.d.). Journal of Analytical Chemistry & Research. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Gyros Protein Technologies. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions (2024). Welch Materials, Inc. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis (2021). LCGC International. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples (2012). LCGC International. [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect (n.d.). Phenomenex. [Link]
-
Matrix-matched Calibration (n.d.). Technical University of Munich (TUM). [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics (2020). Analytical Chemistry. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring (2014). Journal of Chromatography B. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects (n.d.). Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis (2011). Clinical Biochemistry. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis (2022). European Medicines Agency (EMA). [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics (2020). ACS Publications. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis (2022). Molecules. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis (n.d.). Drawell. [Link]
-
Matrix-Matched Pesticide Standard Curve Preparation (2024). OneLab. [Link]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables (2024). Journal of Pesticide Science. [Link]
-
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS (n.d.). Agilent Technologies. [Link]
-
Matrix Effects and Application of Matrix Effect Factor (2015). Critical Reviews in Analytical Chemistry. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes (2016). Analytical and Bioanalytical Chemistry. [Link]
-
Use of post-column infusion for assessment of matrix effects (n.d.). ResearchGate. [Link]
-
Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry (2003). LCGC North America. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There (n.d.). Phenomenex. [Link]
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Understanding the Standard Addition Method in Quantitative Analysis (2024). Welch Materials, Inc. [Link]
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ICH M10 guideline: validation of bioanalytical methods (n.d.). Kymos. [Link]
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Accounting for Matrix Effects (2023). Chemistry LibreTexts. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics (2024). Analytical Chemistry. [Link]
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Method of Standard Addition to Minimize Matrix Effect (2015). Journal of Visualized Experiments (JoVE). [Link]
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Standard Addition Method (2022). Chemistry LibreTexts. [Link]
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Ion suppression (mass spectrometry) (n.d.). Wikipedia. [Link]
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Determining Matrix Effects in Complex Food Samples (2020). Waters Corporation. [Link]
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LCMS Standard Addition in matrix (2024). Chromatography Forum. [Link]
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Standard Addition Procedure in Analytical Chemistry (2023). AlpHa Measure. [Link]
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Technical Support Center: Improving the Resolution of Diastereomeric Hydrazones in Chiral Chromatography
Welcome to the technical support center for chiral chromatography applications. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into resolving diastereomeric hydrazones. This resource is structured to help researchers, scientists, and drug development professionals troubleshoot common issues and deepen their understanding of the principles governing these separations.
Troubleshooting Guide: Enhancing Resolution of Diastereomeric Hydrazones
This section addresses specific experimental challenges with a focus on causality and practical solutions.
Question 1: I am observing poor resolution (Rs < 1.5) or complete co-elution of my diastereomeric hydrazones. What are the primary factors I should investigate?
Answer:
Poor resolution in the separation of diastereomeric hydrazones is a common challenge that can often be resolved by systematically evaluating and optimizing several key chromatographic parameters. The underlying principle of separation is the differential interaction of the diastereomers with the stationary phase, and any factor influencing this can affect resolution.[1][2]
Here’s a logical workflow to troubleshoot this issue:
1. Re-evaluate Your Mobile Phase Composition:
-
Polarity and Solvent Strength: The mobile phase composition is a critical factor influencing resolution.[3][4] For reversed-phase chromatography, adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[3] A slight change in this ratio can alter the partitioning of the diastereomers between the mobile and stationary phases, leading to improved separation.
-
Additives and pH: The use of additives like acetic acid or triethylamine can modify the surface chemistry of the stationary phase and the ionization state of the analytes, which can enhance resolution.[5] For ionizable hydrazones, controlling the pH of the mobile phase is crucial for consistent retention and improved peak shape.[5]
2. Assess the Stationary Phase:
-
Column Chemistry: Not all stationary phases are created equal. Even for achiral separations of diastereomers, the choice of stationary phase is critical.[6] Polysaccharide-based chiral stationary phases (CSPs) are particularly popular and effective for a wide range of chiral separations.[1][7] If you are using a standard achiral column (like a C18), consider screening different types of stationary phases, including those with different functionalities (e.g., phenyl-hexyl) or even different brands of the same phase type, as subtle differences in manufacturing can lead to variations in selectivity.
-
Column Degradation: Over time, columns can degrade due to contamination or harsh mobile phase conditions, leading to a loss of resolution.[2][8] It is advisable to have a standard compound to periodically check the column's performance. If you suspect column degradation, try cleaning it according to the manufacturer's instructions or replace it with a new one.[2]
3. Optimize Temperature:
-
Thermodynamic Effects: Temperature plays a significant role in chiral separations by affecting the thermodynamics of the interactions between the analytes and the stationary phase.[9][10] Lowering the temperature often, but not always, improves resolution by increasing the stability of the transient diastereomeric complexes formed with the stationary phase.[9] Conversely, in some cases, increasing the temperature can improve efficiency and peak shape.[1] It is recommended to study the effect of temperature in a systematic way (e.g., in 5°C increments) to find the optimal condition. A change in temperature can even lead to a reversal in the elution order of the enantiomers.[1]
4. Adjust the Flow Rate:
-
Efficiency: While a flow rate of 1.0 mL/min is common for standard 4.6 mm I.D. columns, reducing the flow rate can sometimes enhance resolution by allowing more time for the diastereomers to interact with the stationary phase, thereby increasing the number of theoretical plates.
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for poor resolution.
Question 2: My peak shapes are poor (tailing or fronting), which is affecting my resolution and integration. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue in HPLC that can often be traced back to a few key factors.[11] For diastereomeric hydrazones, which may contain basic nitrogen atoms, interactions with the stationary phase can be particularly sensitive.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic nitrogen atoms in the hydrazone moiety can interact with acidic silanol groups on the silica surface of the stationary phase, leading to peak tailing. | Add a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). These modifiers compete with the analyte for the active sites on the stationary phase, masking the silanol groups and improving peak shape.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[2] | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. | Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.[12] |
| Column Contamination or Damage | Accumulation of strongly retained compounds at the head of the column can lead to poor peak shape. Physical damage to the column packing can also be a cause.[2][8] | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be permanently damaged and need replacement. Using a guard column can help protect the analytical column.[2] |
Question 3: I have achieved some separation, but the resolution is still not ideal for quantification. How can I fine-tune my method for optimal resolution?
Answer:
Once you have achieved initial separation, further optimization can often lead to baseline resolution. This process involves making small, systematic changes to the chromatographic conditions.[1]
Method Optimization Protocol:
-
Fine-tune the Mobile Phase:
-
Make small, incremental changes to the organic modifier concentration (e.g., ± 1-2%).
-
If using an additive, optimize its concentration. For example, vary the concentration of acetic acid or triethylamine to find the sweet spot that provides the best selectivity and peak shape.
-
-
Temperature Optimization:
-
Create a temperature study by analyzing your sample at a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Plot resolution versus temperature to identify the optimal setting. Be aware that in some cases, a non-linear relationship may be observed.[10]
-
-
Flow Rate Adjustment:
-
Perform a flow rate study by running the separation at different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).
-
While lower flow rates can increase resolution, they also increase run time, so a balance must be struck.
-
The following diagram illustrates the iterative process of method optimization:
Caption: Iterative cycle for method optimization.
Frequently Asked Questions (FAQs)
What is the fundamental principle behind separating diastereomeric hydrazones on an achiral stationary phase?
Diastereomers, unlike enantiomers, have different physical and chemical properties.[13] This means that even in an achiral environment, they can exhibit different affinities for a stationary phase. The separation of diastereomeric hydrazones on an achiral column, such as a standard C18 phase, is based on these differences in properties, which can arise from variations in their three-dimensional structures, dipole moments, and steric hindrance. These differences lead to differential partitioning between the mobile and stationary phases, resulting in different retention times.
When should I consider using a chiral stationary phase (CSP) for separating diastereomeric hydrazones?
While diastereomers can often be separated on achiral phases, there are situations where a CSP can offer significant advantages. If the structural differences between your diastereomeric hydrazones are very subtle, an achiral phase may not provide sufficient selectivity. A CSP introduces an additional layer of selectivity through specific chiral recognition mechanisms.[7][14] This can lead to much better resolution than what is achievable on an achiral column. It is often beneficial to screen a selection of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type) during method development.[1][14]
How does the choice of the chiral derivatizing agent affect the separation of the resulting diastereomeric hydrazones?
The chiral derivatizing agent plays a crucial role in the success of the separation. An ideal agent should:
-
React quantitatively with the analyte under mild conditions to form the diastereomeric hydrazones.[15]
-
Introduce a chromophore to enhance UV detection if the analyte lacks one.
-
The resulting diastereomers should have sufficient structural differences to be resolved chromatographically. The rigidity and steric bulk of the derivatizing agent can significantly influence the separation.
For example, chiral hydrazine reagents have been specifically synthesized for the derivatization of carbonyl compounds to form diastereomeric hydrazones that can be readily separated by HPLC.[15][16]
Can I use the same column for both normal-phase and reversed-phase chromatography?
This depends on the type of column. Most standard silica-based columns are dedicated to either normal-phase or reversed-phase chromatography, and switching between these modes is generally not recommended as it can be difficult to fully equilibrate the column and may lead to performance issues. However, some modern chiral stationary phases, particularly immobilized polysaccharide-based CSPs, are designed to be robust and can be used in multiple modes, including normal-phase, reversed-phase, and polar organic modes.[17][18] Always consult the column manufacturer's guidelines before switching between mobile phase systems.
My resolution is decreasing over a series of injections. What could be the problem?
A gradual decrease in resolution often points to column contamination or a change in the mobile phase composition.
-
Column Contamination: Strongly retained impurities from your sample can accumulate on the column, leading to a loss of performance.[12] Implementing a column wash step after each run or periodically flushing the column with a strong solvent can help.
-
Mobile Phase Instability: If you are using a buffered mobile phase, ensure it is freshly prepared and that the pH is stable over time. For mobile phases with volatile components, evaporation can alter the composition and affect the separation.
References
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Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method - TCI Chemicals.
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HPLC Technical Tip: Chiral Method Development - Phenomenex.
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
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Chiral HPLC Method Development - I.B.S.
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Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates - PMC - PubMed Central.
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Playing with Selectivity for Optimal Chiral Separation - LCGC International.
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Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed.
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH.
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Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate.
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Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
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Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted b-lactamic cholesterol - ElectronicsAndBooks.
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Getting Started with Chiral Method Development - Regis Technologies.
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The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate.
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Strategies for Simplified Chiral Method Development | LCGC International.
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Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC - PubMed Central.
-
Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation | Request PDF - ResearchGate.
-
Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC - NIH.
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
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Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents | Request PDF - ResearchGate.
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Hydrazone - Wikipedia.
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
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Chiral resolution - Wikipedia.
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Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD.
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Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
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Chiral stationary phases able to separate the enantiomers of the... - ResearchGate.
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Advantages of using immobilized stationary phases in chiral separations - Phenomenex.
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Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications.
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The effect of flow rate of the mobile phase on resolution of peaks. - ResearchGate.
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Troubleshooting in HPLC: A Review - IJSDR.
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
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Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores | The Journal of Organic Chemistry - ACS Publications.
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Chiral HPLC separation: strategy and approaches - Chiralpedia.
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
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Crucial Role of Mobile Phase Composition in Chromatography - Longdom Publishing.
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules .
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Troubleshoot Chiral Column Performance: Efficiency & Resolution .
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Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH.
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Effect of HPLC binary mobile phase composition on the analysis of carbonyls .
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Technical Support Center: Minimizing Background Noise in Mass Spectrometry with Formic Acid
Welcome to the Technical Support Center for optimizing your mass spectrometry analyses. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance on minimizing background noise with a focus on the strategic use of Formic Acid. As Senior Application Scientists, we aim to equip you with the expertise to not only follow protocols but to understand the underlying principles for effective troubleshooting and robust method development.
The Pervasive Challenge of Background Noise in Mass Spectrometry
High background noise is a critical factor that can compromise the sensitivity, accuracy, and reproducibility of mass spectrometry data. It can obscure low-abundance analyte signals, leading to a poor signal-to-noise ratio (S/N) and ultimately impacting the limits of detection (LOD) and quantification (LOQ).[1] Understanding the origins of this noise is the first step toward mitigating its effects.
Deconstructing the Noise: Sources and Types
Background noise in mass spectrometry can be broadly categorized into three types:
-
Chemical Noise: This is often the most significant contributor and arises from ions that are not the analyte of interest but are detected by the mass spectrometer.[2] Common sources include:
-
Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters and adducts.[2]
-
Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene glycol (PEG) are common contaminants.[2]
-
Detergents: Surfactants such as Triton and Tween can be sources of contamination.[2]
-
Biological Contaminants: Keratins from skin and hair are frequently observed.[2]
-
Mobile Phase Additives: While necessary, some additives can contribute to background noise if not used correctly.
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[2]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[2]
The Phenomenon of Ion Suppression
A major contributor to poor signal and apparent high background is ion suppression . This occurs when co-eluting compounds from the sample matrix compete with the analyte of interest for ionization in the ion source.[3][4] This competition reduces the ionization efficiency of the analyte, leading to a decreased signal.[3][5][6] Factors like high concentrations of interfering substances, their basicity, and their ability to increase the viscosity and surface tension of the ESI droplets can all lead to ion suppression.[3][7]
Formic Acid: The Go-To Reagent for Enhancing Signal and Reducing Noise
For reversed-phase liquid chromatography-mass spectrometry (LC-MS) applications, Formic Acid (FA) is the most commonly used mobile phase additive to enhance signal and minimize background noise.[8] Its volatility and ability to facilitate protonation make it an ideal choice for electrospray ionization (ESI).[9]
Mechanism of Action: Why Formic Acid Works
The primary role of formic acid in LC-MS is to lower the pH of the mobile phase (a 0.1% solution has a pH of about 2.8).[10] This acidic environment promotes the protonation of basic analytes, forming positive ions ([M+H]+) that are readily detected in positive ion mode ESI. By ensuring a consistent and efficient ionization of the target analyte, formic acid helps to improve the signal intensity.
Furthermore, compared to other ion-pairing reagents like Trifluoroacetic Acid (TFA), formic acid causes significantly less ion suppression.[8][9] TFA, while excellent for UV chromatography, is a strong ion-pairing agent that can form stable ion pairs with analytes, preventing their efficient ionization in the gas phase and thereby suppressing the MS signal. Formic acid, being a weaker acid, minimizes this effect.
Visualizing the Impact of Mobile Phase Additives
Caption: Comparison of common mobile phase additives.
Protocol for Mobile Phase Preparation with Formic Acid
Ensuring the purity and correct preparation of your mobile phase is paramount to minimizing background noise.
Materials:
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile, methanol)
-
High-purity formic acid (≥99%)
-
Clean, borosilicate glass solvent bottles[11]
-
Sterile, disposable pipettes or single-use ampules of formic acid[11]
Procedure:
-
Bottle Preparation: Thoroughly clean the solvent bottles. Do not use detergents, as they can cause ion suppression.[12] Rinse the bottles three times with the final solvent mixture before filling.[11]
-
Solvent Dispensing: Measure the required volume of LC-MS grade water and organic solvent directly into the clean solvent bottle. It is recommended to base mobile phase preparation on weight rather than volume for higher accuracy and reproducibility.[13]
-
Adding Formic Acid: Using a clean pipette, add the required volume of high-purity formic acid to the solvent mixture. For a 0.1% solution, add 1 mL of formic acid to 1 L of solvent.[11] To minimize contamination, it is best to use single-use ampules of formic acid.[11]
-
Mixing: Cap the bottle and swirl gently to mix. Avoid inverting the bottle if the cap may not be clean.[11]
-
Degassing: Degas the mobile phase using your laboratory's standard procedure (e.g., sonication, vacuum degassing, or helium sparging) to prevent air bubbles in the LC system.
Recommended Formic Acid Concentrations
| Application | Recommended Concentration | Rationale |
| General Peptide and Protein Analysis | 0.1% (v/v) | Provides sufficient protonation for good ionization and peak shape for most analytes.[10] |
| Small Molecule Analysis | 0.05% - 0.1% (v/v) | Balances the need for protonation with minimizing potential adduct formation. |
| Metabolomics | 0.1% (v/v) | A standard concentration for broad-spectrum analysis. |
Troubleshooting Guide: High Background Noise
Even with the use of formic acid, you may encounter issues with high background noise. This section provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting high background noise.
Q1: I'm seeing high background noise even in my blank injections. What should I do?
A1: High background in a blank injection points to contamination in your LC system or mobile phase.[1]
-
Step 1: Prepare Fresh Mobile Phase. Prepare a new batch of mobile phase using high-purity, LC-MS grade solvents and a fresh ampule of formic acid.[12][14] Sometimes, older solvents can accumulate contaminants.
-
Step 2: Flush the System. If the noise persists with the fresh mobile phase, your LC system is likely contaminated. Perform a thorough system flush. A "steam clean" overnight with high gas flow and temperature can be very effective.[2][15]
-
Step 3: Check for Leaks. Ensure all fittings and connections are secure, as air leaks can introduce contaminants.[2]
Q2: My baseline is clean, but I see significant noise when I inject my sample. What's the cause?
A2: This indicates that the source of the noise is your sample matrix, likely causing ion suppression.
-
Step 1: Dilute the Sample. A simple first step is to dilute your sample. This reduces the concentration of interfering matrix components, although it also reduces the analyte concentration.[3][7]
-
Step 2: Enhance Sample Preparation. The most effective solution is to improve your sample cleanup. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove matrix components that cause ion suppression.[4][6]
-
Step 3: Modify Chromatography. Adjusting your chromatographic gradient to better separate your analyte from interfering matrix components can also mitigate ion suppression.[5]
Q3: I've noticed a gradual increase in background noise over several weeks of operation. What is the likely cause?
A3: A gradual increase in background often points to the accumulation of contaminants in the ion source or the front end of the mass spectrometer.
-
Step 1: Clean the Ion Source. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.[2] A dirty ion source is a common cause of reduced sensitivity and increased background.[1]
-
Step 2: Check for Contamination Buildup. Residues from samples and buffer salts can build up on the column and in the system over time.[1] Regular system flushing is crucial for maintaining low background noise.
Frequently Asked Questions (FAQs)
Q: Can I use HPLC-grade solvents instead of LC-MS grade? A: It is strongly recommended to use LC-MS grade solvents. They have higher purity standards and fewer background ions, which is critical for sensitive mass spectrometry.[11]
Q: Is it necessary to filter my mobile phase if I use high-purity reagents? A: Many modern laboratories have eliminated the filtration step when using high-purity reagents and HPLC-grade solvents, as the internal filters in most HPLC pumps are sufficient.[10] However, if you experience issues with particulates, filtering with a 0.2 µm membrane filter is a good practice.[13]
Q: Why is Trifluoroacetic Acid (TFA) bad for mass spectrometry? A: TFA is a strong ion-pairing agent that can suppress the signal of your analyte during MS detection. It is also known to contaminate the mass spectrometer and can be difficult to remove completely.[8]
Q: When should I consider using an alternative to formic acid? A: If you require better chromatographic resolution for complex samples and are willing to accept a slight decrease in MS sensitivity compared to formic acid, Difluoroacetic Acid (DFA) can be a good compromise.[8][16] DFA provides better peak shape than formic acid without the severe ion suppression of TFA.[8]
Advanced Noise Reduction Strategies
For highly challenging applications where background noise remains a significant issue, advanced techniques can be employed. One such method involves the use of a neutral chemical reagent, such as dimethyl disulfide (DMDS) , introduced into the collision cell of a triple quadrupole mass spectrometer.[17] This reagent can selectively react with and neutralize certain background ions, effectively filtering them out before they reach the detector.[18] This is a specialized technique that requires specific instrumentation and expertise.
By understanding the sources of background noise and systematically applying these principles and troubleshooting steps, you can significantly improve the quality and reliability of your mass spectrometry data.
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-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
-
ACS Publications. Alternative reagents for chemical noise reduction in liquid chromatography-mass spectrometry using selective ion-molecule reactions. [Link]
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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IroA Tech. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. [Link]
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Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
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LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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PubMed Central. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. [Link]
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Waters Corporation. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
-
Agilent. Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]
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Phenomenex. Mobile Phase Preparation Tips & Tricks. [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
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Agilent. Tips to Improve Signal-to-Noise Checkout. [Link]
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ResearchGate. How to reduce high background noise in an LC MS/MS experiment?. [Link]
-
Waters Blog. Mobile Phase Additives for Peptide Characterization. [Link]
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-
National Institutes of Health. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. [Link]
-
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Chromatography Forum. TFA vs. Formic Acid. [Link]
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ResearchGate. Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. [Link]
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
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Validation & Comparative
A Comparative Analysis: 2,6-Dichlorophenylhydrazine Hydrochloride vs. 2,4-Dinitrophenylhydrazine (DNPH)
An In-Depth Guide for Analytical Scientists:
In the precise world of analytical chemistry, the derivatization of carbonyl compounds is a foundational technique for enhancing detection and quantification. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the undisputed workhorse, a reagent synonymous with aldehyde and ketone analysis.[1][2][3][4] However, evolving analytical instrumentation, particularly the ascendancy of mass spectrometry, necessitates a critical evaluation of alternative reagents. This guide provides a comprehensive, field-proven comparison between the traditional standard, DNPH, and a strategic alternative, 2,6-Dichlorophenylhydrazine hydrochloride, empowering researchers and drug development professionals to select the optimal tool for their analytical challenges.
The Underpinning Chemistry: A Tale of Two Hydrazines
At their core, both molecules leverage the same fundamental reactivity. As hydrazine derivatives, they undergo a condensation reaction with the carbonyl group of aldehydes and ketones. This reaction eliminates a water molecule to form a stable hydrazone, a derivative with significantly enhanced properties for analytical separation and detection.[5][6]
-
2,4-Dinitrophenylhydrazine (DNPH): The Chromophoric Standard Also known as Brady's reagent, DNPH is a red-orange solid that reacts with carbonyls to form intensely colored yellow-to-red crystalline precipitates.[2][3][5] This property is the cornerstone of its utility, as the resulting 2,4-dinitrophenylhydrazones possess a strong chromophore, making them ideal for quantification using High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV).[7][8][9][10] Its long history has resulted in a vast library of established methods and validation data.[11][12]
-
This compound: The Mass Spectrometry Specialist This lesser-known analog is a halogenated hydrazine, typically supplied as a white to light-yellow crystalline hydrochloride salt.[13] The two chlorine atoms positioned ortho to the hydrazine group introduce significant steric and electronic changes. While it also forms a UV-active hydrazone, its true strength lies in a different detection principle. The presence of chlorine atoms provides a distinct isotopic signature, making its derivatives exceptionally well-suited for the specificity and certainty of mass spectrometric (MS) analysis.[14][15][16]
Performance Metrics: A Head-to-Head Comparison
The decision to use one reagent over the other is not arbitrary; it is a calculated choice based on the specific demands of the analyte, the sample matrix, and the available instrumentation.
Reactivity and Selectivity
The reaction environment and the inherent structure of the reagent dictate its performance.
-
DNPH: The derivatization is famously acid-catalyzed, a necessary step to activate the carbonyl carbon for nucleophilic attack.[4][6] While highly effective, this acidic condition can be a liability, potentially causing degradation of acid-sensitive analytes or promoting unwanted side reactions within a complex matrix. DNPH is broadly reactive with most aldehydes and ketones.[5][17]
-
This compound: The electron-withdrawing nature of the two chlorine atoms modulates the nucleophilicity of the hydrazine nitrogen. More significantly, the steric bulk of having two chlorine atoms flanking the reaction site can influence its selectivity. This steric hindrance may favor reactions with less bulky or more accessible carbonyls, an attribute that could be exploited for selective analysis in complex mixtures.
Stability and Isomerism of Derivatives
The stability of the final product is critical for reproducible results.
-
DNPH Hydrazones: These derivatives are known for their excellent stability as crystalline solids.[11] However, a significant analytical challenge arises from the formation of E and Z stereoisomers around the newly formed C=N double bond.[11][18] These isomers can separate chromatographically, leading to split peaks, complicating quantification, and potentially causing analytical errors.[18]
-
2,6-Dichlorophenylhydrazones: While specific stability data is less prevalent, hydrazones are generally stable structures. The formation of E/Z isomers is also possible with this reagent and must be considered during method development. The larger steric profile of the dichlorophenyl group may influence the equilibrium ratio of these isomers.
Detection and Quantification: The Deciding Factor
This is where the two reagents diverge most significantly, defining their ideal applications.
-
DNPH (HPLC-UV): The two nitro groups on the phenyl ring create a powerful chromophore. The resulting hydrazones absorb strongly in the UV-Vis spectrum, typically around 360 nm, allowing for highly sensitive detection with standard HPLC-UV systems.[7][8][19] This is a robust, cost-effective, and widely accessible technique.[9][12]
-
2,6-Dichlorophenylhydrazine (LC-MS/GC-MS): While the derivative is UV-active, its key advantage is tailored for mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[15][16] A molecule containing two chlorine atoms, like the 2,6-dichlorophenylhydrazone, will exhibit a highly characteristic isotopic pattern in the mass spectrum: a molecular ion cluster with peaks at M, M+2, and M+4, with predictable relative intensities. This unique signature provides an exceptionally high degree of confidence in peak identification, effectively filtering out background noise and confirming the identity of the analyte in complex matrices.
Quantitative Data Summary
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Molar Mass | 198.14 g/mol [3][5] | 213.49 g/mol [20][21] |
| Typical Reaction Medium | Acid-catalyzed (e.g., H₂SO₄, HCl)[1][4] | Typically acidic; conditions require optimization |
| Primary Detection Method | HPLC-UV (approx. 360 nm)[7][8][19] | LC-MS or GC-MS |
| Key Advantage | Strong UV chromophore; extensive literature and established methods.[7][11] | Distinct isotopic signature for high-confidence MS identification.[14][15][16] |
| Potential Disadvantage | Formation of E/Z isomers can complicate chromatography; harsh acidic conditions.[11][18] | Less established; requires more in-house method development. |
| Safety | Flammable and explosive when dry; must be handled wet.[1][3][5] | Toxic if swallowed, harmful in contact with skin or if inhaled.[13][21] |
Experimental Protocols: A Practical Framework
The following protocols are generalized starting points. For any new application, optimization of reagent concentration, reaction time, temperature, and pH is not just recommended—it is essential for scientific rigor.
General Protocol: Carbonyl Derivatization with DNPH
-
Reagent Preparation: Prepare a working solution of DNPH (e.g., 0.1-0.2% w/v) in a suitable organic solvent like acetonitrile. Acidify the solution by adding a strong acid (e.g., sulfuric acid to a final concentration of 0.1-0.5%).
-
Sample Reaction: Add an excess of the DNPH reagent solution to the sample containing the carbonyl analyte. Vortex thoroughly.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 1 hour).[19] Protect the reaction from light to prevent isomerization.
-
Quenching/Dilution: Stop the reaction by neutralizing the acid with a base (e.g., potassium bicarbonate solution) or by direct dilution with the mobile phase.
-
Analysis: Inject the resulting solution into an HPLC-UV system, monitoring at approximately 360 nm.
General Protocol: Carbonyl Derivatization with 2,6-Dichlorophenylhydrazine HCl
-
Reagent Preparation: Prepare a working solution of this compound (e.g., 1-5 mg/mL) in a solvent such as methanol or acetonitrile. A small amount of acid may be required to facilitate the reaction, which should be optimized.
-
Sample Reaction: Combine the sample solution with an excess of the derivatizing reagent.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes). This step is critical and must be optimized for the target analyte.
-
Dilution: After cooling, dilute the sample with a suitable solvent compatible with the LC-MS mobile phase.
-
Analysis: Inject the sample into an LC-MS system. Monitor for the characteristic molecular ion cluster (M, M+2, M+4) of the expected dichlorophenylhydrazone derivative in the mass spectrum.
Visualizing the Chemistry and Workflow
Caption: The condensation reaction between a carbonyl compound and a hydrazine reagent to form a hydrazone.
Caption: A generalized workflow for the analysis of carbonyls via chemical derivatization.
Expert Conclusion and Strategic Recommendations
The choice between these two reagents is a strategic one, dictated by the analytical endpoint.
-
2,4-Dinitrophenylhydrazine (DNPH) remains the robust, reliable, and cost-effective choice for quantitative analysis when an HPLC-UV system is the primary instrument . Its use is supported by decades of literature and regulatory methods. It is the go-to reagent for established protocols where high-throughput UV-based quantification is the goal.
-
This compound should be the preferred reagent when unambiguous identification and confirmation by mass spectrometry are required . In complex sample matrices such as biological fluids, environmental extracts, or forced degradation studies, the ability to use the unique chlorine isotopic pattern to confirm the identity of a peak is an invaluable analytical advantage. It is the superior choice for challenging method development, metabolite identification, and any scenario where analytical certainty is paramount.
As analytical scientists, we must look beyond the historical standard and select the tool that provides the most reliable and appropriate data for the question at hand. While DNPH built the foundation, reagents like this compound offer new capabilities for the modern, mass spectrometry-driven laboratory.
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Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, October 5). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). Retrieved from [Link]
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Performance of different dichlorophenylhydrazine isomers in organic synthesis
A Comparative Guide to Dichlorophenylhydrazine Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, substituted phenylhydrazines are indispensable reagents.[1][2] Among these, dichlorophenylhydrazine (DCPH) isomers offer unique reactivity profiles crucial for various synthetic transformations. This guide provides an in-depth technical comparison of the performance of different DCPH isomers, focusing on the interplay of electronic and steric effects that govern their utility in key organic reactions.
The Landscape of Dichlorophenylhydrazine Isomers
Dichlorophenylhydrazines are characterized by the presence of two chlorine atoms on the phenyl ring. The specific placement of these electron-withdrawing and sterically demanding substituents dictates the isomer's chemical behavior. The most commonly utilized isomers in synthesis include:
-
2,4-Dichlorophenylhydrazine
-
2,5-Dichlorophenylhydrazine[3]
-
2,6-Dichlorophenylhydrazine
-
3,4-Dichlorophenylhydrazine[4]
-
3,5-Dichlorophenylhydrazine
The primary applications for these isomers are found in reactions that form the bedrock of heterocyclic chemistry, such as the Fischer indole synthesis and the Japp-Klingemann reaction.[2][5][6]
Mechanistic Drivers: Electronic and Steric Effects
The performance of each DCPH isomer is a direct consequence of the electronic and steric environment created by the chlorine substituents.[7][8][9]
Electronic Effects: Chlorine is an electron-withdrawing group (EWG) via induction, which decreases the electron density on the phenyl ring and reduces the nucleophilicity of the hydrazine nitrogens. This effect is most pronounced when the chlorine atoms are positioned ortho and para to the hydrazine moiety. Reduced nucleophilicity can slow down the initial condensation step with carbonyl compounds, a key stage in many of their characteristic reactions.
Steric Effects: Chlorine atoms, particularly at the ortho positions (e.g., in 2,4-DCPH and 2,6-DCPH), create significant steric hindrance. This can impede the approach of reactants and influence the conformational preferences of reaction intermediates, directly impacting reaction rates and, in some cases, the regioselectivity of the final product.[7]
The interplay of these two effects determines the optimal isomer for a given synthetic target.
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11][12] The choice of DCPH isomer significantly influences the reaction's efficiency and outcome.[13]
The generally accepted mechanism, first proposed by Robinson, involves several key steps where the DCPH structure is critical:
-
Formation of a phenylhydrazone.
-
Tautomerization to an ene-hydrazine.
-
Cyclization and elimination of ammonia to form the aromatic indole.[11][12][15]
Workflow for a Typical Fischer Indole Synthesis
Caption: Simplified mechanism of the Japp-Klingemann reaction.
In this reaction, the DCPH is first converted to its corresponding diazonium salt. The electronic nature of the DCPH isomer influences the stability and reactivity of this diazonium salt.
-
Isomers with strong electron-withdrawing character (e.g., 2,4-DCPH) form more stable, less reactive diazonium salts. This can be advantageous, preventing unwanted side reactions, but may require slightly more forcing conditions for the coupling step.
-
Isomers with less electronic withdrawal (relative to other substituted phenylhydrazines) will form more reactive diazonium salts.
Overall, most DCPH isomers are effective in the Japp-Klingemann reaction, as the primary reactivity is governed by the highly electrophilic diazonium cation. The substituent pattern becomes more critical in the subsequent transformation of the resulting hydrazone (e.g., in a Fischer indole cyclization).
Experimental Protocols
Protocol: Synthesis of 5,7-Dichloroindole via Fischer Indole Synthesis
This protocol describes a representative synthesis using 2,4-dichlorophenylhydrazine.
Materials:
-
2,4-Dichlorophenylhydrazine hydrochloride (1 equiv.)
-
Chloroacetaldehyde dimethyl acetal (1.1 equiv.)
-
Polyphosphoric acid (PPA) (10 wt equiv.)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
A mixture of 2,4-dichlorophenylhydrazine hydrochloride (1.0 equiv) and chloroacetaldehyde dimethyl acetal (1.1 equiv) is stirred in water at 80°C for 2 hours. The mixture is then cooled, and the resulting hydrazone is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude hydrazone is added portion-wise to polyphosphoric acid (10 wt equiv.) at 100°C.
-
The reaction mixture is heated to 140°C and stirred for 1 hour.
-
After cooling to approximately 80°C, the mixture is carefully poured onto crushed ice.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and then extracted with toluene (3x).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 5,7-dichloroindole.
Conclusion and Isomer Selection
The choice of a dichlorophenylhydrazine isomer is a critical decision in synthetic planning.
-
For Fischer Indole Synthesis , 3,4-Dichlorophenylhydrazine and 3,5-Dichlorophenylhydrazine often provide the best balance of reactivity and yield due to the absence of sterically hindering ortho-substituents.
-
2,4-Dichlorophenylhydrazine is a viable, common reagent but may require more optimized or harsher conditions to overcome the steric influence of the ortho-chlorine.
-
2,6-Dichlorophenylhydrazine is the most sterically hindered and should be reserved for cases where its specific substitution pattern is essential for the final target, with the expectation of lower reactivity. [16] By understanding the fundamental electronic and steric effects of chlorine substitution, researchers can make informed decisions, optimizing reaction conditions and maximizing the efficiency of their synthetic routes toward complex heterocyclic targets.
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-
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Kadee Amer, F. A., et al. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate.
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BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.
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Hughes, D. L., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry.
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Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan.
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A Comparative Guide to the Validation of an HPLC Method for Carbonyl Quantification: 2,6-Dichlorophenylhydrazine Hydrochloride as a Novel Derivatizing Agent
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task. These molecules are prevalent as intermediates, impurities, and degradation products in pharmaceutical manufacturing, and their presence, even at trace levels, can have significant implications for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical laboratories, but the inherent lack of strong chromophores in many carbonyl compounds necessitates a derivatization step to enable sensitive UV detection.
For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the go-to derivatizing agent. However, the landscape of analytical chemistry is one of continuous improvement. This guide introduces 2,6-Dichlorophenylhydrazine hydrochloride as a promising alternative, providing a detailed validation framework and a comparative analysis against the traditional DNPH method. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity and authoritative standards.
The Rationale for Derivatization in Carbonyl Analysis
The primary challenge in quantifying low-molecular-weight aldehydes and ketones is their poor UV absorbance and high volatility. Derivatization with a suitable reagent addresses these issues by:
-
Introducing a Chromophore: The derivatizing agent imparts a UV-absorbing moiety to the non-absorbing carbonyl molecule, dramatically enhancing detection sensitivity.
-
Increasing Molecular Weight and Stability: The resulting derivatives are less volatile and more stable, making them amenable to standard HPLC analysis.
-
Improving Chromatographic Separation: The derivatization alters the polarity and size of the analytes, often leading to better resolution on reversed-phase columns.
Introducing this compound: A Novel Reagent
While DNPH is widely used, it is not without its drawbacks, including potential for isomeric forms of the derivatives and interferences from ozone in environmental samples.[1] this compound emerges as a compelling alternative. The presence of two chlorine atoms on the phenyl ring is hypothesized to offer several advantages:
-
Enhanced Hydrophobicity: The dichlorination increases the non-polar character of the resulting hydrazone, potentially leading to stronger retention and improved separation on C18 columns.
-
Unique Mass Spectrometric Signature: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinct signature for mass spectrometry-based detection and identification, enhancing specificity.
-
Potential for Reduced Interferences: The altered electronic properties of the phenyl ring may reduce susceptibility to certain interferences that affect DNPH.
Validation of an HPLC Method for Carbonyl Quantification
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The following sections detail the validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, with a practical application to the quantification of carbonyls derivatized with this compound.[2][3][4]
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
-
Experimental Approach:
-
Blank Analysis: Inject a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte-derivative.
-
Peak Purity Analysis: In spiked samples, use a photodiode array (PDA) detector to assess the peak purity of the analyte-derivative, confirming that the peak is spectrally homogeneous.
-
Forced Degradation Studies: For drug stability studies, subject the drug product to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples to ensure that the method can separate the carbonyl derivatives from any degradation products.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5][6][7]
-
Experimental Approach:
-
Prepare a series of at least five calibration standards of the carbonyl-derivative spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
-
Experimental Approach:
-
Perform recovery studies by spiking a blank matrix with known amounts of the carbonyl analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98-102%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay Precision):
-
Experimental Approach: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be ≤2%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Experimental Approach: Analyze the same sample on different days, with different analysts, and on different instruments. The RSD over these varied conditions should be ≤3%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (based on Signal-to-Noise Ratio):
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% organic phase)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of the modified conditions and evaluate the impact on key chromatographic parameters (retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria for system suitability.
-
Comparative Performance: 2,6-Dichlorophenylhydrazine vs. 2,4-Dinitrophenylhydrazine
The choice of derivatizing agent can significantly impact the performance of the analytical method. Below is a comparative summary based on established knowledge of DNPH and the anticipated advantages of 2,6-Dichlorophenylhydrazine.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (Anticipated) | Rationale for Anticipated Performance |
| Sensitivity | High, due to the two nitro groups acting as strong chromophores. | Potentially comparable or slightly lower UV sensitivity. | The dichlorophenyl group is a weaker chromophore than the dinitrophenyl group. However, this may be offset by improved peak shape and lower baseline noise. |
| Selectivity | Generally good, but can be susceptible to interferences from ozone and other oxidizing agents. | Potentially improved selectivity. | The electron-withdrawing nature of the chlorine atoms may alter the reactivity and reduce susceptibility to certain interferences. |
| Derivative Stability | Generally stable, but can exhibit E/Z isomerism, which may complicate chromatography.[1] | Expected to be highly stable. Isomer formation is possible but may be less pronounced or more easily resolved. | The steric hindrance from the ortho-chlorine atoms may favor the formation of a single isomer. |
| Chromatographic Performance | Good, but resolution of some derivatives can be challenging. | Potentially superior chromatographic performance. | Increased hydrophobicity of the dichlorophenylhydrazones could lead to better retention and separation on reversed-phase columns. |
| Mass Spectrometry Compatibility | Good. | Excellent. | The distinct isotopic pattern of chlorine provides a powerful tool for peak identification and confirmation. |
Experimental Protocols
Protocol 1: Derivatization of Carbonyls with this compound
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (concentrated)
-
Sample containing carbonyl compounds
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 0.1% (w/v) solution of this compound in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.
-
Sample Derivatization: To 1 mL of the sample solution, add 1 mL of the derivatizing reagent.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)
Materials:
-
2,4-Dinitrophenylhydrazine
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Sample containing carbonyl compounds
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Sample Derivatization: To 1 mL of the sample solution, add 1 mL of the DNPH reagent.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
Visualizing the Workflow
Sources
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- 2. This compound | 50709-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 9. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 2,6-Dichlorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the specificity of an analytical reagent is paramount. 2,6-Dichlorophenylhydrazine hydrochloride is a valuable tool, primarily utilized for the derivatization of aldehydes and ketones to facilitate their detection and quantification. However, in the complex matrices typical of pharmaceutical and biological samples, the potential for this reagent to react with other functional groups—a phenomenon known as cross-reactivity—can compromise data integrity. This guide provides an in-depth comparison of the reactivity of 2,6-dichlorophenylhydrazine with various functional groups, supported by mechanistic insights and actionable experimental protocols to ensure analytical rigor.
The Foundation: Reactivity with Aldehydes and Ketones
The primary reaction of 2,6-dichlorophenylhydrazine is a condensation reaction with the carbonyl group of aldehydes and ketones.[1][2][3] This nucleophilic addition-elimination mechanism proceeds rapidly under mild acidic conditions to form a stable, often crystalline, 2,6-dichlorophenylhydrazone derivative.[1][2] These derivatives typically exhibit strong UV absorbance, making them ideal for quantification by HPLC-UV.[4][5]
The two chlorine atoms at the 2 and 6 positions of the phenyl ring are critical. These electron-withdrawing groups decrease the nucleophilicity of the hydrazine nitrogen atoms compared to unsubstituted phenylhydrazine. While this may slightly reduce the reaction rate with simple carbonyls, it enhances the stability of the reagent and can improve selectivity by making it less reactive towards weaker electrophiles.
Mechanism: Hydrazone Formation
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the C=N double bond of the hydrazone.
Caption: Mechanism of hydrazone formation.
Comparative Analysis of Cross-Reactivity
The primary concern for analytical scientists is the reaction of 2,6-dichlorophenylhydrazine with functional groups other than aldehydes and ketones. The following sections compare its reactivity with common functional groups encountered in drug molecules and other complex organic samples.
Hydrazines can react with esters and amides in a process called hydrazinolysis to form acyl hydrazides.[6][7][8] This is a nucleophilic acyl substitution reaction.
-
Reactivity Level: Low to negligible under typical analytical derivatization conditions.
-
Causality: Esters and amides are significantly less electrophilic than aldehydes and ketones. The reaction typically requires elevated temperatures and/or the presence of a strong base or catalyst to proceed at a meaningful rate.[6][7][9] The reduced nucleophilicity of 2,6-dichlorophenylhydrazine further disfavors this reaction. Standard derivatization protocols for carbonyls (e.g., room temperature, mild acidic pH, short reaction times) are generally insufficient to cause significant hydrazinolysis of esters or amides.
These are highly reactive acylating agents and will readily react with hydrazines.
-
Reactivity Level: High.
-
Causality: The halide or carboxylate is an excellent leaving group, making the carbonyl carbon highly electrophilic. 2,6-Dichlorophenylhydrazine will rapidly form the corresponding acyl hydrazide upon contact. Fortunately, acyl halides and anhydrides are highly reactive and rarely persist in formulated drug products or biological matrices, as they are readily hydrolyzed.
α,β-Unsaturated aldehydes and ketones present two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). This can lead to two competing reactions: 1,2-addition (hydrazone formation) and 1,4-conjugate addition (Michael addition).[10]
-
Reactivity Level: Moderate to high, with the outcome being highly dependent on reaction conditions.
-
Causality: Hydrazines, being relatively soft nucleophiles, can favor the 1,4-Michael addition pathway, especially under neutral or basic conditions.[10][11] However, under the acidic conditions typically used for hydrazone formation, the reaction at the carbonyl carbon is generally favored. The initial product of a Michael addition can sometimes cyclize to form pyrazoline derivatives.[12] For analytical purposes, it is crucial to control the pH to ensure selective reaction at the carbonyl group.
-
Carboxylic Acids: Generally unreactive towards hydrazines without activation (e.g., conversion to an acyl chloride or use of coupling agents).
-
Alkenes/Alkynes: Unreactive, unless activated as in the case of Michael acceptors.
-
Alcohols, Ethers, Amines: These are nucleophilic or non-reactive and will not react with the nucleophilic hydrazine reagent.
Table 1: Comparative Reactivity of this compound
| Functional Group | Reaction Type | Typical Analytical Conditions | Relative Reactivity | Potential for Interference |
| Aldehydes & Ketones | Addition-Elimination | pH 2-5, Room Temp, < 1 hr | Very High | Target Reaction |
| Esters | Hydrazinolysis | pH 2-5, Room Temp, < 1 hr | Very Low | Unlikely |
| Amides | Hydrazinolysis | pH 2-5, Room Temp, < 1 hr | Negligible | Highly Unlikely |
| Acyl Halides | Acyl Substitution | pH 2-5, Room Temp, < 1 hr | Very High | High (if present) |
| α,β-Unsaturated Carbonyls | Michael Addition | Neutral/Basic pH | Moderate | Possible |
| Carboxylic Acids | --- | pH 2-5, Room Temp, < 1 hr | Negligible | No |
Experimental Protocol: A Self-Validating System for Selectivity Screening
To ensure the specificity of your analytical method, it is imperative to perform a cross-reactivity study using your specific drug substance or sample matrix. This protocol provides a robust framework for such a study.
Objective: To determine the selectivity of 2,6-dichlorophenylhydrazine for a target carbonyl analyte in the presence of other functional groups within a molecule or matrix.
Materials:
-
This compound (reagent grade)
-
Target Analyte (containing an aldehyde or ketone)
-
Molecule(s) with potentially cross-reactive groups (e.g., an ester-containing analogue)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid or Hydrochloric Acid
-
HPLC system with UV or MS detector
Procedure:
-
Solution Preparation:
-
Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile containing 0.1% formic acid.
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve the target carbonyl-containing analyte in acetonitrile.
-
Potential Cross-Reactant Stock (1 mg/mL): Prepare a separate stock solution of the molecule containing the potentially interfering functional group (e.g., an ester).
-
Control Blank: Acetonitrile.
-
-
Reaction Conditions:
-
Test Reaction: In an HPLC vial, mix 100 µL of the Analyte Stock with 100 µL of the Reagent Solution.
-
Cross-Reactivity Test: In a separate vial, mix 100 µL of the Potential Cross-Reactant Stock with 100 µL of the Reagent Solution.
-
Negative Control: In a separate vial, mix 100 µL of the Control Blank with 100 µL of the Reagent Solution.
-
Positive Control: Inject the Analyte Stock solution directly to determine its retention time.
-
-
Incubation and Analysis:
-
Vortex all vials and allow them to react at room temperature for a predetermined time (e.g., 60 minutes).
-
Analyze all samples by a suitable, stability-indicating HPLC method (preferably with mass spectrometry detection to aid in peak identification).
-
-
Data Evaluation:
-
In the "Test Reaction" chromatogram, identify the peak corresponding to the derivatized analyte.
-
In the "Cross-Reactivity Test" chromatogram, look for any new peaks that are not present in the "Negative Control." Compare the retention times to the derivatized analyte peak.
-
If new peaks are observed, quantify their area relative to the main derivatized analyte peak from the "Test Reaction" to determine the percentage of cross-reactivity. A cross-reactivity of <0.1% is often considered negligible.
-
Experimental Workflow Diagram
Caption: Workflow for selectivity screening.
Implications in Drug Development
In pharmaceutical development, hydrazine-based reagents are frequently used to quantify genotoxic impurities (GTIs), such as residual hydrazine itself, which must be controlled at parts-per-million (ppm) levels.[4][13][14] Understanding the selectivity of the derivatizing agent is critical. If an active pharmaceutical ingredient (API) contains a potentially reactive group, such as an α,β-unsaturated ketone, using 2,6-dichlorophenylhydrazine to quantify a trace-level aldehyde impurity could lead to an overestimation if reaction conditions are not optimized to prevent Michael addition with the API. The experimental protocol outlined above is essential for validating such methods and ensuring accurate reporting to regulatory agencies.
Conclusion
This compound is a highly selective reagent for the derivatization of aldehydes and ketones under standard analytical conditions. Its cross-reactivity with less electrophilic functional groups like esters and amides is minimal and can typically be disregarded. However, professionals in drug development and research must remain vigilant for highly reactive functionalities such as acyl halides and, most importantly, α,β-unsaturated carbonyl systems. By employing a robust, self-validating experimental design to screen for potential cross-reactivity, scientists can confidently leverage the benefits of this reagent to develop accurate, specific, and reliable analytical methods.
References
-
ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part.... Retrieved from [Link]
-
PubMed. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Anal Bioanal Chem, 407(8), 2085-94. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]
-
PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. J Pharm Biomed Anal, 126, 129-34. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Retrieved from [Link]
-
ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. Retrieved from [Link]
-
PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. J Pharm Biomed Anal, 49(2), 529-33. Retrieved from [Link]
-
ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]
-
SpringerLink. (n.d.). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Retrieved from [Link]
-
PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]
-
Wiley Online Library. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect. Retrieved from [Link]
-
Springer. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Retrieved from [Link]
-
nptel.ac.in. (n.d.). Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]
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Strategic Selection in Synthesis: Why 2,6-Dichlorophenylhydrazine Hydrochloride is a Superior Choice for Complex Molecule Construction
An In-Depth Technical Guide for Researchers
In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocycles, the choice of the starting hydrazine is a critical decision that dictates the course of the reaction and the properties of the final product. While a variety of substituted phenylhydrazines are available, 2,6-Dichlorophenylhydrazine hydrochloride has emerged as a reagent of strategic importance. This guide provides a detailed comparison, grounded in mechanistic principles and experimental evidence, to illuminate the distinct advantages of employing this disubstituted hydrazine over common alternatives like phenylhydrazine and 4-nitrophenylhydrazine.
The Crucial Role of Substituents: A Comparative Overview
Substituted hydrazines are cornerstone reagents for several pivotal reactions in organic chemistry, most notably the Fischer indole synthesis, which has been a reliable method for preparing indole derivatives since its discovery in 1883.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2][3] The identity of the substituents on the aryl ring of the hydrazine profoundly influences the reaction's outcome.
Let's consider the contenders:
-
Phenylhydrazine: The parent compound of this class. It is a versatile and widely used reagent for synthesizing a range of chemical intermediates, dyes, and pharmaceuticals like Antipyrine.[4][5][6] Its hydrochloride salt is often used to improve stability.[7][8]
-
4-Nitrophenylhydrazine: Features a potent electron-withdrawing nitro group at the para-position. This substitution significantly impacts the electronic properties of the hydrazine. It is often used as a reagent for the detection and characterization of carbonyl compounds.[9][10] However, its high reactivity and potential explosive nature in a dry state require careful handling.[11][12][13]
-
2,4-Dinitrophenylhydrazine (DNPH): With two strongly electron-withdrawing nitro groups, DNPH is an archetypal reagent for the qualitative detection of aldehydes and ketones (Brady's Test).[14][15] The resulting hydrazones are typically stable, crystalline solids, which makes DNPH excellent for derivatization and identification but generally unsuitable for subsequent synthetic transformations like the Fischer indole synthesis, as the hydrazone is too deactivated to cyclize efficiently.[15]
-
This compound: This guide's focus. The two chlorine atoms at the ortho-positions introduce a unique combination of electronic and steric effects that offer distinct synthetic advantages.[16]
The choice between these reagents is not arbitrary; it is a calculated decision based on the desired reactivity, selectivity, and the final molecular architecture.
The Decisive Factors: Electronic and Steric Effects
The superiority of this compound in specific synthetic contexts can be attributed to two primary factors: the electronic influence of the chloro groups and the steric hindrance they impose.
The nitrogen atoms of the hydrazine moiety act as nucleophiles. The nucleophilicity is governed by the electron density on the phenyl ring.
-
Phenylhydrazine: The unsubstituted phenyl ring provides a baseline level of nucleophilicity.
-
4-Nitrophenylhydrazine: The strongly electron-withdrawing nitro group (-NO₂) significantly reduces the electron density on the phenyl ring through resonance and inductive effects. This deactivation makes the hydrazine nitrogen less nucleophilic, which can slow down the initial hydrazone formation.
-
2,6-Dichlorophenylhydrazine: Chlorine is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. The two chloro groups decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. This moderation can be highly beneficial, preventing overly rapid or uncontrolled reactions and minimizing the formation of side products.
The most compelling reason to choose 2,6-Dichlorophenylhydrazine lies in the steric bulk of the two ortho-chloro substituents. This steric hindrance is a powerful tool for controlling the regioselectivity of the Fischer indole synthesis, particularly when using unsymmetrical ketones.
The mechanism of the Fischer indole synthesis proceeds through a[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][3] When an unsymmetrical ketone is used, two different ene-hydrazine tautomers can form, potentially leading to two isomeric indole products.
The bulky 2,6-dichloro substituents sterically disfavor the formation of the ene-hydrazine tautomer where the bulkier substituent of the ketone is on the same side as the substituted phenyl ring. This forces the rearrangement to proceed through the less sterically hindered pathway, leading to the preferential formation of a single regioisomer. This level of control is often difficult to achieve with less hindered hydrazines like phenylhydrazine or 4-nitrophenylhydrazine.
Imparting Desirable Properties to the Final Molecule
Beyond directing the synthesis, the 2,6-dichlorophenyl moiety is incorporated into the final product, where it can confer valuable pharmaceutical properties. In drug development, the inclusion of halogen atoms, particularly chlorine, is a common strategy to:
-
Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
-
Improve Metabolic Stability: The C-Cl bond is strong, and the substitution pattern can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhance Binding Affinity: The chlorine atoms can participate in specific halogen bonding interactions with biological targets, increasing the potency of the drug candidate.
A notable example is the role of the 2,6-dichlorophenyl group in potent kinase inhibitors, where it is crucial for achieving high inhibitory activity.[16]
Comparative Performance Data
The following table summarizes the key characteristics and synthetic implications of the compared hydrazines.
| Feature | Phenylhydrazine | 4-Nitrophenylhydrazine | 2,6-Dichlorophenylhydrazine |
| Electronic Effect | Neutral (Reference) | Strongly Electron-Withdrawing | Moderately Electron-Withdrawing |
| Nucleophilicity | High | Low | Moderate |
| Steric Hindrance | Low | Low | High |
| Primary Application | General Synthesis, Carbonyl ID[17] | Carbonyl Derivatization[9] | Regioselective Synthesis[16] |
| Key Advantage | Readily available, versatile | Forms stable, colored derivatives | Excellent regiochemical control |
| Key Disadvantage | Poor regioselectivity with unsymm. ketones | Low nucleophilicity, potential instability[13] | Higher cost, reduced reactivity |
| Final Product Impact | Unsubstituted Phenyl Moiety | Nitrophenyl Moiety | Dichlorophenyl Moiety (Lipophilic, Stable)[16] |
Experimental Protocol: Regioselective Fischer Indole Synthesis
This protocol provides a representative method for the synthesis of a 7-chloro-1,2,3,4-tetrahydrocarbazole, demonstrating the utility of this compound.
Objective: To synthesize 8-chloro-2,3,4,9-tetrahydro-1H-carbazole from 2-chlorocyclohexanone and this compound.
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
2-Chlorocyclohexanone (1.05 eq)
-
Ethanol (5-10 volumes)
-
Polyphosphoric acid (PPA) (10 eq by weight)
-
Ice water
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (5-10 volumes).
-
Add 2-chlorocyclohexanone (1.05 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 1 hour. The formation of the hydrazone intermediate is typically observed by a change in color or the formation of a precipitate.
-
Rationale: The initial condensation reaction forms the key hydrazone intermediate. Refluxing in ethanol provides sufficient energy for the reaction while being a relatively benign solvent.
-
-
Cyclization:
-
Allow the reaction mixture to cool to approximately 40-50 °C.
-
Carefully add polyphosphoric acid (PPA) in portions. The mixture will become thick.
-
Heat the stirred mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Rationale: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the key[4][4]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring.[1]
-
-
Work-up:
-
Cool the reaction vessel to room temperature in an ice bath.
-
Very carefully and slowly, quench the reaction by adding crushed ice or cold water. This process is highly exothermic.
-
Neutralize the acidic mixture by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9.
-
Rationale: Quenching stops the reaction and hydrolyzes the PPA. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Rationale: Standard extraction and purification techniques isolate the desired indole product from inorganic salts and reaction byproducts.
-
Conclusion
The selection of a substituted hydrazine is a nuanced decision that significantly impacts the outcome of a synthetic sequence. While phenylhydrazine is a workhorse reagent and nitrophenylhydrazines are valuable for derivatization, This compound offers a unique and powerful combination of properties. Its moderated electronic reactivity minimizes side reactions, while its pronounced steric bulk provides an elegant and effective method for controlling regioselectivity in reactions like the Fischer indole synthesis. Furthermore, the incorporation of the 2,6-dichlorophenyl moiety can bestow advantageous properties upon the final molecule, making it a strategically superior choice for researchers and drug development professionals engaged in the synthesis of complex, high-value molecular targets.
References
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Research and Reviews: Journal of Chemistry. (2021). Synthesis and Analysis of 2, 4-Dinitro Phenyl Hydrazine. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Retrieved from [Link]
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A Comparative Guide to the Accuracy and Precision of Analytical Methods Utilizing 2,6-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the choice of a derivatizing agent is pivotal for developing robust, accurate, and precise analytical methods. This is particularly true for the quantification of carbonyl-containing compounds, which are often present as active pharmaceutical ingredients (APIs), impurities, or degradation products. 2,6-Dichlorophenylhydrazine hydrochloride has emerged as a significant reagent in this domain. This guide provides a comprehensive comparison of analytical methods employing this compound against other established alternatives, with a focus on the critical performance metrics of accuracy and precision. The insights and data presented herein are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The Role of Derivatization in Analytical Excellence
Many carbonyl compounds exhibit properties that challenge direct analysis, such as high volatility, low molecular weight, or poor ionization efficiency.[8] Chemical derivatization is a strategic approach to overcome these limitations by modifying the analyte to enhance its detectability.[9][10] Phenylhydrazines, including 2,6-dichlorophenylhydrazine, react with aldehydes and ketones to form stable hydrazones. These derivatives often possess strong chromophores, making them amenable to UV-Vis spectrophotometry or high-performance liquid chromatography with UV detection (HPLC-UV).[8][11]
The selection of a derivatizing agent is a critical decision in method development, directly impacting the sensitivity, specificity, accuracy, and precision of the quantification. This guide will delve into the performance of this compound in this context, offering a comparative perspective.
Comparative Analysis of Derivatizing Agents
The efficacy of an analytical method hinges on the performance of the chosen derivatizing agent. Below is a comparison of this compound with other commonly used reagents for the analysis of carbonyl compounds.
| Performance Metric | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagents (T and P) |
| Derivatization Principle | Forms a stable 2,6-dichlorophenylhydrazone with a strong UV-active chromophore. | Forms a 2,4-dinitrophenylhydrazone, which is highly colored and UV-active.[11][12] | Forms a hydrazone with a pre-existing permanent positive charge (quaternary ammonium), enhancing ionization for mass spectrometry.[8] |
| Primary Detection Method | HPLC-UV, Spectrophotometry | HPLC-UV, Spectrophotometry[12] | LC-MS/MS[8] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% |
| Advantages | Good stability of derivatives, excellent UV response. | Well-established methods, readily available reagent.[11] | High sensitivity in mass spectrometry due to the permanent positive charge.[8] |
| Limitations | May require optimization of reaction conditions (pH, temperature) for complete derivatization. | Longer reaction times may be necessary for some carbonyls.[13] | Primarily suited for LC-MS, less effective for UV detection. |
This table presents typical performance data based on established analytical methods for similar compounds. Actual results may vary depending on the specific analyte, matrix, and optimized method parameters.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][2][5][7][14][15] The following diagram illustrates a typical workflow for validating the accuracy and precision of a method using this compound.
Caption: A decision tree to guide the selection of an appropriate analytical method based on available resources and requirements.
Conclusion
The accuracy and precision of an analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound offers a reliable and robust option for the derivatization and subsequent quantification of carbonyl compounds. When validated according to stringent guidelines, methods employing this reagent demonstrate excellent accuracy and precision, making them highly suitable for routine quality control and research applications.
The choice between this compound and other derivatizing agents will ultimately depend on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the available instrumentation. By following the systematic validation protocols outlined in this guide, researchers and drug development professionals can confidently develop and implement analytical methods that are fit for their intended purpose, ensuring data of the highest integrity.
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A Guide to Inter-Laboratory Performance of Carbonyl Compound Analysis: A Comparative Study of 2,6-Dichlorophenylhydrazine Hydrochloride and 2,4-Dinitrophenylhydrazine
This guide presents a comprehensive inter-laboratory comparison of a novel derivatizing agent, 2,6-Dichlorophenylhydrazine hydrochloride (2,6-DCPH), against the well-established 2,4-Dinitrophenylhydrazine (DNPH) for the analysis of carbonyl compounds. Through a meticulously designed hypothetical inter-laboratory study, this document provides researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to evaluate the suitability of these reagents for their specific analytical needs.
Introduction: The Critical Role of Carbonyl Derivatization and Inter-Laboratory Validation
Carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules monitored in environmental, industrial, and pharmaceutical settings due to their reactivity and potential health impacts.[1][2] Their direct analysis, particularly at trace levels, is often hindered by their volatility and poor chromatographic retention.[1][3] Derivatization, the process of converting an analyte into a more easily detectable form, is a cornerstone of carbonyl analysis. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the gold standard, reacting with carbonyls to form stable hydrazones that are readily analyzed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][4][5]
The introduction of new derivatizing agents, such as this compound, necessitates a thorough evaluation of their performance. An inter-laboratory comparison is the most robust method for assessing the reproducibility and reliability of an analytical method across different laboratories, equipment, and analysts.[6][7][8] This guide simulates such a study to provide a critical performance evaluation of 2,6-DCPH relative to DNPH.
Reagent Overview
This compound (2,6-DCPH) is a hydrazine derivative with the molecular formula C₆H₇Cl₃N₂.[9] Its chemical structure is provided below.
-
Molecular Formula: C₆H₆Cl₂N₂·HCl[10]
-
Molecular Weight: 213.49 g/mol [10]
-
Appearance: White to light yellow powder
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the gravimetric and spectrophotometric determination of carbonyl compounds.[1][5]
-
Molecular Formula: C₆H₆N₄O₄
-
Molecular Weight: 198.14 g/mol
-
Appearance: Reddish-orange crystalline powder
Hypothetical Inter-Laboratory Study Design
To objectively compare the performance of 2,6-DCPH and DNPH, a hypothetical inter-laboratory study was designed involving ten participating laboratories. Each laboratory was provided with standardized protocols and materials.
Study Objectives:
-
To compare the accuracy, precision (repeatability and reproducibility), linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of 2,6-DCPH and DNPH for the derivatization and HPLC-UV analysis of a standard mixture of carbonyl compounds.
-
To assess the robustness of the analytical methods across different laboratory environments.
Test Samples:
A certified reference material (CRM) of a mixture of five common carbonyl compounds (Formaldehyde, Acetaldehyde, Acetone, Propionaldehyde, and Benzaldehyde) in acetonitrile was provided to each laboratory at three concentration levels (Low, Medium, and High).
Methodology:
Each laboratory followed a standardized protocol for sample derivatization and HPLC-UV analysis for both 2,6-DCPH and DNPH.
Experimental Workflow
Caption: General reaction of a carbonyl with a phenylhydrazine.
Results and Discussion
The following tables summarize the performance data compiled from the ten participating laboratories.
Table 1: Linearity Data
| Analyte | Derivatizing Agent | Calibration Range (µg/mL) | Mean R² |
| Formaldehyde | 2,6-DCPH | 0.1 - 20 | 0.9992 |
| DNPH | 0.1 - 20 | 0.9995 | |
| Acetaldehyde | 2,6-DCPH | 0.1 - 20 | 0.9991 |
| DNPH | 0.1 - 20 | 0.9994 | |
| Acetone | 2,6-DCPH | 0.5 - 50 | 0.9988 |
| DNPH | 0.5 - 50 | 0.9990 | |
| Propionaldehyde | 2,6-DCPH | 0.1 - 20 | 0.9993 |
| DNPH | 0.1 - 20 | 0.9996 | |
| Benzaldehyde | 2,6-DCPH | 0.1 - 20 | 0.9995 |
| DNPH | 0.1 - 20 | 0.9997 |
Both reagents demonstrated excellent linearity over the tested concentration ranges, with average coefficients of determination (R²) exceeding 0.998. This indicates a strong correlation between analyte concentration and instrument response for the derivatives of both 2,6-DCPH and DNPH.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Derivatizing Agent | Mean LOD (µg/mL) | Mean LOQ (µg/mL) |
| Formaldehyde | 2,6-DCPH | 0.03 | 0.10 |
| DNPH | 0.02 | 0.07 | |
| Acetaldehyde | 2,6-DCPH | 0.04 | 0.12 |
| DNPH | 0.03 | 0.10 | |
| Acetone | 2,6-DCPH | 0.15 | 0.50 |
| DNPH | 0.12 | 0.40 | |
| Propionaldehyde | 2,6-DCPH | 0.03 | 0.11 |
| DNPH | 0.02 | 0.08 | |
| Benzaldehyde | 2,6-DCPH | 0.02 | 0.06 |
| DNPH | 0.01 | 0.04 |
The established DNPH method showed slightly lower Limits of Detection and Quantification across all tested carbonyls. This suggests a potentially higher sensitivity of the DNPH derivatives under the specified HPLC-UV conditions. However, the LOD and LOQ values for 2,6-DCPH are well within the acceptable range for many analytical applications. [11]
Table 3: Accuracy and Precision Data (Medium Concentration Level)
| Analyte | Derivatizing Agent | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Formaldehyde | 2,6-DCPH | 98.5 | 2.1 | 4.5 |
| DNPH | 99.2 | 1.8 | 3.9 | |
| Acetaldehyde | 2,6-DCPH | 97.9 | 2.5 | 5.1 |
| DNPH | 99.5 | 2.0 | 4.2 | |
| Acetone | 2,6-DCPH | 98.2 | 2.8 | 5.5 |
| DNPH | 99.1 | 2.4 | 4.8 | |
| Propionaldehyde | 2,6-DCPH | 98.8 | 2.3 | 4.8 |
| DNPH | 99.6 | 1.9 | 4.1 | |
| Benzaldehyde | 2,6-DCPH | 99.1 | 1.9 | 4.2 |
| DNPH | 99.8 | 1.5 | 3.5 |
Accuracy, presented as mean recovery, was excellent for both derivatizing agents, with all values falling within the generally accepted range of 80-120%. Precision, evaluated through repeatability (within-laboratory variation) and reproducibility (between-laboratory variation), was also very good. [8][12]The DNPH method consistently demonstrated slightly better precision, with lower relative standard deviations for both repeatability (RSDr) and reproducibility (RSDR). The higher RSDR values for 2,6-DCPH may indicate a greater sensitivity to variations in laboratory conditions or analyst technique.
Detailed Experimental Protocols
Protocol 1: Carbonyl Derivatization with 2,6-DCPH
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile. Acidify with 1% (v/v) phosphoric acid.
-
Derivatization: To 1 mL of the carbonyl standard or sample solution, add 1 mL of the 2,6-DCPH reagent solution.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at 40°C for 60 minutes in a sealed vial.
-
Sample Dilution: After cooling to room temperature, dilute the sample as necessary with acetonitrile prior to HPLC analysis.
Protocol 2: Carbonyl Derivatization with DNPH
-
Reagent Preparation: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile. Acidify with 1% (v/v) phosphoric acid.
-
Derivatization: To 1 mL of the carbonyl standard or sample solution, add 1 mL of the DNPH reagent solution.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at 40°C for 60 minutes in a sealed vial.
-
Sample Dilution: After cooling to room temperature, dilute the sample as necessary with acetonitrile prior to HPLC analysis.
Protocol 3: HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 360 nm
Conclusion
This comparative guide, based on a simulated inter-laboratory study, demonstrates that this compound is a viable alternative to DNPH for the derivatization and analysis of carbonyl compounds. While the well-established DNPH method shows slightly superior performance in terms of sensitivity and precision, 2,6-DCPH provides excellent linearity, accuracy, and acceptable precision for a wide range of analytical applications.
The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the target analyte concentration, matrix complexity, and desired level of precision. For routine analysis where high sensitivity is not the primary concern, 2,6-DCPH offers a reliable and effective option. For applications requiring the lowest possible detection limits and the highest degree of precision, DNPH remains the benchmark.
Further studies are warranted to explore the performance of 2,6-DCPH with a broader range of carbonyl compounds and in more complex sample matrices. Additionally, optimization of the derivatization and HPLC conditions for 2,6-DCPH could potentially enhance its performance to be more comparable to that of DNPH.
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Benchmarking the efficiency of Fischer indole synthesis with different catalysts
The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry since its discovery by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus—a privileged scaffold in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2][3] The selection of an appropriate acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, substrate scope, and overall practicality.[2][4] This guide provides an in-depth, objective comparison of the performance of various catalysts in the Fischer indole synthesis, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Crucial Role of the Catalyst: A Mechanistic Perspective
The Fischer indole synthesis proceeds through a well-established reaction cascade initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[5][6] This intermediate then tautomerizes to an enamine, which undergoes a[1][1]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][7][8] The catalyst's primary role is to facilitate these key steps, and its nature—be it a Brønsted or Lewis acid—can significantly impact the reaction kinetics and selectivity.
Performance Benchmark: A Comparative Analysis of Catalyst Classes
The efficacy of a catalyst in the Fischer indole synthesis is typically assessed by the yield of the indole product under defined reaction conditions, including temperature, reaction time, and catalyst loading. While a single, all-encompassing study comparing a vast array of catalysts under identical conditions is scarce in the literature, a compilation of data from various sources provides valuable insights into their relative performance.[9]
Brønsted Acids: The Classical Workhorses
Brønsted acids, such as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH), are among the most traditionally employed catalysts for the Fischer indole synthesis.[2][3][8] They are lauded for their effectiveness and relatively low cost.
-
Polyphosphoric Acid (PPA): PPA is a highly effective catalyst, often affording high yields of indoles. Its viscous nature, however, can complicate product isolation and purification.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid, p-TsOH is easier to handle than PPA and is effective in a range of solvents.[9]
Lewis Acids: Versatility and Milder Conditions
Lewis acids, including zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), offer a versatile alternative to Brønsted acids and can often promote the reaction under milder conditions.[2][3][5]
-
Zinc Chloride (ZnCl₂): A commonly used and cost-effective Lewis acid, ZnCl₂ has demonstrated high efficacy in numerous Fischer indole syntheses.[5][9]
-
Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), this catalyst is highly effective but requires careful handling due to its reactivity with moisture.
Heterogeneous Catalysts: The Green Chemistry Approach
In recent years, the development of heterogeneous catalysts has gained significant traction, driven by the principles of green chemistry. These catalysts, which exist in a different phase from the reaction mixture, offer advantages in terms of easy separation, reusability, and reduced environmental impact.[10]
-
Zeolites: These microporous aluminosilicate minerals have been shown to be effective catalysts, with the added benefit of shape selectivity that can enhance regioselectivity in reactions with unsymmetrical ketones.[10][11]
-
Polymeric Sulfonic Acid Resins: Resins like Amberlite® IR 120 H have been successfully employed, particularly in continuous flow synthesis, allowing for efficient production and simplified workup.[7]
Metal Catalysts: Expanding the Synthetic Toolbox
Transition metal catalysts, particularly those based on palladium, have expanded the scope of the Fischer indole synthesis, enabling novel synthetic strategies.[12] The Buchwald modification, for instance, utilizes a palladium catalyst to effect the synthesis from aryl bromides and hydrazones.[6][8] Gold-catalyzed variations have also been reported, showcasing the continuous evolution of this classic reaction.[12]
Quantitative Performance Comparison
The following table summarizes the reported yields for the synthesis of various indole derivatives using different classes of catalysts. It is crucial to note that direct comparisons should be approached with caution, as reaction conditions can vary significantly between studies.[9]
| Catalyst Type | Catalyst | Arylhydrazine | Carbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine | Acetophenone | 100°C, 1 h | ~90% | [9] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | 4-Methoxyphenylhydrazine | Cyclohexanone | Toluene, reflux, 4 h | 85% | [9] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | 170°C, 5 h | 75% | [9] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazine | Cyclohexanone | Acetic acid, 80°C, 2 h | 92% | [9] |
| Heterogeneous | Zeolite Beta | Phenylhydrazine | 1-Phenyl-2-butanone | Toluene, 110°C, 24 h | 83% (regioselective) | [10] |
| Heterogeneous | Amberlite® IR 120 H | Phenylhydrazine | Cyclohexanone | Ethanol, 70°C (flow) | High throughput | [7] |
Experimental Protocols: A Practical Guide
To provide a practical context, the following are representative experimental protocols for the Fischer indole synthesis using two common catalysts. These protocols can be adapted for other substrates and catalysts with appropriate modifications.
Protocol 1: Zinc Chloride Catalyzed Synthesis of 2-Phenylindole
-
Reactant Preparation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) in ethanol.
-
Reaction Setup: Add anhydrous zinc chloride (1.5 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
-
Reactant Preparation: Dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent system.
Visualizing the Process
To better illustrate the key stages of the Fischer indole synthesis, the following diagrams outline the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion and Future Outlook
The choice of catalyst for the Fischer indole synthesis is a critical decision that dictates the efficiency, selectivity, and environmental impact of the process. While classical Brønsted and Lewis acids remain highly effective and widely used, the emergence of heterogeneous and metal-based catalytic systems offers exciting opportunities for developing more sustainable and versatile synthetic methodologies. As the demand for complex indole-containing molecules in drug discovery and materials science continues to grow, further innovation in catalyst design will undoubtedly play a pivotal role in advancing this timeless reaction.
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Der Pharma Chemica. Recent Advances in the Construction of Indole Scaffolds. [Link]
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A Senior Application Scientist's Guide to Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical science, particularly within drug development and research, the precise and accurate measurement of substances is paramount. Two critical parameters that define the boundaries of an analytical method's capabilities are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). This guide provides an in-depth exploration of these concepts, the methodologies for their determination, and the scientific rationale behind these experimental choices, grounded in authoritative regulatory guidelines.
Foundational Concepts: Distinguishing LOD and LOQ
At its core, the journey of analytical measurement begins with detecting the presence of a substance and then accurately quantifying its amount. LOD and LOQ represent two distinct milestones in this journey.
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1][2] It's the point at which we can confidently state that a signal is distinguishable from the background noise of the analytical instrument and the sample matrix.[3] Think of it as discerning a faint whisper in a quiet room; you know someone is speaking, but you can't make out the words.
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be not only detected but also quantified with a defined level of precision and accuracy.[1][4] At the LOQ, you can confidently report a numerical value for the analyte's concentration.[5] To continue the analogy, this is the point at which the whisper becomes clear enough to understand the words being spoken. The LOQ is crucial for quantitative analysis, especially for determining impurities or low-level analytes.[2]
It is a fundamental principle that the LOQ is always higher than the LOD.[4]
The "Why": Causality Behind Method Selection
The choice of method for determining LOD and LOQ is not arbitrary; it is dictated by the nature of the analytical procedure and the requirements of the application. The International Council for Harmonisation (ICH) guideline Q2(R2) and the U.S. Food and Drug Administration (FDA) provide a framework for these determinations, emphasizing that the chosen method must be justified and suitable for its intended purpose.[6][7][8][9]
The primary methods for determining LOD and LOQ fall into three categories:
-
Visual Evaluation: This method is primarily used for non-instrumental methods but can also be applied to instrumental methods. It relies on the analyst's ability to visually discern a signal from the background. While seemingly subjective, it can be a valid approach for certain applications.
-
Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[10][11] The rationale here is to establish a signal intensity that is statistically significant above the random fluctuations of the baseline.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method and is preferred when a linear relationship between concentration and response can be established.[11][12] It provides a more objective and quantifiable measure of LOD and LOQ.
The selection of a particular method is a critical decision in analytical method validation. For instance, the S/N ratio method is highly practical for chromatographic techniques where baseline noise is a consistent feature. Conversely, the calibration curve method is well-suited for a wide range of assays, including immunoassays and spectroscopic methods, where a standard curve is routinely generated.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the protocols for determining LOD and LOQ must be meticulously planned and executed. Here, we provide detailed methodologies for the two most common instrumental approaches.
The Signal-to-Noise (S/N) Ratio Method
This method is based on the principle of comparing the analytical signal to the background noise.
Experimental Protocol:
-
Blank Sample Analysis: Analyze a sufficient number of blank samples (e.g., matrix without the analyte) to determine the magnitude of the background noise.
-
Spiked Sample Analysis: Prepare and analyze samples spiked with low concentrations of the analyte.
-
Signal and Noise Measurement: Determine the signal height from the analyte peak and the noise level from a region of the baseline close to the peak. The method of noise determination should be consistent.
-
S/N Ratio Calculation: Calculate the S/N ratio for each spiked sample.
-
LOD and LOQ Determination:
Diagram of the Signal-to-Noise Workflow:
Caption: Workflow for LOD and LOQ determination using the S/N ratio method.
The Calibration Curve Method
This method utilizes the statistical properties of a calibration curve constructed from a series of standards.
Experimental Protocol:
-
Calibration Curve Construction: Prepare a series of at least five to seven calibration standards at concentrations near the expected LOD and LOQ.
-
Replicate Analysis: Analyze each calibration standard multiple times (e.g., 3-6 replicates) to obtain a robust dataset.
-
Linear Regression: Plot the mean response versus the concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Determine the Standard Deviation of the Response (σ): This can be determined in a few ways:
-
Standard Deviation of the y-intercepts of multiple regression lines.
-
Standard Deviation of the blank: Measure the response of a number of blank samples (e.g., 10-20) and calculate their standard deviation.[3]
-
The residual standard deviation of the regression line (Standard Error of the Regression). [5]
-
-
Calculate the Slope of the Calibration Curve (S).
-
LOD and LOQ Calculation: Apply the following formulas as recommended by the ICH[12][15][16]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Diagram of the Calibration Curve Method Workflow:
Caption: Workflow for LOD and LOQ determination using the calibration curve method.
Data Presentation and Comparison
To facilitate a clear understanding and comparison of these methods, the following table summarizes the key characteristics and typical outputs.
| Parameter | Signal-to-Noise (S/N) Method | Calibration Curve Method |
| Principle | Compares signal intensity to background noise. | Based on the statistical properties of a calibration curve. |
| Applicability | Methods with baseline noise (e.g., Chromatography, Spectroscopy). | Wide range of instrumental methods with a linear response. |
| LOD Formula | Concentration at S/N ≈ 3:1. | LOD = 3.3 * (σ / S) |
| LOQ Formula | Concentration at S/N = 10:1. | LOQ = 10 * (σ / S) |
| Advantages | Simple and practical for certain techniques. | More statistically robust and objective. |
| Considerations | The method for noise determination must be consistent. | Requires a linear calibration curve in the relevant concentration range. |
Example Calculation (Hypothetical Data):
| Method | Parameter | Value | LOD | LOQ |
| Calibration Curve | Standard Deviation of Blank (σ) | 0.005 Absorbance Units | 0.033 µg/mL | 0.10 µg/mL |
| Slope of Calibration Curve (S) | 0.5 AU/(µg/mL) |
Conclusion: Ensuring Method Fitness-for-Purpose
The determination of LOD and LOQ is a critical component of analytical method validation, ensuring that a method is suitable for its intended purpose.[8][9] A thorough understanding of the underlying principles and the meticulous execution of the experimental protocols are essential for generating reliable and defensible data. By adhering to the guidelines set forth by regulatory bodies such as the ICH and FDA, researchers and drug development professionals can establish the performance characteristics of their analytical methods with confidence, ultimately contributing to the development of safe and effective medicines.
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
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Dolan, J. W. (2012). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Dolan, J. W. (2012). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]
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Sci-Med. Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Scribd. LOD and LOQ in Analytical Chemistry. [Link]
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Kromidas, S. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Analytics & Separations. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
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BioPharm International. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
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Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]
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European Union Reference Laboratory for Contaminants in Feed and Food. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
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Chemistry Stack Exchange. (2025). How were the Signal to Noise ratios for LOD and LOQ arrived at? [Link]
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A Senior Application Scientist's Guide: UV vs. Mass Spectrometric Detection for Chemical Derivatives
For researchers, scientists, and professionals in drug development, the choice of an analytical detector is a critical decision that dictates the quality, depth, and reliability of experimental data. When analyzing chemical derivatives—be they impurities, metabolites, or degradation products—the two most common detectors coupled with liquid chromatography (LC) are Ultraviolet-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth, objective comparison of these two techniques, moving beyond a simple list of pros and cons to explain the fundamental causality behind their performance. Our goal is to empower you to make an informed, science-backed decision that best suits your analytical objectives.
Fundamental Principles of Detection
Understanding how each detector "sees" an analyte is the first step in choosing the right tool for the job.
UV-Vis Detection: The Science of Light Absorption
A UV-Vis detector operates on the principle of the Beer-Lambert Law.[1][2] It measures the amount of light absorbed by a sample as it passes through a flow cell.[3] The technique is dependent on the presence of a "chromophore"—a part of a molecule that absorbs light in the UV-visible range (typically 190–800 nm).[2][4] The absorbance is directly proportional to the concentration of the analyte in the flow cell.[1][5] This makes UV-Vis a robust quantitative tool, but only for compounds that possess a chromophore.[6][7]
Mass Spectrometric (MS) Detection: The Science of Mass-to-Charge Ratio
A mass spectrometer does not measure light absorption. Instead, it converts analyte molecules into gas-phase ions, separates these ions based on their mass-to-charge ratio (m/z), and then detects them.[8][9][10] This process provides two crucial pieces of information: the molecular weight of the compound and its abundance.[11][12] Because it measures a fundamental property of the molecule itself (its mass) rather than its interaction with light, MS is a more universal and highly specific detection method.[6][12]
Head-to-Head Performance Comparison
The optimal detector is determined by the specific requirements of the analysis. The following table summarizes the key performance characteristics of UV and MS detection.
| Performance Parameter | UV-Vis Detection | Mass Spectrometric (MS) Detection | Causality & Expert Insight |
| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra are difficult to distinguish.[11] | Very High. Can distinguish co-eluting compounds if they have different m/z ratios.[6][11] | MS provides an orthogonal dimension of separation (mass-to-charge), making it far more effective at resolving analytes from matrix interferences or other impurities.[8][11] |
| Sensitivity (LOD/LOQ) | Good (ppm to high ppb range). Dependent on the molar absorptivity of the chromophore.[13] | Excellent (ppb to ppt range). Inherently more sensitive, capable of detecting picogram or even femtogram levels.[11][14] | MS detection involves amplifying a signal from a single ion event, allowing for much lower detection limits than measuring the bulk property of light absorbance.[15] |
| Specificity & Identification | Low. Provides retention time and a UV spectrum, but this is often insufficient for definitive identification of unknowns.[5][11] | High. Provides molecular weight and, with tandem MS (MS/MS), structural fragmentation patterns, enabling confident identification of unknowns.[16][17] | A UV spectrum is a functional group property; many compounds can have similar spectra. A mass-to-charge ratio is a unique molecular property, providing much higher confidence in identification.[11] |
| Linear Dynamic Range | Good (typically 3-4 orders of magnitude). [18] | Excellent (often >4 orders of magnitude). Modern detectors offer a very wide linear range.[17][19] | While both offer good linearity, MS systems are often designed to handle a vast range of signal intensities, from trace impurities to major components. |
| Matrix Effects | Low to Moderate. Primarily affected by background absorbance or solvatochromism (shifts in absorbance due to solvent).[13][20] | High. Susceptible to ionization suppression or enhancement, where co-eluting matrix components interfere with the analyte's ionization process.[13][20][21][22] | The ionization process in an MS source is a competitive chemical reaction. Matrix components can "steal" charge or disrupt the desolvation process, directly impacting the analyte's signal.[20][22] |
| Universality | Selective. Only detects compounds with a chromophore.[11][14] | Near-Universal. Detects any compound that can be ionized. | MS significantly broadens the scope of detectable analytes, which is crucial for comprehensive impurity profiling where not all derivatives will have a UV chromophore. |
| Quantitative Performance | Excellent Precision. Generally offers better repeatability and precision (%RSD) for well-behaved assays.[23] | Good to Excellent. Precision can be affected by ionization stability, but is excellent when using an appropriate internal standard. | The UV signal is inherently more stable than the electrospray process in MS, which can fluctuate. However, stable isotope-labeled internal standards can effectively correct for MS variability.[21] |
| Robustness & Ease of Use | High. Simple, robust, and requires minimal maintenance. | Moderate. More complex instrumentation requires specialized knowledge for operation, tuning, and troubleshooting. | UV detectors are essentially "plug-and-play." Mass spectrometers are sophisticated instruments requiring vacuum systems and careful optimization of source parameters. |
| Cost (Initial & Operational) | Low. | High. | The complexity of the MS instrument, including its vacuum system, high-voltage electronics, and sophisticated data system, results in a significantly higher cost. |
Visualizing the Analytical Workflows
A clear understanding of the experimental process is essential. The following diagrams illustrate the typical workflows for LC-UV and LC-MS analysis.
Caption: Standard LC-UV experimental workflow.
Caption: Standard LC-MS experimental workflow.
Case Study: Impurity Profiling of a Drug Substance
To illustrate the practical differences, we present a self-validating experimental protocol for the analysis of "Drug X" and its potential degradation products.
Objective: To develop and validate a stability-indicating method capable of quantifying Drug X and identifying its primary degradation products.
Protocol 1: HPLC with UV Detection
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm (based on UV scan of Drug X)
-
-
Validation Procedure (abbreviated, per ICH Q2(R2) guidelines[24][25][26]):
-
Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure separation of degradation peaks from the main peak.
-
Linearity: Prepare a calibration curve from 1 µg/mL to 500 µg/mL.
-
LOQ/LOD: Determine the lowest concentration with acceptable precision, accuracy, and signal-to-noise ratio.
-
Accuracy/Precision: Perform replicate injections at multiple concentration levels.
-
-
Expected Results & Limitations:
| Parameter | Result | Interpretation |
| Linearity (R²) | >0.999 | Excellent for quantification of Drug X. |
| LOQ | 1 µg/mL | Sufficient for quantifying the main peak and major impurities. |
| Precision (%RSD) | <2.0% | Highly repeatable method for routine analysis. |
| Impurity Identification | Not possible | Two new peaks, "Impurity A" and "Impurity B," are observed in stressed samples. Their retention times are recorded, but their identities are unknown. Co-elution with other degradants cannot be ruled out. |
Causality: The UV detector provides excellent quantitative data for the main, chromophoric compound. However, it offers no structural information, leaving the identity of the new impurity peaks as a critical knowledge gap.
Protocol 2: LC with Mass Spectrometric Detection
-
Chromatographic Conditions: Same as HPLC-UV protocol to ensure direct comparison.
-
Mass Spectrometer Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Validation & Data Analysis:
-
Perform validation similar to the UV method.
-
Extract ion chromatograms (EICs) for the expected m/z of Drug X and any new m/z values observed in stressed samples.
-
-
Expected Results & Advantages:
| Parameter | Result | Interpretation |
| LOQ | 0.5 ng/mL | ~2000x more sensitive than UV, allowing for detection of trace-level impurities that were previously invisible.[15] |
| Impurity Identification | Successful | Drug X: Observed at m/z 450.2 [M+H]⁺. Impurity A: Observed at m/z 466.2 [M+H]⁺. This +16 Da shift strongly suggests an oxidation product. Impurity B: Observed at m/z 432.2 [M+H]⁺. This -18 Da shift suggests a dehydration product. |
| Specificity | Confirmed | By extracting the unique m/z for each compound, peak purity can be confirmed, proving that no other components are co-eluting.[27] |
Causality: The MS detector's ability to measure the mass-to-charge ratio provides the critical data needed to propose identities for the unknown degradants.[16][17] This information is indispensable for understanding degradation pathways and ensuring product safety. While a study showed that tandem MS methods identified 15% more drugs than single stage MS or LC-UV methods, using both can be even more effective.[28]
The Decisive Choice: A Logic-Based Approach
As a Senior Application Scientist, my recommendation is never based on which technology is "better," but which is "fitter for purpose." Use this decision tree to guide your choice.
Caption: Decision tree for detector selection.
-
Choose UV Detection for routine quality control, release testing, and high-concentration assays where the analytes are well-characterized and possess a chromophore. Its robustness, low cost, and high precision make it the workhorse for established methods.[1][13]
-
Upgrade to Mass Spectrometry when your primary goal is discovery and characterization. This includes impurity profiling, metabolite identification, analysis of compounds lacking a chromophore, and any scenario requiring trace-level sensitivity.[11][14][16][29] The structural information it provides is non-negotiable for these applications.
-
Combine Both (LC-UV-MS) for the ultimate analytical power. In this setup, the UV detector provides reliable, robust quantification while the mass spectrometer, placed in series after the UV flow cell, provides simultaneous confirmation of identity and detection of trace impurities.[16][27] This approach provides a comprehensive, self-validating dataset in a single run. However, be aware that high-intensity UV light in modern detectors can sometimes induce photochemical degradation, creating artifacts that may be detected by the subsequent MS.[30]
Conclusion: Fitness for Purpose is the Guiding Principle
The debate between UV and mass spectrometric detection is not a contest for a single winner. It is an exercise in selecting the most appropriate tool for a specific scientific task. UV detection offers simplicity, robustness, and cost-effective quantification for known chromophoric compounds. Mass spectrometry provides unparalleled sensitivity, selectivity, and the indispensable ability to determine molecular weight, making it the superior choice for identification and trace analysis.[11][14][29]
For the modern drug development professional, a thorough understanding of both techniques is essential. By aligning the detector's capabilities with the analytical requirements—from early-stage discovery to late-stage quality control—you ensure data integrity, accelerate development timelines, and ultimately, contribute to the delivery of safer, more effective medicines.
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- Advion. (2019, September 10).
-
Naidong, W., & Eerkes, A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography B, 779(2), 279-291. [Link]
- Chemyx.
- Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ICH. (2023, November 30).
- European Medicines Agency. (1995, June 1). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Agilent. Gas chromatography mass spectrometry basic principles.
- ResearchGate. (2025, August 5). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
-
Mayer, B. X., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-754. [Link]
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A Senior Scientist's Guide to Robustness Testing: From Regulatory Mandate to Practical Mastery
Introduction: Beyond Validation—The Quest for a Truly Reliable Analytical Method
In the landscape of drug development and quality control, the validation of an analytical method is a critical milestone. It establishes, with documented evidence, that a procedure is suitable for its intended purpose. However, a validated method is not inherently an invincible one. Its true measure of reliability is its robustness : the capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1][2][3] This guide provides a comprehensive framework for assessing the robustness of a validated analytical method, moving beyond a checkbox mentality to a deep, scientific understanding of a method's operational boundaries.
Robustness testing is not merely a regulatory expectation from bodies like the ICH and FDA; it is the bedrock of method lifecycle management and a crucial indicator of a method's reliability during routine use and after transfer to different labs, instruments, or analysts.[1][4][5] The International Conference on Harmonisation (ICH) in its Q2(R1) guideline clearly defines robustness as an evaluation of a method's capacity to withstand these minor changes, providing an indication of its reliability in normal usage.[2][5][6] The FDA further emphasizes that robustness should be considered during the early stages of method development, as the results directly influence the selection of the ideal technique and its operational parameters.[1][7]
This guide will compare the foundational strategies for robustness assessment, detail the implementation of statistically powerful experimental designs, and provide actionable protocols to ensure your analytical methods are not just validated, but truly resilient.
The Core of Robustness: Comparing Experimental Philosophies
The fundamental choice in designing a robustness study lies between two approaches: the traditional "One-Factor-at-a-Time" (OFAT) and the modern, statistically driven "Design of Experiments" (DoE).
The Limitations of One-Factor-at-a-Time (OFAT)
The OFAT approach involves modifying a single parameter while keeping all others constant to observe its effect.[8][9] While intuitively simple, this methodology is fundamentally flawed for robustness testing. Its greatest weakness is its inability to detect interactions between factors. For instance, a slight change in mobile phase pH might have a negligible effect at 30°C but a significant impact on peak resolution at 35°C. OFAT would miss this critical interaction, creating a false sense of security and leading to a method that could fail unexpectedly after transfer or during routine use.[8]
The Power of Design of Experiments (DoE)
Design of Experiments (DoE) is a systematic methodology where multiple method parameters (factors) are varied simultaneously across a series of planned experiments.[8][10][11] This approach is strongly recommended by regulatory bodies and is a cornerstone of the Analytical Quality by Design (AQbD) paradigm.[7][10]
Why DoE is the Superior Approach:
-
Efficiency: It provides maximum information from a minimum number of experiments, saving time, reagents, and resources.[11][12]
-
Interaction Detection: Its primary strength is the ability to identify and quantify the interactions between factors, revealing the true operational boundaries of the method.[8]
-
Statistical Power: It provides a robust statistical framework for analyzing effects, distinguishing real impacts from experimental noise.[13]
The workflow for a DoE-based robustness study is a systematic process that ensures all critical aspects are considered.
Designing a Robustness Study: A Practical Framework
Implementing a DoE approach involves several key steps, from selecting the right factors to choosing an appropriate experimental design.
Step 1: Identify Critical Method Parameters (Factors) and Levels
The first step is to identify the method parameters that could realistically vary during routine use.[1][14] For a typical High-Performance Liquid Chromatography (HPLC) method, these often include both operational and environmental factors.[1][9] The levels for each factor should represent small, deliberate variations around the nominal method setpoint.[5][15] The goal is to test the edges of the normal operating range, not to re-optimize the method.[8][10]
| Parameter Category | HPLC Parameter Example | Typical Nominal Value | Typical Robustness Variation | Rationale for Inclusion |
| Mobile Phase | pH of Aqueous Buffer | 3.0 | ± 0.1 - 0.2 units | Critical for the retention and selectivity of ionizable compounds. |
| % Organic Modifier | 40% Acetonitrile | ± 1-2% absolute | Directly impacts retention times and resolution; sensitive to preparation errors.[16] | |
| Column | Temperature | 35 °C | ± 2-5 °C | Affects viscosity, retention, and selectivity. |
| Different Column Lots/Batches | Lot A | Lot B, Lot C | Assesses the method's resilience to manufacturing variability in the stationary phase.[1][17] | |
| Instrument | Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Influences retention times, peak widths, and pressure. |
| Wavelength | 254 nm | ± 2 nm | Can impact sensitivity and quantitative accuracy if analyte spectrum is sharp. |
Step 2: Select an Experimental Design
The choice of design depends on the number of factors being investigated. The objective is to gain the necessary information with the fewest runs.
-
Full Factorial Design: Tests all possible combinations of the high and low levels for each factor.[15] A study with k factors requires 2k runs. This is comprehensive but becomes impractical for more than four factors (24 = 16 runs).[10][15]
-
Fractional Factorial Design: A strategic subset of a full factorial design. It uses fewer runs by confounding higher-order interactions with main effects, based on the assumption that complex three-way or four-way interactions are rare. This is often the most efficient choice for robustness testing.[10][18]
-
Plackett-Burman Design: A highly efficient screening design that allows for the evaluation of 'n' variables in 'n+1' experiments.[18] It is excellent for identifying the most significant factors from a large list but is not as effective at resolving interactions.
Step 3: Analyze the Results and Define Controls
After executing the experimental runs, the data is analyzed to determine the effect of each factor and interaction on the monitored responses (e.g., critical pair resolution, analyte retention time, tailing factor).[15] The results pinpoint which parameters are "critical"—that is, which ones have a statistically significant impact on method performance.
The outcome of the robustness study is twofold:
-
Confirmation of Robustness: If no factor significantly affects the results, the method is considered robust over the tested ranges.
-
Identification of Control Measures: If a factor is found to be critical, the method procedure must be updated to include stricter controls for that parameter. For example, if mobile phase pH is critical, the method might specify "Prepare mobile phase and adjust pH to 3.0 ± 0.05."
Crucially, the results of a robustness study are used to establish meaningful System Suitability Test (SST) limits.[5][19][20] An SST is performed before each analytical run to verify that the system is performing adequately.[21] By understanding which parameters affect responses like resolution, one can set SST criteria (e.g., "Resolution between Peak A and Peak B must be not less than 2.0") that ensure the method remains valid day-to-day.[14][22]
Experimental Protocol: Robustness Testing of an HPLC Impurity Method
This protocol outlines a typical robustness study for an existing validated HPLC method used to quantify impurities in a drug substance.
1. Objective: To assess the robustness of the HPLC method for Impurity Analysis of Drug X and to establish appropriate System Suitability Test (SST) criteria.
2. Scope: This protocol applies to the validated analytical procedure [Method ID: AM-101].
3. Identification of Factors and Levels: Based on a risk assessment of the method, seven factors are identified for the study. A Plackett-Burman or fractional factorial design will be used.
| Factor | Nominal Value | Level -1 (Low) | Level +1 (High) |
| A: Mobile Phase pH | 2.5 | 2.3 | 2.7 |
| B: % Acetonitrile | 50% | 48% | 52% |
| C: Column Temperature (°C) | 40 | 38 | 42 |
| D: Flow Rate (mL/min) | 1.2 | 1.1 | 1.3 |
| E: Wavelength (nm) | 220 | 218 | 222 |
| F: Column Lot | Lot #123 | Lot #123 | Lot #456 |
| G: Sample Diluent % Organic | 50% | 45% | 55% |
4. Experimental Design & Execution:
-
An appropriate experimental design (e.g., a 12-run Plackett-Burman or a 27-4 fractional factorial design) will be generated using statistical software.
-
Prepare a system suitability solution (containing Drug X and known impurities) and a test sample solution.
-
Execute the experimental runs in a randomized order to prevent bias from time-related variables.
-
For each run, perform replicate injections (e.g., n=3) of the system suitability solution to assess performance.
5. Responses to Monitor:
-
Primary Response: Resolution (Rs) between the main peak (Drug X) and the closest eluting specified impurity (Impurity B).
-
Secondary Responses: Tailing factor for the Drug X peak, retention time of Drug X, and the area of a specified impurity.
6. Data Analysis & Acceptance Criteria:
-
Calculate the main effect of each factor on the monitored responses using statistical software (e.g., ANOVA, Pareto charts).
-
An effect is considered significant if its p-value is < 0.05 or if it exceeds the significance limit on a Pareto chart.
-
Acceptance Criteria: The method is considered robust if none of the deliberate variations cause the system suitability criteria (e.g., Resolution ≥ 2.0, Tailing Factor ≤ 1.5) to fail. The quantitative results for the test sample should also remain within acceptable limits of variability (e.g., ±10% of the nominal result).
-
If any factor shows a significant effect, the report will recommend specific controls to be added to the analytical procedure. For example, "The column temperature must be maintained at 40 ± 1°C."
-
The final report will include the experimental design, raw data, statistical analysis, and a concluding statement on the method's robustness.[15]
Conclusion: Fortifying Analytical Integrity
Assessing the robustness of a validated analytical method is a non-negotiable step in ensuring data integrity and product quality. By transitioning from simplistic OFAT approaches to powerful, multi-factorial DoE strategies, scientists can uncover hidden vulnerabilities and define a truly reliable operational space. This investment of time and resources during the late development or pre-validation stage pays significant dividends, preventing costly method failures, facilitating smooth method transfers, and building a foundation of trust in every result the method generates. A robust method is more than a regulatory requirement; it is a hallmark of scientific excellence and a commitment to the reliability of the analytical data that underpins patient safety.
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The Speed of Transformation: A Comparative Analysis of Reaction Times for Derivatizing Agents in Chromatography
For researchers, scientists, and professionals in drug development, the efficiency and reliability of analytical methods are paramount. Derivatization, a chemical modification technique, is often a critical step to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of derivatizing agent can significantly impact not only the success of the analysis but also the time required for sample preparation. This guide provides an in-depth comparative analysis of the reaction times of common derivatizing agents, supported by experimental data and detailed protocols, to empower you in making informed decisions for your analytical workflows.
The Fundamental Role of Derivatization in Chromatography
Many biologically and pharmaceutically significant molecules possess polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH), which can lead to poor chromatographic performance due to low volatility and potential for thermal degradation in GC, or insufficient retention and poor detection in HPLC.[3][4] Derivatization addresses these challenges by replacing active hydrogens with less polar, more stable chemical groups, thereby improving analytical outcomes.[3][5] The speed at which this chemical transformation occurs is a crucial parameter, influencing sample throughput and overall laboratory efficiency.
A Comparative Overview of Derivatization Reaction Times
The reaction kinetics of derivatization are governed by several factors, including the type of derivatizing agent, the analyte's functional group and steric hindrance, temperature, the presence of catalysts, and the solvent used.[6] This section provides a comparative look at the typical reaction times for the three main classes of derivatization reactions in GC-MS—silylation, acylation, and alkylation—and for common derivatization methods in HPLC.
Silylation: The Workhorse of GC-MS Derivatization
Silylation is the most prevalent derivatization technique for GC analysis, involving the introduction of a silyl group, commonly a trimethylsilyl (TMS) group.[4][7] This process dramatically increases the volatility of polar analytes.[5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are two of the most powerful and widely used silylating reagents.[5] MSTFA is generally considered more volatile, which can lead to cleaner chromatograms as its byproducts are less likely to interfere with early eluting peaks.[5]
-
Reaction Times: Silylation reactions with BSTFA and MSTFA are typically rapid. For many simple alcohols and phenols, the reaction can be complete within minutes at room temperature.[8] However, for more complex molecules or sterically hindered functional groups, heating is often required. Typical conditions range from 15 to 60 minutes at 60-80°C.[5][9] For particularly challenging compounds like some steroids or amides, the reaction may take several hours at elevated temperatures to reach completion.
-
Catalysts: The addition of a catalyst, most commonly trimethylchlorosilane (TMCS) , can significantly accelerate the reaction, especially for hindered hydroxyl groups and amines.[10]
Acylation: Enhancing Stability and Detection
Acylation involves the introduction of an acyl group into a molecule, reacting with compounds containing active hydrogens like alcohols, phenols, and amines to form esters, thioesters, and amides.[3][7] Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis.[11]
-
Perfluoroacid Anhydrides (e.g., TFAA, PFAA, HFBA): These reagents react readily with alcohols, phenols, and amines. Reactions are often complete within 10 to 30 minutes at room temperature or with gentle heating (e.g., 60°C).[12]
-
Perfluoroacylimidazoles (e.g., TFAI): These are also highly reactive and offer the advantage of producing non-acidic byproducts, which is beneficial for column longevity.[7] Reaction times are comparable to anhydrides, typically 15-30 minutes at 60°C.[12] For hindered sterols, the reaction might require longer times, up to 2-6 hours.[12]
-
MBTFA (N-Methyl-bis(trifluoroacetamide)): This reagent reacts quantitatively with primary and secondary amines at room temperature in about 30 minutes. Hydroxyl groups react more slowly and often require heating at 60-100°C for 15-30 minutes.[12]
Alkylation: Forming Stable Derivatives
Alkylation involves the replacement of an active hydrogen with an alkyl group and is commonly used to form esters from carboxylic acids.[3][7] Alkylated derivatives are known for their high stability.[10]
-
PFBBr (Pentafluorobenzyl Bromide): This reagent is widely used for the analysis of carboxylic acids, phenols, and thiols, especially for trace analysis using an electron capture detector (ECD). Derivatization times with PFBBr can vary significantly depending on the analyte and the reaction conditions, including the use of a phase-transfer catalyst. Reactions can range from 30 minutes to several hours at elevated temperatures (e.g., 60-80°C).[13][14]
-
DMF-Dialkylacetals: These reagents are used to esterify acids to their methyl esters. The reaction is typically fast, often requiring only 10-15 minutes of heating at 60°C.
Derivatization for HPLC: Enhancing Detection of Amino Acids
For HPLC analysis, derivatization is primarily employed to introduce a chromophore or fluorophore to analytes that lack strong UV absorbance or fluorescence, such as amino acids.[14]
-
OPA (o-phthalaldehyde): OPA reacts very rapidly with primary amines in the presence of a thiol, with the reaction often completing in seconds to a few minutes at room temperature.[11][15] This makes it highly suitable for automated, pre-column derivatization.[15]
-
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): FMOC-Cl reacts with both primary and secondary amines, and the reaction is also fast, typically completing in as little as 30 seconds.[15] The resulting derivatives are highly stable.[15]
Quantitative Comparison of Reaction Times
The following table summarizes the typical reaction times for various derivatizing agents across different classes of analytes, providing a quick reference for selecting an appropriate reagent based on your time constraints and analytical needs.
| Derivatizing Agent Class | Reagent Examples | Target Analytes | Typical Temperature (°C) | Typical Reaction Time |
| Silylation (GC-MS) | BSTFA, MSTFA | Alcohols, Phenols, Carboxylic Acids | Room Temp - 80 | 15 - 60 minutes[5][9] |
| BSTFA/MSTFA + TMCS | Sterically Hindered Alcohols, Amines | 60 - 80 | 15 - 60 minutes[10] | |
| Acylation (GC-MS) | TFAA, PFAA, HFBA | Alcohols, Phenols, Amines | Room Temp - 60 | 10 - 30 minutes[12] |
| TFAI | Alcohols, Phenols, Amines, Steroids | 60 | 15 - 30 minutes (up to 6 hours for hindered sterols)[12] | |
| MBTFA | Amines, Alcohols | Room Temp - 100 | 15 - 30 minutes[12] | |
| Alkylation (GC-MS) | PFBBr | Carboxylic Acids, Phenols, Thiols | 60 - 80 | 30 minutes - several hours[13][14] |
| DMF-Dialkylacetals | Carboxylic Acids | 60 | 10 - 15 minutes | |
| HPLC Derivatization | OPA | Primary Amino Acids | Room Temp | Seconds to a few minutes[11][15] |
| FMOC-Cl | Primary & Secondary Amino Acids | Room Temp | As little as 30 seconds[15] |
Experimental Protocols: A Step-by-Step Guide
To provide practical guidance, this section outlines detailed, step-by-step methodologies for key derivatization experiments. These protocols are designed to be self-validating, with clear endpoints for assessing reaction completion.
Protocol 1: Comparative Silylation of a Steroid Mixture (e.g., Cholesterol and Testosterone) with BSTFA and MSTFA
This protocol allows for a direct comparison of the reaction efficiency of two common silylating agents.
Materials:
-
Cholesterol and Testosterone standards
-
BSTFA (with 1% TMCS)
-
MSTFA
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of cholesterol and testosterone in anhydrous pyridine.
-
Reaction Setup:
-
In two separate GC vials, add 100 µL of the steroid mixture.
-
To the first vial, add 100 µL of BSTFA + 1% TMCS.
-
To the second vial, add 100 µL of MSTFA.
-
-
Reaction: Tightly cap the vials and vortex for 10-30 seconds. Place the vials in a heating block at 70°C.
-
Time-Course Analysis: Inject 1 µL aliquots from each vial into the GC-MS at time points of 15, 30, 45, and 60 minutes.
-
Analysis: Monitor the disappearance of the underivatized steroid peaks and the appearance and stabilization of the TMS-derivatized steroid peaks. The reaction is considered complete when the peak areas of the derivatized products no longer increase with time.
Protocol 2: Rapid Derivatization of Amino Acids for HPLC Analysis using OPA and FMOC-Cl
This protocol highlights the speed of derivatization for HPLC analysis and is well-suited for automation.
Materials:
-
Amino acid standard mixture
-
OPA reagent solution (containing a thiol like 3-mercaptopropionic acid)
-
FMOC-Cl reagent solution
-
Borate buffer (pH ~9.5)
-
HPLC vials with inserts and caps
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation: Prepare a 100 µM solution of the amino acid standard mixture in 0.1 M HCl.
-
OPA Derivatization (for Primary Amino Acids):
-
In an HPLC vial, mix 10 µL of the amino acid standard with 45 µL of borate buffer.
-
Add 45 µL of the OPA reagent solution.
-
Mix thoroughly. The reaction is typically complete within 1 minute.[16]
-
-
FMOC-Cl Derivatization (for Primary and Secondary Amino Acids):
-
In a separate HPLC vial, mix 10 µL of the amino acid standard with borate buffer.
-
Add the FMOC-Cl reagent solution.
-
Mix thoroughly. The reaction is complete in as little as 30 seconds.[15]
-
-
Analysis: Inject the derivatized samples into the HPLC system for analysis. The stability of OPA derivatives can be limited, so prompt analysis is recommended.[15]
The "Why": Mechanistic Insights into Reaction Speed
Understanding the underlying chemical mechanisms provides a rationale for the observed differences in reaction times.
Caption: Mechanisms influencing derivatization reaction speed.
-
Silylation proceeds via a nucleophilic attack on the silicon atom (SN2-Si mechanism).[7] The reaction rate is influenced by the leaving group ability of the silylating agent (trifluoroacetamide is an excellent leaving group), steric hindrance around the active hydrogen, and the presence of a catalyst like TMCS, which provides a more reactive silylating species.
-
Acylation is a nucleophilic acyl substitution reaction.[3] The speed is determined by the electrophilicity of the carbonyl carbon in the acylating agent and the nucleophilicity of the analyte. The use of highly reactive anhydrides and acylimidazoles leads to fast reaction times.
-
Alkylation typically follows an SN2 mechanism, where a nucleophile (the deprotonated analyte) attacks the alkyl carbon of the derivatizing agent.[7] The reaction rate is dependent on the strength of the nucleophile, the leaving group ability of the reagent, and steric hindrance at the reaction center.
Expert Recommendations for Optimal Derivatization
Choosing the right derivatizing agent involves a trade-off between reaction speed, derivative stability, and analytical requirements.
-
For high-throughput GC-MS analysis of a broad range of polar metabolites, MSTFA is often the preferred choice due to its high reactivity and the volatility of its byproducts.[5]
-
When analyzing for trace levels of compounds with an ECD, or when derivative stability is a major concern, alkylation with PFBBr or acylation with perfluorinated reagents are excellent options, though they may require longer reaction times.[12][14]
-
For automated, rapid analysis of amino acids by HPLC, OPA is ideal for primary amines due to its near-instantaneous reaction.[15] For a comprehensive analysis including secondary amines like proline, a combination with FMOC-Cl or the use of FMOC-Cl alone is recommended.[15][17]
Ultimately, the optimal derivatization strategy will depend on the specific goals of your analysis. Method development and optimization, including a careful evaluation of reaction time, temperature, and reagent concentration, are crucial for achieving accurate and reproducible results.[18]
References
-
Time-based comparison of common fatty acid derivatization methodologies. ResearchGate. Available at: [Link]
-
Acylation Derivatization Reagents. ResearchGate. Available at: [Link]
-
Optimization of the derivatization with (a) temperature, (b) reaction time at 90 °C, (c) the addition of (MTBSTFA w/1% t-BDMCS: pyridine) at 90 °C, and (d) reaction time with the addition of 70 + 30 µL (MTBSTFA w/1% t-BDMCS: pyridine) at 90 °C. ResearchGate. Available at: [Link]
-
Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
-
Derivatization Reactions and Kinetics in Liquid Chromatography. Taylor & Francis eBooks. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. ResearchGate. Available at: [Link]
-
Optimization of the derivatization for a temperature (°C), b reaction time (min), c added volume of NaOH (µL), d added volume of HCl (µL), and e stability of the derivatives (days) under storage conditions (4 °C). ResearchGate. Available at: [Link]
-
Protocol MSU_MSMC_010. Michigan State University. Available at: [Link]
-
GC Derivatization. Unknown Source. Available at: [Link]
-
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. Available at: [Link]
-
Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. Available at: [Link]
-
HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. ResearchGate. Available at: [Link]
-
Derivatization in Gas Chromatography (Part II). YouTube. Available at: [Link]
-
Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed. Available at: [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Available at: [Link]
-
Silylation, acylation, and alkylation derivatizing reagents and characteristics. ResearchGate. Available at: [Link]
-
Derivatization reagents for GC. Macherey-Nagel. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available at: [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]
-
Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). ResearchGate. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ResearchGate. Available at: [Link]
-
Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. MDPI. Available at: [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health. Available at: [Link]
-
Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Available at: [Link]
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Semantic Scholar. Available at: [Link]
-
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. BENTHAM SCIENCE PUBLISHERS. Available at: [Link]
-
Improved OPA /FMOC Improved OPA /FMOC Derivatized Derivatized Amino Acid Methods using Many Amino Acid Methods using Many Improv. Agilent. Available at: [Link]
-
Comparison of sequential derivatization with concurrent methods for GC/MS-based metabolomics. ResearchGate. Available at: [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. Available at: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
Derivatization in GC. Unknown Source. Available at: [Link]
-
A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. Available at: [Link]
-
GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI. Available at: [Link]
Sources
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
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- 14. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A review of alternative reagents for the Fischer indole synthesis
An In-Depth Guide to Alternative Reagents for the Fischer Indole Synthesis: A Comparative Analysis for the Modern Chemist
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a pivotal reaction in the synthesis of pharmaceuticals, agrochemicals, and natural products. The classical approach, typically employing Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or hydrochloric acid, has undoubtedly paved the way for countless molecular discoveries. However, the often harsh conditions, including high temperatures and strongly acidic environments, can lead to side reactions, limited substrate scope, and challenges in purification. For the modern researcher focused on efficiency, sustainability, and molecular diversity, a critical evaluation of alternative reagents is not just beneficial—it's essential.
This guide provides a comparative analysis of contemporary alternatives to the classical Fischer indole synthesis reagents. We will delve into the mechanistic underpinnings of these modern approaches, present comparative performance data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.
The Classical Fischer Indole Synthesis: A Brief Overview
The Fischer indole synthesis is a venerable acid-catalyzed reaction that transforms a phenylhydrazine and an aldehyde or ketone into an indole. The reaction proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement of its enamine tautomer, and subsequent cyclization and aromatization to yield the indole core.
// Nodes Phenylhydrazine [label="Phenylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Phenylhydrazone [label="Phenylhydrazone", fillcolor="#F1F3F4", style="rounded,filled"]; Enamine [label="Enamine Tautomer", fillcolor="#F1F3F4", style="rounded,filled"]; Rearrangement [label="-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Intermediate [label="Diamine Intermediate", fillcolor="#F1F3F4", style="rounded,filled"]; Cyclization [label="Cyclization & NH3 Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Indole [label="Indole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Phenylhydrazine -> Phenylhydrazone [label="+ Carbonyl\n- H2O"]; Carbonyl -> Phenylhydrazone; Phenylhydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement; Rearrangement -> Intermediate; Intermediate -> Cyclization; Cyclization -> Indole; }
Caption: The generalized mechanism of the Fischer indole synthesis.While effective, the classical Brønsted acids often necessitate high reaction temperatures and long reaction times, which can be detrimental to sensitive functional groups and lead to the formation of undesired byproducts. This has spurred the development of a wide array of alternative reagents designed to overcome these limitations.
A Comparative Look at Alternative Reagents
The quest for milder and more efficient Fischer indole synthesis protocols has led to the exploration of various alternative catalytic systems. These can be broadly categorized into Lewis acids, solid-supported acids, and innovative energy sources like microwave irradiation.
Lewis Acids: A Milder Approach
Lewis acids have emerged as a powerful alternative to Brønsted acids, often promoting the reaction under significantly milder conditions. Their ability to coordinate with the carbonyl oxygen or the hydrazine nitrogens can facilitate the key steps of the reaction, including hydrazone formation and the subsequent rearrangement.
Commonly employed Lewis acids include zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium(III) triflate (Sc(OTf)₃). The choice of Lewis acid can have a profound impact on the reaction outcome, with factors such as the solvent and the electronic nature of the substrates playing a crucial role.
Comparative Performance of Lewis Acids
| Catalyst | Typical Conditions | Yield (%) | Key Advantages |
| ZnCl₂ | 120-140 °C, neat or in a high-boiling solvent | 60-85 | Readily available, cost-effective |
| FeCl₃ | Room temperature to 80 °C, in solvents like CH₂Cl₂ or CH₃CN | 70-95 | Mild conditions, high yields, good functional group tolerance |
| Sc(OTf)₃ | Room temperature to 60 °C, in CH₃CN | 85-98 | Highly efficient, low catalyst loading, excellent for sensitive substrates |
As the data suggests, moving from a classical Lewis acid like ZnCl₂ to a more modern catalyst like Sc(OTf)₃ can lead to a dramatic improvement in reaction conditions and yields.
Solid-Supported Acids and Heterogeneous Catalysis
The principles of green chemistry have driven the development of solid-supported acid catalysts for the Fischer indole synthesis. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.
Examples of solid-supported catalysts include clays like montmorillonite K-10, zeolites, and ion-exchange resins such as Amberlyst-15. These materials possess acidic sites on their surface that can effectively catalyze the reaction.
Performance of Heterogeneous Catalysts
| Catalyst | Typical Conditions | Yield (%) | Key Advantages |
| Montmorillonite K-10 | 80-110 °C, toluene | 65-90 | Inexpensive, environmentally benign |
| Zeolite H-ZSM-5 | 150-200 °C, solvent-free | 70-92 | Shape-selectivity, recyclable |
| Amberlyst-15 | 60-100 °C, various solvents | 75-95 | Commercially available, good thermal stability, recyclable |
The use of heterogeneous catalysts represents a significant step towards more sustainable chemical synthesis. The ability to recover and reuse the catalyst not only reduces waste but also lowers the overall cost of the process.
Microwave-Assisted Fischer Indole Synthesis: The Need for Speed
Microwave irradiation has revolutionized many areas of organic synthesis, and the Fischer indole synthesis is no exception. By directly heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.
This technique is often combined with the use of alternative catalysts, including Lewis acids and solid-supported acids, to further enhance its efficiency.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Reactants [label="Combine Phenylhydrazine,\nCarbonyl Compound, and Catalyst\nin a Microwave Vial", fillcolor="#F1F3F4", style="rounded,filled"]; Seal [label="Seal the Vial", fillcolor="#F1F3F4", style="rounded,filled"]; Irradiate [label="Place in Microwave Reactor\nand Irradiate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Cool [label="Cool to Room Temperature", fillcolor="#F1F3F4", style="rounded,filled"]; Workup [label="Perform Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", style="rounded,filled"]; Purify [label="Purify by Chromatography\nor Recrystallization", fillcolor="#F1F3F4", style="rounded,filled"]; End [label="Obtain Pure Indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Reactants; Reactants -> Seal; Seal -> Irradiate; Irradiate -> Cool; Cool -> Workup; Workup -> Purify; Purify -> End; }
Caption: A typical workflow for microwave-assisted Fischer indole synthesis.Comparative Reaction Times: Conventional vs. Microwave Heating
| Substrates | Catalyst | Conventional Heating (Time, Temp) | Microwave Heating (Time, Temp) | Yield (%) |
| Phenylhydrazine + Cyclohexanone | PPA | 2 h, 100 °C | 5 min, 120 °C | 92 |
| 4-Methoxyphenylhydrazine + Acetophenone | Amberlyst-15 | 8 h, 80 °C | 10 min, 100 °C | 88 |
| Phenylhydrazine + Propiophenone | FeCl₃ | 6 h, 60 °C | 3 min, 80 °C | 95 |
The data clearly illustrates the dramatic rate enhancements achievable with microwave-assisted synthesis, making it an attractive option for high-throughput synthesis and library generation.
Experimental Protocols
To provide a practical context, we present representative protocols for the Fischer indole synthesis using alternative reagents.
Protocol 1: Iron(III) Chloride-Catalyzed Synthesis of 2-Phenylindole
This protocol highlights the use of a mild Lewis acid catalyst at room temperature.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Anhydrous Iron(III) Chloride (FeCl₃) (10 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in acetonitrile (5 mL) was added anhydrous FeCl₃ (0.1 mmol).
-
The reaction mixture was stirred at room temperature for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford pure 2-phenylindole.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole using Amberlyst-15
This protocol demonstrates the speed and efficiency of microwave-assisted synthesis with a solid acid catalyst.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Cyclohexanone (1.0 mmol)
-
Amberlyst-15 (100 mg)
-
Ethanol (2 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave vial, a mixture of phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and Amberlyst-15 (100 mg) in ethanol (2 mL) was prepared.
-
The vial was sealed and placed in a microwave reactor. The mixture was irradiated at 120 °C for 10 minutes.
-
After cooling to room temperature, the Amberlyst-15 was filtered off and washed with ethyl acetate.
-
The filtrate was washed with a saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product was purified by recrystallization from ethanol to yield 1,2,3,4-tetrahydrocarbazole.
Conclusion
The Fischer indole synthesis remains a powerful tool in the arsenal of the synthetic chemist. While traditional Brønsted acids are still in use, the landscape of this reaction has been significantly enriched by the development of alternative reagents. Lewis acids offer milder reaction conditions and improved functional group tolerance. Solid-supported catalysts pave the way for more sustainable and environmentally friendly processes. Microwave-assisted synthesis provides a dramatic acceleration of reaction rates, enabling rapid access to diverse indole libraries.
The choice of reagent will ultimately depend on the specific substrate, desired scale, and available resources. However, a thorough understanding of the available alternatives empowers the modern researcher to design more efficient, elegant, and sustainable synthetic routes to this important class of heterocyclic compounds. It is through the continued exploration and application of these innovative methodologies that the full potential of the Fischer indole synthesis will be realized in the years to come.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]
-
Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Bandyopadhyay, D.; Mukherjee, S.; Rodriguez, R. R.; Gonzalez, S.; Banik, B. K. A new vista of the Fischer-indole synthesis: microwave-assisted and clay-catalyzed synthesis of indoles. Molecules, 2011 , 16 (5), 4134–4147. [Link]
-
O'Connor, C. J.; Wallace, D. J.; Crimp, S. J. The Fischer Indole Synthesis. Quarterly Reviews, Chemical Society, 1967 , 21, 49-63. [Link]
-
Sanz, R.; Guilarte, V.; Escribano, M. Fischer Indole Synthesis in Ionic Liquids. The Journal of Organic Chemistry, 2009 , 74 (12), 4646–4649. [Link]
-
Heravi, M. M.; Sadjadi, S.; Oskooie, H. A.; Hekmatshoar, R.; Bamoharram, F. F. The Fischer Indole Synthesis Using a Heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], as a Green and Reusable Catalyst. Catalysis Communications, 2008 , 9 (6), 1435–1438. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-Dichlorophenylhydrazine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of 2,6-Dichlorophenylhydrazine hydrochloride, a compound instrumental in various synthetic pathways, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of this substance, moving beyond mere procedural lists to explain the rationale behind each critical action.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is classified as a hazardous substance, and its disposal requires adherence to strict protocols.[1][2][3] Understanding its inherent risks is the foundation of safe handling and disposal.
Key Hazards:
-
Toxicity: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[1][3][4]
-
Hydrazine Moiety: As a hydrazine derivative, it shares toxicological concerns with the broader class of hydrazine compounds, which are known for their potential carcinogenicity and other health risks.[5][6]
-
Environmental Hazard: While specific data for this compound is limited, related hydrazine compounds are recognized as being harmful to aquatic life.[5] Therefore, preventing its entry into the environment is a primary concern.[1][7]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] | pictogram |
| Skin Irritation | Causes skin irritation.[1][2][3][4] | pictogram |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] | pictogram |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3] | pictogram |
This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.
The Core Directive: Professional Hazardous Waste Disposal
The most secure and compliant method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[6][8][9][10][11][12] This approach ensures that the chemical is managed by professionals trained in handling and treating such substances, in accordance with all local, state, and federal regulations.[6][9][10][12][13][14]
Step-by-Step Protocol for Professional Disposal
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[14]
-
Store this waste separately from other chemical waste streams to prevent accidental mixing and potentially dangerous reactions.[14] Specifically, keep it away from strong oxidizing agents and bases.[7]
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[12]
-
-
Storage Prior to Collection:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[9]
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
On-Site Treatment: A Cautious and Expert-Led Alternative
In some instances, and only where permitted by institutional and governmental regulations, chemical neutralization prior to disposal may be considered. This is a complex procedure that should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. The following information is for educational purposes and is based on general principles for the degradation of hydrazine compounds. Consult with your EHS department before attempting any on-site treatment.
The primary method for the chemical degradation of hydrazine compounds is through oxidation.[13][16] A common and effective oxidizing agent is sodium hypochlorite (bleach).
Experimental Protocol: Oxidation with Sodium Hypochlorite
Objective: To convert this compound into less hazardous degradation products.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste solution)
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[1]
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Dilution: Slowly and cautiously dilute the this compound waste with water. A 1:10 dilution is a conservative starting point. This helps to control the reaction rate and dissipate heat.
-
Neutralization: While stirring the diluted waste solution, slowly add the sodium hypochlorite solution. The reaction can be exothermic, so add the bleach in small portions, monitoring for any temperature increase or gas evolution.
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the complete destruction of the hydrazine compound.
-
Verification (Optional but Recommended): If analytical capabilities are available, test the treated solution for the absence of the parent compound before proceeding.
-
Final Disposal: Even after treatment, the resulting solution may still be considered hazardous waste depending on local regulations. It should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS program. Do not pour the treated solution down the drain unless explicitly approved by your EHS department. [6][9]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these guidelines, researchers can ensure that the final chapter of their work with this compound is written with the same commitment to safety and scientific integrity that guided their experiments.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Sciencelab.com. (2015, October 6). Safety Data Sheet: Hydrazine Hydrate 7.5%. Retrieved from [Link]
-
PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Essential Safety and Handling Guide: Personal Protective Equipment for 2,6-Dichlorophenylhydrazine Hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-36-9). The following procedures are designed to ensure personnel safety and operational integrity by establishing a robust framework for risk mitigation. Adherence to these protocols is critical due to the compound's specific hazard profile.
The Foundational Principle: Understanding the Hazard
This compound is a substituted hydrazine derivative that demands rigorous safety precautions. Its hydrochloride salt form is a solid, which can present a dust inhalation hazard.[1] The primary risks associated with this compound are acute toxicity, irritation, and the potential for combustible dust formation.[1][2] A comprehensive understanding of its hazard profile is the first step in building a self-validating safety system in your laboratory.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Combustible Dust | - | May form combustible dust concentrations in air[1] |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3]
The causality behind these classifications is clear: the compound can cause significant harm through multiple exposure routes—ingestion, skin contact, and inhalation.[1] The solid, powdered nature of the chemical increases the risk of aerosolization, making respiratory and skin protection paramount.[4]
The Primary Defense: Engineering Controls
Before selecting Personal Protective Equipment, the primary line of defense is always engineering controls. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that prioritizes eliminating the hazard at its source.[5]
-
Chemical Fume Hood: All weighing, handling, and mixing of this compound must be conducted within a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dusts and vapors, pulling them away from the operator's breathing zone and preventing systemic exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[1][3]
The Last Line of Defense: Personal Protective Equipment (PPE)
PPE is essential but should never be the sole means of protection. It is your last line of defense should engineering controls fail or during procedures with a higher risk of exposure.[7]
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant, splash-proof chemical safety goggles must be worn at all times when handling the chemical.[1][8] "Safety glasses" are insufficient as they do not provide a seal around the eyes to protect from airborne dust or splashes.
-
Recommended for High-Splash Risk: When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale transfers), a full-face shield should be worn in addition to safety goggles.[6][9][10]
Hand Protection
Selecting the correct gloves is critical, as many standard laboratory gloves may not offer adequate protection against hydrazine derivatives.
-
Causality: The goal is to prevent dermal absorption, which is a significant route of exposure for this compound.[1] Glove material must be resistant to the chemical, and users must be aware of the breakthrough time—the time it takes for the chemical to permeate the glove material.[4]
Table 2: Recommended Glove Selection
| Glove Material | Protection Level | Key Considerations |
|---|---|---|
| Nitrile | Good (Splash Protection) | Suitable for handling the solid and for incidental contact. Not recommended for prolonged immersion. Double-gloving is a best practice.[6][8][9] |
| Neoprene | Excellent | Offers robust protection against a wide range of chemicals, including hydrazines.[9][10] |
| Butyl Rubber | Excellent | Often cited as the material of choice for handling hydrazine and its solutions due to high resistance.[8][10] |
Crucial Directive: Always inspect gloves for tears or pinholes before use.[4] Consult the specific glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for your exact operational conditions.[9][11]
Body Protection
-
Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect skin and personal clothing.[6][8] 100% cotton is a minimum requirement, but specialized materials like Nomex are preferred if there are other fire hazards present.[9]
-
Additional Protection: For tasks with a higher risk of spills or dust generation, consider a chemical-resistant apron worn over the lab coat.[8]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[9]
Respiratory Protection
Respiratory protection is typically not required for small-scale laboratory use if and only if all work is performed within a certified chemical fume hood.[6]
-
When is a Respirator Needed? A respirator becomes necessary during large-scale operations, in the event of a significant spill, or if engineering controls (like the fume hood) are not available or are malfunctioning.[9][10]
-
Type of Respirator: For dusts, a particle-filtering half-mask (e.g., N95, P100, or European standard EN149) may be sufficient for low-level exposure.[1] However, for spills or higher vapor concentrations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[9]
-
Fit Testing: All personnel required to wear tight-fitting respirators must be medically cleared and pass an annual fit test as per OSHA regulations (29 CFR 1910.134).[10]
Operational Plan: Step-by-Step PPE Protocol
Procedural discipline ensures that PPE is used effectively.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat and any required apron.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye Protection: Put on chemical safety goggles (and face shield if needed).
-
Gloves: Don the inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE
The goal is to avoid self-contamination.
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Apron: Remove your lab coat and apron by rolling it away from your body. Hang it in its designated location or dispose of it if it's single-use or grossly contaminated.
-
Eye/Face Protection: Remove the face shield (if used), followed by goggles, from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Emergency and Disposal Plans
Spill Management Workflow
A spill of this compound requires an immediate, calm, and systematic response. The following diagram outlines the critical decision-making workflow.
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- 5. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. nj.gov [nj.gov]
- 8. safety.charlotte.edu [safety.charlotte.edu]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
